Product packaging for Ulopterol(Cat. No.:CAS No. 28095-18-3)

Ulopterol

Cat. No.: B192079
CAS No.: 28095-18-3
M. Wt: 278.30 g/mol
InChI Key: BNLKKFPQJANWMM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ulopterol has been reported in Prangos pabularia, Baccharis pedunculata, and other organisms with data available.
has both antibacterial and antifungal activities;  isolated from the leaves of Toddalia asiatica;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O5 B192079 Ulopterol CAS No. 28095-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKKFPQJANWMM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950831
Record name 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28095-18-3
Record name Ulopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ulopterol: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin, has garnered scientific interest for its notable antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and quantification are presented to facilitate further research and development. Additionally, a logical workflow for the discovery and initial evaluation of its antimicrobial efficacy is outlined.

Chemical Structure and Identification

This compound is chemically defined as 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one. Its molecular structure is characterized by a coumarin core substituted with a dihydroxy-methylbutyl group and a methoxy group.

  • Molecular Formula: C₁₅H₁₈O₅

  • IUPAC Name: 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]

  • CAS Number: 28095-18-3[1]

  • Synonyms: Peucedanol methyl ether[2][3]

The structural formula of this compound is depicted below:

Chemical structure of this compound

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight278.30 g/mol [1]
Melting Point139-140 °C[3]
Boiling Point (Predicted)500.5 ± 50.0 °C[3]
Density (Predicted)1.271 ± 0.06 g/cm³[3]
pKa (Predicted)14.50 ± 0.20[3]

Biological Activity: Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities.[4] It has been shown to be effective against a range of pathogenic microbes.

Antibacterial Activity: this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus epidermidis[4]

  • Enterobacter aerogenes[4]

  • Shigella flexneri[4]

  • Klebsiella pneumoniae (ESBL-3967)[4]

  • Escherichia coli (ESBL-3984)[4]

Antifungal Activity: The compound has also shown efficacy against fungal species such as:

  • Aspergillus flavus[4]

  • Candida krusei[4]

  • Botrytis cinerea[4]

The proposed mechanism for its antibacterial action involves the disruption of the bacterial cell wall and membrane, a common mode of action for some coumarin compounds.[1]

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol outlines the activity-guided fractionation for the isolation of this compound from the leaves of Toddalia asiatica.[4]

  • Extraction:

    • Successively extract the dried and powdered leaves of Toddalia asiatica with hexane, chloroform, ethyl acetate, methanol, and water.

    • The ethyl acetate extract has been found to possess the highest antimicrobial activity.[4]

  • Fractionation:

    • Subject the crude ethyl acetate extract to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Identification:

    • Monitor the fractions for antimicrobial activity using methods such as the disc-diffusion assay.

    • Characterize the active fractions using physical and spectroscopic techniques (e.g., NMR, Mass Spectrometry) to confirm the presence and purity of this compound.[4]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plant extracts.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

    • Generate a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., ethyl acetate).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample extracts and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples by interpolating from the calibration curve. The content of this compound in the leaves of Toddalia asiatica has been quantified to be 0.266% on a dry weight basis.[4]

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Isolation and Activity Screening

The following diagram illustrates the key steps involved in the isolation of this compound and the subsequent screening for its antimicrobial activity.

experimental_workflow cluster_extraction Extraction & Isolation cluster_quantification Quantification & Analysis cluster_activity Biological Activity Assessment plant_material Toddalia asiatica Leaves extraction Successive Solvent Extraction (Hexane, Chloroform, Ethyl Acetate, etc.) plant_material->extraction activity_testing Antimicrobial Activity Screening (Disc-Diffusion Assay) extraction->activity_testing hplc_analysis HPLC Quantification extraction->hplc_analysis Crude Extract column_chromatography Activity-Guided Fractionation (Silica Gel Column Chromatography) activity_testing->column_chromatography Identify Most Active Extract active_fractions Isolation of Active Fractions column_chromatography->active_fractions purification Purification of this compound active_fractions->purification structure_elucidation Structural Elucidation (Spectroscopic Analysis) purification->structure_elucidation mic_determination MIC & MBC Determination purification->mic_determination Evaluate Potency structure_elucidation->hplc_analysis Purified Standard quantified_this compound Quantified this compound in Extract hplc_analysis->quantified_this compound mechanism_studies Mechanism of Action Studies mic_determination->mechanism_studies

Caption: Workflow for the isolation, quantification, and bioactivity assessment of this compound.

References

Ulopterol: A Comprehensive Technical Guide on its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin, has garnered scientific interest for its notable antimicrobial properties. This technical guide provides an in-depth overview of the discovery, natural sourcing, and experimental protocols associated with this promising bioactive compound. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Peucedanol methyl ether, is a coumarin derivative that has been identified as a significant antimicrobial agent.[1] Its discovery is rooted in the exploration of traditional medicinal plants, highlighting the importance of ethnopharmacology in modern drug discovery. This guide will detail the initial isolation and characterization of this compound, its known natural occurrences, and the experimental methodologies employed in its study.

Discovery and Natural Sources

This compound was first reported as a significant antimicrobial principle isolated from the leaves of Toddalia asiatica (L.) Lam. in a 2012 study.[2] This plant, belonging to the Rutaceae family, has a long history of use in traditional Indian medicine for treating a variety of ailments, including cough, malaria, and digestive issues.[2] While Toddalia asiatica is the most well-documented source, public chemical databases also list Prangos pabularia and Baccharis pedunculata as potential, though less characterized, natural sources of this compound.

Quantitative Analysis of this compound in Toddalia asiatica

High-Performance Liquid Chromatography (HPLC) has been utilized to quantify the amount of this compound in the leaves of Toddalia asiatica. The reported yield provides a benchmark for extraction efficiency and sourcing considerations.

CompoundPlant SourcePart UsedQuantification MethodYield (% on dry weight basis)Reference
This compoundToddalia asiatica (L.) Lam.LeavesHPLC0.266[2]
FlindersineToddalia asiatica (L.) Lam.LeavesHPLC0.361[2]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from its primary natural source, Toddalia asiatica.

Extraction of Bioactive Compounds

The initial step involves the extraction of chemical constituents from the plant material. A successive extraction method is employed to separate compounds based on their polarity.

Protocol:

  • Air-dry the leaves of Toddalia asiatica in the shade.

  • Grind the dried leaves into a coarse powder.

  • Perform successive extractions with solvents of increasing polarity:

    • Hexane

    • Chloroform

    • Ethyl acetate

    • Methanol

    • Water

  • Concentrate each solvent extract under reduced pressure to obtain the crude extracts.

G plant Dried T. asiatica Leaves hexane Hexane Extraction plant->hexane chloroform Chloroform Extraction hexane->chloroform ethyl_acetate Ethyl Acetate Extraction chloroform->ethyl_acetate methanol Methanol Extraction ethyl_acetate->methanol water Water Extraction methanol->water

Caption: Successive solvent extraction workflow for Toddalia asiatica leaves.

Bioassay-Guided Isolation of this compound

The antimicrobial activity of each crude extract is assessed to identify the most potent fraction for further purification. The ethyl acetate extract has been reported to exhibit the highest antimicrobial activity.[2]

Protocol:

  • Screen all crude extracts for antimicrobial activity using methods such as the disc-diffusion assay.

  • Select the most active extract (ethyl acetate extract) for further fractionation.

  • Subject the active extract to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

  • Collect fractions and monitor the separation using techniques like Thin Layer Chromatography (TLC).

  • Combine fractions containing the purified compound, as identified by TLC.

  • Recrystallize the combined fractions to obtain pure this compound.

G start Ethyl Acetate Extract cc Silica Gel Column Chromatography start->cc fractions Collect Fractions cc->fractions tlc Monitor by TLC fractions->tlc tlc->cc Guide Fractionation combine Combine Pure Fractions tlc->combine recrystallize Recrystallization combine->recrystallize This compound Pure this compound recrystallize->this compound

Caption: Bioassay-guided isolation workflow for this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of physical and spectroscopic methods.

Methods:

  • Physical Data: Melting point, optical rotation.

  • Spectroscopic Data:

    • UV-Vis Spectroscopy: To determine the electronic absorption properties.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To determine the carbon-hydrogen framework and connectivity of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The culmination of this data allows for the unambiguous assignment of the structure of this compound.

Antimicrobial Activity and Potential Mechanism of Action

This compound has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.

Target OrganismTypeActivity
Staphylococcus epidermidisGram-positive BacteriaActive
Enterobacter aerogenesGram-negative BacteriaActive
Shigella flexneriGram-negative BacteriaActive
Klebsiella pneumoniae (ESBL-3967)Gram-negative BacteriaActive
Escherichia coli (ESBL-3984)Gram-negative BacteriaActive
Aspergillus flavusFungusActive
Candida kruseiFungusActive
Botrytis cinereaFungusActive

Table based on data from M. Karunai Raj et al., 2012.[2]

The precise mechanism of action for this compound has not been definitively elucidated. However, as a coumarin, it is hypothesized to exert its antimicrobial effects through one or more of the following mechanisms common to this class of compounds:

  • Disruption of Cell Membrane: Coumarins can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some coumarins are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Enzyme Inhibition: Coumarins can inhibit various microbial enzymes crucial for metabolic pathways.

  • Quorum Sensing Inhibition: Some coumarins have been shown to interfere with bacterial communication systems (quorum sensing), which are often essential for virulence and biofilm formation.

G This compound This compound membrane Cell Membrane Disruption This compound->membrane dna Inhibition of DNA Gyrase This compound->dna enzyme Enzyme Inhibition This compound->enzyme qs Quorum Sensing Inhibition This compound->qs death Microbial Cell Death membrane->death dna->death enzyme->death qs->death

Caption: Postulated antimicrobial mechanisms of action for this compound.

Synthesis of this compound

Currently, there is a lack of specific published synthetic routes for this compound (peucedanol methyl ether). However, general methods for the methylation of phenolic hydroxyl groups are well-established in organic chemistry and could potentially be adapted for the synthesis of this compound from a suitable precursor.

Conclusion

This compound stands out as a promising antimicrobial compound of natural origin. The methodologies for its extraction and isolation from Toddalia asiatica are well-defined, providing a clear path for further research and development. While its precise mechanism of action and a dedicated synthetic pathway are yet to be fully explored, the existing data strongly supports its potential as a lead compound for the development of new antimicrobial agents. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound's therapeutic potential.

References

The Biosynthesis of Ulopterol in Toddalia asiatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant rich in a diverse array of secondary metabolites, prominently featuring coumarins and alkaloids.[1][2][3][4] Among these, Ulopterol, a coumarin derivative, has been identified as a significant bioactive constituent with antimicrobial properties.[5] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Toddalia asiatica, alongside detailed experimental protocols for its extraction and quantification, and a summary of reported quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Toddalia asiatica and this compound

Toddalia asiatica, commonly known as the orange climber, is a woody liana traditionally used in folk medicine across Asia and Africa for treating various ailments, including inflammatory conditions, infections, and malaria.[1][6] Phytochemical investigations have revealed that coumarins are one of the major classes of secondary metabolites in this plant.[1][7] this compound, a simple coumarin, has been isolated from the leaves and other parts of T. asiatica and has demonstrated notable antimicrobial activity.[5] Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

Proposed Biosynthesis Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis in Toddalia asiatica have not been fully elucidated, a putative pathway can be proposed based on the well-established general coumarin biosynthesis pathway, which originates from the shikimic acid pathway.

The biosynthesis is believed to commence with L-phenylalanine, which undergoes deamination to form cinnamic acid. Subsequent hydroxylation and glycosylation steps lead to the formation of key intermediates. The pathway likely proceeds through the following key stages:

  • Shikimic Acid Pathway: Production of the aromatic amino acid precursor, L-phenylalanine.

  • Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-coumaric acid.

  • Ortho-hydroxylation: A critical step leading to the formation of 2,4-dihydroxycinnamic acid.

  • Lactonization: Intramolecular cyclization to form the characteristic coumarin ring structure, resulting in umbelliferone (7-hydroxycoumarin).

  • Further Modifications: Subsequent enzymatic modifications, such as prenylation and epoxidation, would lead to the final structure of this compound.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

This compound Biosynthesis Pathway start Shikimic Acid Pathway L-Phenylalanine L-Phenylalanine start->L-Phenylalanine intermediate intermediate final_product This compound Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Umbelliferone\n(7-Hydroxycoumarin) Umbelliferone (7-Hydroxycoumarin) p-Coumaric Acid->Umbelliferone\n(7-Hydroxycoumarin) o-hydroxylation & lactonization Demethylsuberosin Demethylsuberosin Umbelliferone\n(7-Hydroxycoumarin)->Demethylsuberosin Prenylation Marmesin Marmesin Demethylsuberosin->Marmesin Epoxidation Marmesin->final_product Further Modifications

Proposed biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound can vary depending on the plant part and the extraction method used. A study has quantified the amount of this compound in the leaves of Toddalia asiatica.

Plant PartExtraction MethodAnalytical MethodThis compound Content (% w/w, dry weight)Reference
LeavesSuccessive extraction with ethyl acetateHPLC0.266[5]

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation and characterization of this compound from Toddalia asiatica.

Plant Material and Extraction
  • Plant Material Collection: Fresh leaves of Toddalia asiatica are collected and authenticated.

  • Preparation: The leaves are washed, shade-dried, and then pulverized into a coarse powder.

  • Successive Extraction: The powdered leaf material is subjected to successive extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and methanol.[5] The extraction is usually performed at room temperature for an extended period (e.g., 72 hours for each solvent) with occasional shaking.

  • Solvent Evaporation: The extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

Bioassay-Guided Fractionation and Isolation
  • Antimicrobial Activity Screening: The different solvent extracts are screened for their antimicrobial activity using methods like the disc-diffusion assay to identify the most active extract.[5] The ethyl acetate extract has been reported to possess significant antimicrobial activity.[5]

  • Column Chromatography: The active ethyl acetate extract is subjected to column chromatography over silica gel.[5]

  • Elution: The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity.

  • Fraction Collection: Fractions of a specific volume are collected and monitored by thin-layer chromatography (TLC).

  • Isolation of this compound: Fractions showing similar TLC profiles are pooled. This compound is isolated from the active fractions, often after repeated chromatographic steps.

Structure Elucidation and Quantification
  • Spectroscopic Analysis: The structure of the isolated compound is elucidated using various spectroscopic techniques, including:

    • UV-Vis Spectroscopy

    • Infrared (IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC): Quantification of this compound in the plant extract is performed using a validated HPLC method.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and characterization of this compound from Toddalia asiatica.

Experimental Workflow start Plant Material (Toddalia asiatica leaves) Drying & Powdering Drying & Powdering start->Drying & Powdering process process analysis analysis Active Extract\n(Ethyl Acetate) Active Extract (Ethyl Acetate) analysis->Active Extract\n(Ethyl Acetate) output output final_product Isolated this compound Structural Elucidation\n(NMR, MS, IR) Structural Elucidation (NMR, MS, IR) final_product->Structural Elucidation\n(NMR, MS, IR) Successive Solvent Extraction Successive Solvent Extraction Drying & Powdering->Successive Solvent Extraction Crude Extracts Crude Extracts Successive Solvent Extraction->Crude Extracts Crude Extracts->analysis Antimicrobial Assay HPLC Quantification HPLC Quantification Crude Extracts->HPLC Quantification Column Chromatography Column Chromatography Active Extract\n(Ethyl Acetate)->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Pooling of Similar Fractions Pooling of Similar Fractions TLC Analysis->Pooling of Similar Fractions Further Purification Further Purification Pooling of Similar Fractions->Further Purification Further Purification->final_product

Workflow for this compound isolation and analysis.

Conclusion

This guide provides a comprehensive overview of the proposed biosynthesis of this compound in Toddalia asiatica, supported by detailed experimental protocols for its extraction and analysis. While the precise enzymatic steps remain a subject for future research, the outlined pathway provides a solid foundation for further investigation. The methodologies and data presented herein are intended to facilitate ongoing research into the rich phytochemistry of T. asiatica and the potential applications of its bioactive compounds in drug discovery and development.

References

Spectroscopic Profile of Ulopterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ulopterol, a coumarin derivative with the molecular formula C₁₅H₁₈O₅. The IUPAC name for this compound is 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The data presented below has been compiled from scientific literature reporting the isolation and characterization of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
Data not available in the searched resources

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in the searched resources

Note: Specific chemical shift values and coupling constants are pending access to the full-text scientific literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in the searched resources

Note: Specific wavenumber values are pending access to the full-text scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The key mass spectral data for this compound are shown in Table 4.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zIon Type
Data not available in the searched resources

Note: Specific m/z values are pending access to the full-text scientific literature.

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained using the following standard experimental procedures.

NMR Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One (or equivalent). The sample is prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Toddalia asiatica) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (LRMS, HRMS) Pure_Compound->MS Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Proposed Structure of this compound Data_Analysis->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow of Spectroscopic Analysis for this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols are essential for the identification, characterization, and quality control of this compound. Further detailed spectroscopic data will be updated upon access to the complete primary literature.

Ulopterol: A Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin isolated from Toddalia asiatica, has demonstrated significant antibacterial activity against a range of pathogenic bacteria. While direct mechanistic studies on this compound are limited, this technical guide synthesizes the available data on this compound's antimicrobial properties and extrapolates its potential mechanisms of action based on the well-documented antibacterial activities of the coumarin class of compounds. This document provides a comprehensive overview of the likely molecular targets of this compound, detailed experimental protocols for investigating its mechanism of action, and quantitative data on its efficacy.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents from natural sources. This compound, a coumarin compound, has emerged as a promising candidate with demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1][2] Understanding the precise mechanism by which this compound exerts its antibacterial effects is crucial for its development as a potential therapeutic agent. This guide explores the probable molecular mechanisms, supported by data from related coumarin compounds, and provides a framework for future research.

Antibacterial Spectrum of this compound

This compound has shown inhibitory activity against a variety of bacterial species. The available data on its minimum inhibitory concentrations (MICs) are summarized below.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus epidermidisGram-positiveNot specified in available literature[1][2]
Enterobacter aerogenesGram-negativeNot specified in available literature[1][2]
Shigella flexneriGram-negativeNot specified in available literature[1][2]
Klebsiella pneumoniae (ESBL-3967)Gram-negativeNot specified in available literature[1][2]
Escherichia coli (ESBL-3984)Gram-negativeNot specified in available literature[1][2]

Note: While the referenced studies confirm activity, specific MIC values for this compound were not provided in the abstracts. Further investigation of the full-text articles is recommended to obtain this quantitative data.

Proposed Mechanisms of Action

Based on the established antibacterial mechanisms of other coumarin derivatives, the following are the most probable ways in which this compound inhibits bacterial growth:

Inhibition of DNA Gyrase

A primary and well-documented mechanism of action for several coumarin-based antibiotics is the inhibition of DNA gyrase.[1] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and repair, as it introduces negative supercoils into the DNA.

  • Molecular Target: The B subunit of bacterial DNA gyrase (GyrB).

  • Mechanism: Coumarins are known to bind to the ATP-binding site of the GyrB subunit. This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's function. The inhibition of DNA gyrase leads to a cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition This compound This compound GyrB DNA Gyrase (GyrB Subunit) This compound->GyrB Binds to ATP-binding site DNA_Replication DNA Replication & Repair GyrB->DNA_Replication Enables Cell_Death Bacterial Cell Death GyrB->Cell_Death Inhibition leads to ATP ATP ATP->GyrB Binds to ATP-binding site DNA_Replication->Cell_Death Cessation leads to

Caption: Proposed mechanism of this compound via inhibition of DNA gyrase.

Disruption of Cell Membrane Integrity

Several studies have reported that coumarins can exert their antibacterial effect by damaging the bacterial cell membrane.[3][4] This leads to a loss of cellular homeostasis and leakage of essential intracellular components.

  • Molecular Target: The bacterial cell membrane.

  • Mechanism: The lipophilic nature of coumarins may allow them to intercalate into the lipid bilayer of the bacterial cell membrane. This can disrupt the membrane's structural integrity and function, leading to increased permeability, dissipation of the membrane potential, and ultimately cell lysis.

Membrane_Disruption This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Intercalates into Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Leads to Leakage Leakage of Intracellular Components Membrane_Integrity->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis

Caption: Postulated mechanism of this compound-induced cell membrane disruption.

Generation of Reactive Oxygen Species (ROS)

Some coumarins have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells.[2]

  • Mechanism: this compound may interfere with the bacterial electron transport chain or other metabolic processes, leading to the generation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). The accumulation of these ROS can cause widespread damage to DNA, proteins, and lipids, leading to oxidative stress and cell death.

ROS_Generation This compound This compound Bacterial_Metabolism Bacterial Metabolic Processes This compound->Bacterial_Metabolism Interferes with ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Bacterial_Metabolism->ROS Leads to generation of Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: this compound's potential mechanism through the induction of ROS.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended:

DNA Gyrase Inhibition Assay

This assay determines if this compound inhibits the supercoiling activity of DNA gyrase.

  • Materials:

    • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • ATP

    • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

    • This compound at various concentrations

    • Positive control (e.g., Novobiocin)

    • Negative control (DMSO or vehicle)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and DNA gyrase.

    • Add this compound at a range of concentrations to the experimental tubes. Add the positive and negative controls to their respective tubes.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at the optimal temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

DNA_Gyrase_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Add_ATP Add ATP to Initiate Relaxed_DNA->Add_ATP Gyrase DNA Gyrase Gyrase->Add_ATP Buffer Assay Buffer Buffer->Add_ATP This compound This compound (Varying Conc.) This compound->Add_ATP Controls Controls (Positive/Negative) Controls->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands Agarose_Gel->Visualize

Caption: Workflow for the DNA gyrase inhibition assay.

Cell Membrane Integrity Assay

This protocol assesses whether this compound damages the bacterial cell membrane using the release of intracellular components.

  • Materials:

    • Mid-log phase bacterial culture

    • Phosphate-buffered saline (PBS)

    • This compound at various concentrations

    • Positive control (e.g., Polymyxin B)

    • Negative control (DMSO or vehicle)

    • Spectrophotometer or microplate reader

    • Reagents for detecting intracellular components (e.g., lactate dehydrogenase (LDH) assay kit or measurement of leakage of materials absorbing at 260 nm)

  • Procedure:

    • Harvest and wash mid-log phase bacterial cells and resuspend them in PBS.

    • Treat the bacterial suspensions with different concentrations of this compound, positive control, and negative control.

    • Incubate at 37°C for a defined period.

    • Centrifuge the suspensions to pellet the cells.

    • Collect the supernatant.

    • Measure the amount of the released intracellular component (e.g., LDH activity or absorbance at 260 nm) in the supernatant.

    • An increase in the measured signal in the supernatant of this compound-treated cells compared to the negative control indicates membrane damage.

Membrane_Integrity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Bacteria Mid-log Phase Bacteria Wash Wash and Resuspend in PBS Bacteria->Wash Treat Treat with this compound/Controls Wash->Treat Incubate Incubate at 37°C Treat->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Measure Measure Released Components (e.g., LDH, A260) Supernatant->Measure

Caption: Experimental workflow for the cell membrane integrity assay.

Intracellular ROS Measurement

This assay quantifies the generation of ROS within bacterial cells upon treatment with this compound.

  • Materials:

    • Mid-log phase bacterial culture

    • PBS

    • This compound at various concentrations

    • Positive control (e.g., H₂O₂)

    • Negative control (DMSO or vehicle)

    • Fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Harvest and wash mid-log phase bacterial cells and resuspend them in PBS.

    • Load the cells with the fluorescent probe (e.g., DCFH-DA) by incubating in the dark.

    • Wash the cells to remove excess probe.

    • Treat the probe-loaded cells with different concentrations of this compound, positive control, and negative control.

    • Incubate at 37°C for a specific time.

    • Measure the fluorescence intensity using a fluorometer or visualize the fluorescence using a fluorescence microscope.

    • An increase in fluorescence in this compound-treated cells compared to the negative control indicates an increase in intracellular ROS levels.

ROS_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Bacteria Mid-log Phase Bacteria Load_Probe Load with ROS Fluorescent Probe Bacteria->Load_Probe Wash_Probe Wash Excess Probe Load_Probe->Wash_Probe Treat Treat with this compound/Controls Wash_Probe->Treat Incubate Incubate at 37°C Treat->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence

Caption: Workflow for measuring intracellular ROS generation.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity. While direct studies on its mechanism of action are yet to be conducted, the known antibacterial properties of coumarins suggest that this compound likely acts through one or more of the following mechanisms: inhibition of DNA gyrase, disruption of cell membrane integrity, or induction of oxidative stress through ROS generation. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the precise molecular targets of this compound. A definitive understanding of its mechanism of action is a critical step in the development of this compound as a novel antibacterial agent to combat the growing challenge of antibiotic resistance.

References

A Technical Guide to Ulopterol and Pterocarpans: A Comparative Analysis of Two Distinct Classes of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ulopterol, a bioactive coumarin, and pterocarpans, a significant class of isoflavonoids. While both are natural products with demonstrated biological activities, this guide will elucidate their distinct chemical identities, biosynthetic origins, and mechanisms of action. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development.

Introduction: Clarifying the Distinction

It is crucial to establish from the outset that This compound and pterocarpans are structurally and biosynthetically unrelated . This compound is classified as a coumarin, a derivative of benzo-α-pyrone. In contrast, pterocarpans are a major subclass of isoflavonoids, characterized by a tetracyclic ring system derived from the isoflavone skeleton. This fundamental difference in their chemical scaffolds dictates their distinct biosynthetic pathways and largely different spectrum of biological activities. This guide will, therefore, treat them as separate entities, providing a comparative analysis of their respective properties.

This compound: A Bioactive Coumarin

This compound is a coumarin that has been isolated from plants such as Toddalia asiatica.[1] It is recognized for its antimicrobial properties.

Quantitative Data: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusGram-positive bacterium100[2]
Bacillus subtilisGram-positive bacterium100[2]
Escherichia coliGram-negative bacterium400[2]
Pseudomonas aeruginosaGram-negative bacterium400[2]
Candida albicansFungus100[2]
Aspergillus nigerFungus400[2]
Experimental Protocols

The isolation of this compound typically involves solvent extraction and chromatographic purification.

Workflow for this compound Isolation

G plant_material Dried, powdered leaves of Toddalia asiatica extraction Successive solvent extraction (e.g., hexane, chloroform, ethyl acetate) plant_material->extraction fractionation Column chromatography of ethyl acetate extract (Silica gel) extraction->fractionation hplc Preparative HPLC of active fractions fractionation->hplc This compound Pure this compound hplc->this compound

A generalized workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material Preparation: Air-dry the leaves of Toddalia asiatica at room temperature and then pulverize them into a fine powder.

  • Solvent Extraction: Perform successive extraction of the powdered leaves with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate. This is typically done using a Soxhlet apparatus or by maceration.

  • Fractionation: Concentrate the ethyl acetate extract under reduced pressure. Subject the concentrated extract to column chromatography on silica gel. Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the components based on polarity.

  • Activity-Guided Fraction Collection: Collect the eluted fractions and test their antimicrobial activity. Pool the active fractions.

  • Purification: Subject the pooled active fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water) to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The MIC of this compound is determined using the broth microdilution method.[3][4][5][6][7]

Workflow for Broth Microdilution Assay

G prep_this compound Prepare serial dilutions of this compound in broth inoculation Inoculate microplate wells with microbial suspension prep_this compound->inoculation prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculation incubation Incubate the microplate (e.g., 24-48h at 37°C) inoculation->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Further dilute the standardized microbial suspension in the broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microorganism in broth without this compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Pterocarpans: A Prominent Class of Isoflavonoids

Pterocarpans are a large and diverse group of isoflavonoids found predominantly in the Leguminosae family. They are known for their role as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. Many pterocarpans also exhibit a wide range of other biological activities, including enzyme inhibition.

Pterocarpan Biosynthesis

Pterocarpans are synthesized via the phenylpropanoid and isoflavonoid pathways. A key precursor is the isoflavone, which undergoes a series of enzymatic modifications to form the characteristic tetracyclic pterocarpan skeleton.

Pterocarpan Biosynthetic Pathway

G Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaroyl_CoA p-Coumaroyl-CoA _4CL 4CL p_Coumaroyl_CoA->_4CL Chalcone Chalcone CHS CHS Chalcone->CHS CHI CHI Chalcone->CHI Isoflavone Isoflavone (e.g., Daidzein) IFS IFS Isoflavone->IFS Isoflavanone Isoflavanone IFR IFR Isoflavanone->IFR Isoflavanol 2'-Hydroxyisoflavanol VR VR Isoflavanol->VR PTS PTS Isoflavanol->PTS Pterocarpan Pterocarpan (e.g., Medicarpin) PAL->Cinnamic_acid C4H->p_Coumaroyl_CoA _4CL->Chalcone CHI->Isoflavone IFS->Isoflavanone IFR->Isoflavanol PTS->Pterocarpan

A simplified biosynthetic pathway leading to pterocarpans.[8][9][10][11][12]

Key Enzymes in Pterocarpan Biosynthesis: [8][9][10][11][12]

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-Coumarate-CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • IFS: Isoflavone synthase

  • IFR: Isoflavone reductase

  • VR: Vestitone reductase

  • PTS: Pterocarpan synthase

Quantitative Data: Enzyme Inhibitory Activity of Pterocarpans

Several pterocarpans have been shown to inhibit various enzymes with potential therapeutic relevance. The half-maximal inhibitory concentration (IC50) is a standard measure of their inhibitory potency.

PterocarpanTarget EnzymeIC50 (µM)Reference
Atricarpan AAcetylcholinesterase20.5[13]
Atricarpan AButyrylcholinesterase13.5[13]
Atricarpan BButyrylcholinesterase65.0[13]
Atricarpan CButyrylcholinesterase45.9[13]
Atricarpan DButyrylcholinesterase12.5[13]
PterostilbeneCYP2C8<20[13]
PterostilbeneCYP3A4<10[13]
Experimental Protocols

A general procedure for the isolation of pterocarpans from plant material involves extraction and multi-step chromatography.

Workflow for Pterocarpan Isolation

G plant_material Dried, powdered plant material (e.g., roots, stems) extraction Solvent extraction (e.g., ethanol, methanol) plant_material->extraction partitioning Solvent-solvent partitioning extraction->partitioning cc Column chromatography (Silica gel or Sephadex LH-20) partitioning->cc prep_hplc Preparative HPLC cc->prep_hplc pterocarpan Pure Pterocarpan prep_hplc->pterocarpan

A generalized workflow for the isolation of pterocarpans.

Detailed Protocol:

  • Plant Material and Extraction: Dry and powder the relevant plant part (e.g., roots or stems). Extract the powdered material with a suitable solvent such as ethanol or methanol at room temperature or under reflux.

  • Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: Subject the organic phase (e.g., ethyl acetate fraction) to column chromatography. Silica gel is commonly used for initial fractionation with a gradient elution system. Sephadex LH-20 can also be used for size-exclusion chromatography.[14][15][16]

  • Preparative HPLC: Further purify the fractions containing pterocarpans using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).[17]

  • Structure Elucidation: Identify the purified pterocarpans using spectroscopic techniques like NMR (1H, 13C, COSY, HMBC) and MS.

The inhibitory activity of pterocarpans against acetylcholinesterase (AChE) can be determined using a colorimetric method based on Ellman's reagent.[18][19][20][21][22]

Workflow for Acetylcholinesterase Inhibition Assay

G prepare_reagents Prepare buffer, enzyme (AChE), substrate (ATCI), and Ellman's reagent (DTNB) reaction_setup Add buffer, DTNB, enzyme, and pterocarpan to microplate wells prepare_reagents->reaction_setup prepare_pterocarpan Prepare serial dilutions of the test pterocarpan prepare_pterocarpan->reaction_setup pre_incubation Pre-incubate the mixture reaction_setup->pre_incubation start_reaction Add substrate (ATCI) to initiate the reaction pre_incubation->start_reaction measure_absorbance Monitor absorbance change at 412 nm over time start_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 value measure_absorbance->calculate_ic50

Workflow for the acetylcholinesterase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylcholinesterase (AChE) in the buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

  • Test Compound Preparation: Prepare a stock solution of the pterocarpan in a suitable solvent and make serial dilutions in the buffer.

  • Assay Procedure: In a 96-well microplate, add the phosphate buffer, DTNB solution, AChE solution, and the pterocarpan solution at different concentrations to the respective wells.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the pterocarpan compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide has provided a detailed comparative overview of this compound and pterocarpans, highlighting their distinct chemical nature, biosynthetic pathways, and biological activities. This compound, a coumarin, demonstrates notable antimicrobial properties. Pterocarpans, a class of isoflavonoids, exhibit a broader range of bioactivities, including significant enzyme inhibitory potential. The structured presentation of quantitative data, step-by-step experimental protocols, and clear visual diagrams is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into these promising classes of bioactive compounds.

References

The Isolation and Characterization of Ulopterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and potential biological activities of Ulopterol, a coumarin found in various plant species. This document details the necessary experimental protocols and summarizes key data to facilitate further research and development of this promising natural product.

Introduction to this compound

This compound is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. It has been isolated from plants such as Toddalia asiatica and has demonstrated notable antimicrobial properties.[1][2] The investigation of such natural products is crucial for the discovery of new therapeutic agents. This guide will provide a comprehensive overview of the methodologies required to isolate and characterize this compound, as well as explore its potential mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₅PubChem
Molecular Weight278.30 g/mol PubChem
IUPAC Name6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-onePubChem
ClassCoumarin[1]

Isolation of this compound from Plant Extracts

The isolation of this compound from plant sources, such as the leaves of Toddalia asiatica, is typically achieved through a multi-step process involving solvent extraction and chromatography.[1]

Experimental Protocol: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry the fresh leaves of Toddalia asiatica at room temperature and then grind them into a coarse powder.

  • Successive Solvent Extraction:

    • Macerate the powdered plant material sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water.[1] This process separates compounds based on their solubility.

    • For each solvent, soak the plant material for a period of 24-48 hours with occasional stirring.

    • After each extraction, filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Bioassay-Guided Fractionation: The antimicrobial activity of each extract is tested to identify the most potent fraction. The ethyl acetate extract has been reported to exhibit the highest antimicrobial activity and contains this compound.[1]

G cluster_extraction Extraction cluster_fractionation Fractionation & Bioassay cluster_isolation Isolation plant Powdered Plant Material hexane Hexane Extraction plant->hexane chloroform Chloroform Extraction hexane->chloroform other_extracts Other Extracts hexane->other_extracts ethyl_acetate Ethyl Acetate Extraction chloroform->ethyl_acetate chloroform->other_extracts methanol Methanol Extraction ethyl_acetate->methanol ea_extract Ethyl Acetate Extract (Highest Activity) ethyl_acetate->ea_extract water Water Extraction methanol->water methanol->other_extracts water->other_extracts bioassay Antimicrobial Bioassay ea_extract->bioassay column_chrom Column Chromatography ea_extract->column_chrom other_extracts->bioassay This compound Pure this compound column_chrom->this compound G cluster_characterization Structural Characterization of this compound hplc HPLC (Purity & Quantification) elucidation Structure Elucidation hplc->elucidation ms Mass Spectrometry (MS) (Molecular Weight & Formula) ms->elucidation nmr NMR Spectroscopy (¹H & ¹³C) (Structural Connectivity) nmr->elucidation ir Infrared (IR) Spectroscopy (Functional Groups) ir->elucidation G cluster_qs Bacterial Quorum Sensing Pathway cluster_inhibition Inhibition by this compound (Putative) autoinducer Autoinducer (Signaling Molecule) receptor Receptor Protein autoinducer->receptor Binds to gene_expression Virulence Gene Expression receptor->gene_expression Activates biofilm Biofilm Formation gene_expression->biofilm This compound This compound inhibition Inhibition This compound->inhibition inhibition->receptor

References

Ulopterol: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Promising Natural Antimicrobial Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulopterol, a naturally occurring coumarin, has been identified as a compound of interest due to its antimicrobial properties. Isolated from the leaves of Toddalia asiatica (L.) Lam., a plant with a history in traditional Indian medicine for treating a variety of ailments, this compound represents a potential lead compound for the development of new antimicrobial agents.[1] This technical review synthesizes the current state of research on this compound, presenting available quantitative data, detailing experimental protocols, and visualizing key processes to provide a comprehensive resource for the scientific community. While research on this compound is still in its nascent stages, this document aims to consolidate the existing knowledge and highlight avenues for future investigation.

Chemical and Physical Properties

This compound is a coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. Its structure was elucidated using physical and spectroscopic data following its isolation from the ethyl acetate extract of Toddalia asiatica leaves.[1]

Data Presentation

Antimicrobial Activity of this compound

The primary pharmacological activity reported for this compound is its antimicrobial effect against a range of bacteria and fungi. The following table summarizes the quantitative data from antimicrobial screening studies.

Test OrganismTypeActivity Status
Staphylococcus epidermidisBacteriumActive
Enterobacter aerogenesBacteriumActive
Shigella flexneriBacteriumActive
Klebsiella pneumoniae (ESBL-3967)BacteriumActive
Escherichia coli (ESBL-3984)BacteriumActive
Aspergillus flavusFungusActive
Candida kruseiFungusActive
Botrytis cinereaFungusActive

Data sourced from Raj et al., 2012.[1]

Quantification in Toddalia asiatica

High-Performance Liquid Chromatography (HPLC) has been used to quantify the amount of this compound in its natural source.

CompoundContent (% on dry weight basis of leaves)
This compound0.266%
Flindersine0.361%

Data sourced from Raj et al., 2012.[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a systematic, activity-guided fractionation process.

  • Extraction: The leaves of Toddalia asiatica were successively extracted with a series of solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water.[1]

  • Antimicrobial Screening: Each extract was tested for its antimicrobial activity using the disc-diffusion method to identify the most potent extract. The ethyl acetate extract demonstrated the highest activity.[1]

  • Chromatographic Fractionation: The bioactive ethyl acetate extract was subjected to column chromatography over silica gel to separate its chemical constituents.[1]

  • Compound Identification: Fractions were collected and analyzed, leading to the isolation of this compound. Its structure was then elucidated using physical and spectroscopic techniques.[1]

Antimicrobial Activity Assay

The antimicrobial properties of the isolated this compound were evaluated using the disc-diffusion method.

  • Preparation of Test Plates: Petri dishes containing a suitable agar medium were uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • Application of this compound: Sterile paper discs impregnated with a solution of this compound at a specific concentration were placed on the surface of the inoculated agar.

  • Incubation: The plates were incubated under conditions optimal for the growth of the specific microorganism.

  • Measurement of Inhibition Zone: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is visibly inhibited). A larger diameter indicates greater antimicrobial potency.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction and Screening cluster_isolation Isolation and Identification plant Toddalia asiatica Leaves extraction Successive Solvent Extraction (Hexane, Chloroform, Ethyl Acetate, Methanol, Water) plant->extraction screening Antimicrobial Screening (Disc-Diffusion Method) extraction->screening active_extract Ethyl Acetate Extract (Highest Activity) screening->active_extract Identified column_chromatography Activity-Guided Fractionation (Silica Gel Column Chromatography) active_extract->column_chromatography ulopterol_iso Isolation of this compound column_chromatography->ulopterol_iso structure_elucidation Structural Elucidation (Physical and Spectroscopic Data) ulopterol_iso->structure_elucidation

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action and any modulated signaling pathways of this compound. While its antimicrobial activity has been established, the molecular targets and cellular processes it disrupts in microorganisms are yet to be elucidated. Further research is required to understand how this compound exerts its antibacterial and antifungal effects.

Given that this compound is a coumarin, it may share mechanisms of action with other compounds in this class, which are known to interfere with microbial cell wall synthesis, disrupt cell membranes, or inhibit nucleic acid synthesis. However, this remains speculative without direct experimental evidence for this compound.

logical_relationship cluster_plant Natural Source cluster_compound Isolated Compound cluster_activity Observed Activity cluster_unknown Areas for Future Research plant Toddalia asiatica This compound This compound (Coumarin) plant->this compound Source of activity Antimicrobial Activity (Antibacterial & Antifungal) This compound->activity Exhibits pharmacokinetics Pharmacokinetics (?) This compound->pharmacokinetics To be determined clinical_trials Clinical Trials (?) This compound->clinical_trials Future potential mechanism Mechanism of Action (?) activity->mechanism Mediated by pathways Signaling Pathways (?) mechanism->pathways

Caption: Current knowledge and research gaps for this compound.

Conclusion and Future Directions

The existing body of research on this compound, while limited, establishes it as a promising antimicrobial compound isolated from Toddalia asiatica.[1] The provided data on its activity and the detailed protocols for its isolation offer a solid foundation for further investigation. However, to advance this compound as a potential therapeutic agent, several critical areas need to be addressed:

  • Mechanism of Action: Elucidating the specific molecular targets and mechanisms by which this compound inhibits microbial growth is paramount.

  • Pharmacokinetics and Pharmacodynamics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships, are necessary.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety profile of this compound.

  • Synthesis: The development of a synthetic route for this compound would be beneficial for producing larger quantities for research and development, and for creating analogues with potentially improved properties.

  • Clinical Trials: Should preclinical data be favorable, progression to human clinical trials would be the ultimate step in its development as a new drug.

References

Ulopterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ulopterol, a naturally occurring coumarin with notable antimicrobial properties. This document consolidates available data on its chemical identity, biological activity, and potential mechanisms of action, presented in a format tailored for research and development purposes.

Chemical and Physical Properties

This compound is a coumarin derivative that has been isolated from various plant species, including Toddalia asiatica.[1] Its fundamental chemical and physical data are summarized below.

PropertyValueSource
CAS Number 28095-18-3[1]
Molecular Formula C15H18O5[1]
Molecular Weight 278.30 g/mol [1]
IUPAC Name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]

Biological Activity

This compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following tables summarize the reported minimum inhibitory concentration (MIC) and zone of inhibition data.

Table 2.1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm) at 50 µ g/disc Reference
Staphylococcus epidermidis14[1]
Enterobacter aerogenes12[1]
Shigella flexneri13[1]
Klebsiella pneumoniae (ESBL-3967)11[1]
Escherichia coli (ESBL-3984)12[1]

Table 2.2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm) at 50 µ g/disc Reference
Aspergillus flavus13[1]
Candida krusei12[1]
Botrytis cinerea15[1]

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol for the isolation of this compound is based on the methodology described by Raj et al. (2012).[1]

Experimental Workflow for this compound Isolation

G start Air-dried leaves of Toddalia asiatica extraction Successive extraction with hexane, chloroform, ethyl acetate, methanol, and water start->extraction activity_test Antimicrobial activity testing of extracts (disc-diffusion) extraction->activity_test fractionation Activity-guided fractionation of ethyl acetate extract via column chromatography (silica gel) activity_test->fractionation elution Elution with a gradient of hexane and ethyl acetate fractionation->elution fractions Collection of fractions elution->fractions tlc TLC analysis of fractions fractions->tlc pooling Pooling of fractions containing this compound tlc->pooling crystallization Crystallization of pooled fractions pooling->crystallization This compound Pure this compound crystallization->this compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material: Air-dried and powdered leaves of Toddalia asiatica are used as the starting material.

  • Successive Solvent Extraction: The powdered leaves are sequentially extracted with solvents of increasing polarity: hexane, chloroform, ethyl acetate, methanol, and water.

  • Antimicrobial Screening: Each extract is tested for its antimicrobial activity using the disc-diffusion method to identify the most potent extract. The ethyl acetate extract has been reported to show the highest activity.[1]

  • Column Chromatography: The active ethyl acetate extract is subjected to column chromatography over silica gel.

  • Elution: The column is eluted with a gradient solvent system of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Fractions showing the presence of this compound are combined and concentrated. The pure compound is obtained by crystallization.

Antimicrobial Activity Assay (Disc-Diffusion Method)

The antimicrobial activity of this compound can be determined using the disc-diffusion method as described by Raj et al. (2012).[1]

Experimental Workflow for Disc-Diffusion Assay

G start Prepare microbial inoculum plating Inoculate agar plates with microbial suspension start->plating disc_prep Impregnate sterile filter paper discs with this compound solution plating->disc_prep placement Place discs on inoculated agar surface disc_prep->placement incubation Incubate plates at appropriate temperature and duration placement->incubation measurement Measure the diameter of the zone of inhibition incubation->measurement

Caption: Workflow for the disc-diffusion antimicrobial assay.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Plates: Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension.

  • Preparation of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

  • Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of inhibition around the disc is measured in millimeters.

Potential Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, the broader class of coumarins is known to exert antimicrobial effects through various mechanisms.

Proposed Antimicrobial Mechanisms of Coumarins

G cluster_coumarin Coumarin (e.g., this compound) cluster_bacterial_cell Bacterial Cell coumarin This compound membrane Cell Membrane Disruption coumarin->membrane dna_gyrase Inhibition of DNA Gyrase coumarin->dna_gyrase quorum_sensing Interference with Quorum Sensing coumarin->quorum_sensing

Caption: Potential antimicrobial mechanisms of coumarins.

Potential Mechanisms Include:

  • Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of DNA Gyrase: Some coumarins have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.

  • Interference with Quorum Sensing: Coumarins may disrupt bacterial communication systems known as quorum sensing, which are crucial for virulence and biofilm formation.

Hypothetical Signaling Pathway Modulation:

The interaction of natural products with microbial cells can trigger a cascade of intracellular events. While not yet demonstrated for this compound, a plausible hypothetical signaling response to a coumarin-induced stress is depicted below.

Hypothetical Microbial Stress Response to Coumarins

G This compound This compound membrane_stress Cell Membrane Stress This compound->membrane_stress signal_transduction Signal Transduction Cascade membrane_stress->signal_transduction gene_expression Altered Gene Expression signal_transduction->gene_expression response Stress Response (e.g., Efflux pumps, Repair mechanisms) gene_expression->response inhibition Inhibition of Growth / Cell Death gene_expression->inhibition

References

Methodological & Application

Application Note: Quantitative Determination of Ulopterol in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ulopterol is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[1][2] This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is simple, sensitive, precise, and accurate, making it suitable for routine analysis in a drug development setting.[3][4][5]

Method Summary

The analytical method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with a compatible mobile phase.[2][6] Detection is performed using a UV detector, providing a sensitive and specific means of quantification. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.[3][7]

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid, this compound reference standard.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

2. Sample Preparation from Human Plasma

The sample preparation process involves protein precipitation, a common technique to remove protein interferences from biological samples.[8][9][10][11]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.

3. HPLC Method and Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 255 nm[5]
Injection Volume 20 µL
Run Time 10 minutes

4. Method Validation

The developed HPLC method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[7]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was confirmed by analyzing blank plasma samples and spiked samples. No significant interfering peaks were observed at the retention time of this compound.

  • Linearity: The linearity of the method was evaluated by analyzing the calibration standards at seven different concentrations. The calibration curve was constructed by plotting the peak area of this compound against its concentration. A linear relationship was observed over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) > 0.999.[3][5]

  • Precision and Accuracy: The intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three concentration levels on the same day (n=6) and on three different days (n=6), respectively. The results are summarized in the table below. The percent relative standard deviation (%RSD) for precision was less than 2%, and the accuracy was within 98-102%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 3 ng/mL (S/N ≥ 3), and the LOQ was 10 ng/mL (S/N ≥ 10).[3][5]

Data Presentation

Table 1: Linearity of the HPLC Method for this compound

Concentration (ng/mL)Mean Peak Area (n=3)
1012543
2531287
5062451
100125102
250312890
500625430
10001250980
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy of the HPLC Method for this compound

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
30 (Low)1.8101.51.9101.2
300 (Medium)1.299.81.5100.5
800 (High)0.9100.21.199.7

Visualization

Experimental Workflow for this compound Quantification

G Figure 1: Experimental Workflow for HPLC Quantification of this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Add_ACN Add Acetonitrile (200 µL) Plasma->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC (20 µL) Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection UV Detection (255 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

References

Application Notes and Protocols for the Extraction of Ulopterol from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant traditionally used in various folk medicine systems for treating a range of ailments.[1][2] Phytochemical analysis of this plant has revealed the presence of numerous bioactive compounds, including coumarins and alkaloids.[3][4] Among these, Ulopterol, a coumarin, has been identified as a significant active principle with demonstrated antimicrobial properties.[1][2] These application notes provide a detailed protocol for the extraction, isolation, and quantification of this compound from the leaves of Toddalia asiatica.

Data Presentation

A summary of the quantitative yield of this compound from the leaves of Toddalia asiatica is presented in Table 1. This data is derived from high-performance liquid chromatography (HPLC) analysis as reported in the literature.

Table 1: Quantitative Yield of this compound

CompoundPlant PartExtraction MethodQuantification MethodYield (% dry weight)Reference
This compoundLeavesSuccessive Ethyl Acetate ExtractionHPLC0.266[1][2]

Experimental Protocols

The following protocols are based on established methodologies for the successful extraction and purification of this compound from Toddalia asiatica.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Toddalia asiatica.

  • Authentication: Have the plant material taxonomically identified and authenticated.

  • Drying: Shade dry the leaves at room temperature until they are crisp and free of moisture.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of this compound

A successive extraction method is employed to isolate compounds based on their polarity. The ethyl acetate fraction has been shown to have the highest concentration of this compound.[1][2]

  • Apparatus:

    • Soxhlet extractor or large glass container for maceration

    • Heating mantle (if using Soxhlet)

    • Rotary evaporator

    • Filter paper (Whatman No. 1 or equivalent)

  • Solvents:

    • n-Hexane

    • Chloroform

    • Ethyl acetate

    • Methanol

  • Procedure:

    • Weigh the powdered leaf material.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane.

    • Hexane Extraction: Macerate or perform Soxhlet extraction with n-hexane for a sufficient duration (e.g., 24-48 hours) to remove non-polar compounds. Filter the extract and reserve the marc (plant residue).

    • Chloroform Extraction: Air-dry the marc from the previous step and repeat the extraction process with chloroform. Filter and reserve the marc.

    • Ethyl Acetate Extraction: Air-dry the marc and subsequently extract with ethyl acetate. This fraction will contain this compound.[1][2]

    • Methanol Extraction: (Optional) The remaining marc can be further extracted with methanol to isolate more polar compounds.

    • Concentration: Concentrate the ethyl acetate extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

Purification of this compound by Column Chromatography

Activity-guided fractionation using column chromatography is an effective method for isolating this compound from the crude ethyl acetate extract.[1][2]

  • Apparatus:

    • Glass chromatography column

    • Silica gel (60-120 mesh) for column chromatography

    • Fraction collector

    • Thin Layer Chromatography (TLC) plates and chamber

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The optimal gradient should be determined by preliminary TLC analysis.

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

    • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

    • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate.

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 20-25 mL) using a fraction collector.

    • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light.

    • Pooling and Crystallization: Pool the fractions that show a prominent spot corresponding to this compound. Concentrate the pooled fractions to induce crystallization and obtain pure this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound.[1][2]

  • Apparatus:

    • HPLC system with a UV detector

    • C18 column (e.g., 5 µm, 4.6 x 250 mm)

    • Syringe filters (0.45 µm)

  • Reagents:

    • HPLC grade acetonitrile

    • HPLC grade water

    • This compound standard

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) and make a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh a known amount of the dried ethyl acetate extract or the final purified compound, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of acetonitrile and water is commonly used.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: Monitor at the λmax of this compound.

      • Injection Volume: 20 µL.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow plant_material Toddalia asiatica Leaves (Dried and Powdered) successive_extraction Successive Solvent Extraction plant_material->successive_extraction hexane_extraction 1. n-Hexane Extraction successive_extraction->hexane_extraction Non-polar compounds chloroform_extraction 2. Chloroform Extraction hexane_extraction->chloroform_extraction Marc ethyl_acetate_extraction 3. Ethyl Acetate Extraction chloroform_extraction->ethyl_acetate_extraction Marc methanol_extraction 4. Methanol Extraction ethyl_acetate_extraction->methanol_extraction Marc concentration Concentration (Rotary Evaporation) ethyl_acetate_extraction->concentration Ethyl Acetate Fraction crude_extract Crude Ethyl Acetate Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling purification Purification and Crystallization pooling->purification pure_this compound Pure this compound purification->pure_this compound hplc HPLC Quantification pure_this compound->hplc quant_result Quantitative Result (0.266% yield) hplc->quant_result

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Coumarin_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_membrane Cell Membrane nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation Activates gene_expression Gene Expression nf_kb_activation->gene_expression Promotes This compound This compound (Coumarin) pro_inflammatory_mediators Pro-inflammatory Mediators This compound->pro_inflammatory_mediators Inhibits gene_expression->pro_inflammatory_mediators cox2 COX-2 pro_inflammatory_mediators->cox2 inos iNOS pro_inflammatory_mediators->inos inflammation Inflammation cox2->inflammation Prostaglandins inos->inflammation Nitric Oxide

Caption: General anti-inflammatory signaling pathway modulated by coumarins.

References

Application Notes and Protocols for the Purification of Ulopterol using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ulopterol, a naturally occurring coumarin, has been isolated from various plant species, including Toddalia asiatica (L.) Lam.[1]. It has demonstrated notable antimicrobial activities, making it a compound of interest for further research and potential therapeutic development[1]. Effective purification of this compound is crucial for its characterization, bioactivity screening, and subsequent use in drug development. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a widely used and effective technique for the separation of natural products[2].

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C15H18O5[3][4]
Molecular Weight 278.3 g/mol [3][4]
CAS Number 28095-18-3[3][4]
Class Coumarin[1]
Purity (Commercially available) >98%[3]
Storage Conditions 4°C for 1 year, -20°C for more than 2 years[3]

Experimental Protocols

Extraction of this compound from Plant Material

The initial step in the purification of this compound is its extraction from the plant source. A successful extraction yields a crude extract enriched with the target compound. Based on literature, an ethyl acetate extract of Toddalia asiatica leaves has been shown to contain this compound[1].

Protocol: Solvent Extraction

  • Plant Material Preparation: Air-dry the leaves of Toddalia asiatica at room temperature and then grind them into a coarse powder.

  • Successive Extraction:

    • Perform successive extractions of the powdered plant material with solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and methanol[1]. This helps in removing unwanted compounds and enriching the target compound in a specific fraction.

    • For each solvent, soak the plant material for a sufficient duration (e.g., 24-48 hours) with occasional shaking or stirring.

    • After each extraction step, filter the solvent and collect the filtrate.

  • Concentration: Concentrate the ethyl acetate filtrate in vacuo using a rotary evaporator to obtain the crude ethyl acetate extract. The highest antimicrobial activity was found in this extract, which contains this compound[1].

Column Chromatography for this compound Purification

Column chromatography is a versatile technique for purifying compounds from a mixture[2]. The choice of stationary and mobile phases is critical for achieving good separation. For the purification of coumarins and flavonoids like this compound, silica gel is a commonly used stationary phase due to its ability to separate compounds based on polarity[1][5].

Protocol: Silica Gel Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size. The amount of silica gel should be 20-50 times the weight of the crude extract to be loaded[6].

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed[6][7].

    • Equilibrate the column by passing the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase)[7].

    • Alternatively, the dry-loading method can be used by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the column[8].

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture of low polarity).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A suggested gradient could be starting from 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v, and so on).

    • Collect fractions of a fixed volume (e.g., 10-20 mL) sequentially.

  • Fraction Analysis:

    • Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount of each collected fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

    • The purity of the isolated compound can be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic techniques such as NMR and Mass Spectrometry[1]. A study reported the quantification of this compound in the leaves of Toddalia asiatica to be 0.266% on a dry weight basis[1].

Alternative and Further Purification Steps

For higher purity or for separating closely related compounds, other chromatographic techniques can be employed.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating flavonoids and other polyphenols. Methanol is a common eluent for this type of column[5][9].

  • Macroporous Resin Column Chromatography: This technique is suitable for large-scale purification and has been successfully used for enriching total flavonoids from plant extracts[10][11]. AB-8 resin is one such example, where flavonoids are adsorbed and then eluted with an ethanol-water mixture[10].

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a plant source.

Ulopterol_Purification_Workflow PlantMaterial Plant Material (e.g., Toddalia asiatica leaves) Extraction Solvent Extraction (Successive: Hexane, Chloroform, Ethyl Acetate) PlantMaterial->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purethis compound Pure this compound FractionCollection->Purethis compound Combine Pure Fractions Analysis Purity & Structural Analysis (HPLC, NMR, MS) Purethis compound->Analysis

Caption: A flowchart detailing the steps for this compound purification.

Logical Relationship in Column Chromatography

The principle of separation in normal-phase column chromatography is based on the polarity of the compounds.

Column_Chromatography_Principle StationaryPhase Stationary Phase (Silica Gel - Polar) Polar Polar Compounds StationaryPhase->Polar Strong Adsorption MobilePhase Mobile Phase (Non-polar to Polar Gradient) NonPolar Non-polar Compounds MobilePhase->NonPolar High Affinity ElutionOrder Elution Order NonPolar->ElutionOrder Elute First Polar->ElutionOrder Elute Last

Caption: Principle of separation in normal-phase column chromatography.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful purification of this compound using column chromatography. By following these methodologies, researchers can obtain high-purity this compound for various scientific investigations, including the exploration of its biological activities and potential therapeutic applications. The provided workflows and principles offer a solid foundation for both novice and experienced scientists working in the field of natural product chemistry and drug development.

References

Ulopterol as a Lead Compound for Novel Antibiotic Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. Natural products have historically been a rich source of antimicrobial agents. Ulopterol, a coumarin compound isolated from the traditional medicinal plant Toddalia asiatica, has demonstrated promising antibacterial and antifungal properties, positioning it as a compelling lead compound for the development of new antibiotics.[1][2][3] This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound and its derivatives.

Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] Several coumarin-based compounds, such as novobiocin, have been successfully developed into clinically used antibiotics, highlighting the potential of this chemical scaffold.[6][7] The proposed primary antibacterial mechanism of coumarins involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to other cellular pathways.[8][9]

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the known qualitative antimicrobial spectrum of this compound and representative Minimum Inhibitory Concentration (MIC) values for other antibacterial coumarin derivatives against various bacterial strains. This data serves as a benchmark for initial experimental design.

Table 1: Qualitative Antimicrobial Spectrum of this compound

Microorganism Type Activity Observed
Staphylococcus epidermidisGram-positive BacteriaYes
Enterobacter aerogenesGram-negative BacteriaYes
Shigella flexneriGram-negative BacteriaYes
Klebsiella pneumoniae (ESBL-3967)Gram-negative BacteriaYes
Escherichia coli (ESBL-3984)Gram-negative BacteriaYes
Aspergillus flavusFungiYes
Candida kruseiFungiYes
Botrytis cinereaFungiYes

Source:[1][3]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Antibacterial Coumarin Derivatives

Coumarin Derivative Bacterial Strain MIC (µg/mL)
3-Arylcoumarin (Compound 6)Staphylococcus aureusZone of Inhibition: 32 mm
UmbelliferoneRalstonia solanacearum256
DaphnetinRalstonia solanacearum64
EsculetinRalstonia solanacearum192
4'-SenecioiloxyostholBacillus subtilis ATCC 93725
IsoimperatorinKlebsiella pneumoniae ATCC 435216

Note: This table presents data for coumarin derivatives other than this compound to provide a general indication of the potential potency of this class of compounds. Specific MIC values for this compound need to be determined experimentally.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ulopterol_Mechanism_of_Action cluster_compound This compound cluster_bacterium Bacterial Cell This compound This compound (Coumarin) Membrane Cell Membrane This compound->Membrane Disruption DNA DNA Gyrase (Potential Target) This compound->DNA Inhibition (Hypothesized) Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Ion Leakage)

Experimental_Workflow cluster_extraction Isolation of this compound cluster_testing Antimicrobial Susceptibility Testing cluster_development Lead Compound Development Plant Toddalia asiatica leaves Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant->Extraction Fractionation Activity-Guided Fractionation (Column Chromatography) Extraction->Fractionation This compound Pure this compound Fractionation->this compound Disc_Diffusion Disc Diffusion Assay (Qualitative Screening) This compound->Disc_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative MIC Determination) Disc_Diffusion->Broth_Microdilution Positive Hit SAR Structure-Activity Relationship (SAR) (Synthesis of Derivatives) Broth_Microdilution->SAR In_Vivo In Vivo Efficacy Studies (Animal Models) SAR->In_Vivo Toxicity Cytotoxicity Assays (Mammalian Cell Lines) SAR->Toxicity

Experimental Protocols

Isolation and Purification of this compound from Toddalia asiatica

This protocol is based on the reported activity-guided fractionation method.[1]

Materials:

  • Dried leaves of Toddalia asiatica

  • Hexane

  • Chloroform

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Successively extract the powdered dried leaves with hexane, chloroform, ethyl acetate, and methanol.

  • Activity Screening: Screen each extract for antimicrobial activity using the disc diffusion assay (Protocol 2). The ethyl acetate extract is reported to have the highest activity.[1]

  • Fractionation: Subject the active ethyl acetate extract to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC). Test the antimicrobial activity of each fraction.

  • Isolation: Pool the active fractions and concentrate under reduced pressure to yield purified this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).

  • Quantification: Quantify the this compound content in the plant material using a validated HPLC method.

Protocol for Disc Diffusion Assay (Kirby-Bauer Method)

This qualitative assay is used for initial screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., S. epidermidis, E. coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile filter paper discs (6 mm diameter)

  • Solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic discs)

  • Negative control (solvent-loaded discs)

  • Incubator

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of this compound solution onto the agar surface. Also, place positive and negative control discs.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[10][11][12][13] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[14]

Protocol for Broth Microdilution Assay (MIC Determination)

This quantitative assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures adjusted to the appropriate concentration

  • Serial dilutions of this compound in MHB

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Growth control (broth with bacteria, no compound)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Synthesis of this compound Derivatives (A Representative Protocol)

Materials:

  • This compound (or a related hydroxylated coumarin)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Stirring plate and magnetic stirrer

  • Reaction flask

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DMF in a reaction flask.

  • Base Addition: Add anhydrous K₂CO₃ to the solution.

  • Alkylating Agent: Add the desired alkyl halide dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the synthesized derivative using spectroscopic methods (NMR, Mass Spectrometry).

Future Directions and Recommendations

While this compound shows significant promise as a lead compound, further research is crucial to validate its therapeutic potential. The following areas warrant investigation:

  • Quantitative Antimicrobial Activity: Determination of precise MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound. While membrane disruption is a likely mechanism for coumarins, studies to confirm this for this compound are needed.[8][9][15][16] Techniques such as monitoring membrane potential, permeability assays, and electron microscopy can be employed. Investigating potential inhibition of bacterial DNA gyrase, a known target for some coumarins, is also recommended.[6]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a library of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.[17][18][19]

  • In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound and its potent derivatives in animal models of bacterial infection.

  • Cytotoxicity and Safety Profile: Assessment of the toxicity of this compound and its derivatives against mammalian cell lines to determine their therapeutic index.[20][21][22][23]

By systematically addressing these research areas, the full potential of this compound as a novel antibiotic lead compound can be realized, contributing to the fight against antimicrobial resistance.

References

Application Note: In Vitro Antimicrobial Susceptibility Testing of Ulopterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial properties of Ulopterol, a coumarin isolated from the medicinal plant Toddalia asiatica. This compound has demonstrated a promising spectrum of activity against various bacterial and fungal pathogens.[1] These protocols are designed to enable researchers to quantify its antimicrobial efficacy, determine its mode of action (bacteriostatic vs. bactericidal), assess its potential against biofilms, and evaluate its preliminary safety profile through cytotoxicity screening.

Introduction

This compound is a coumarin compound derived from the leaves of Toddalia asiatica (L.) Lam. (Rutaceae), a plant widely used in traditional medicine.[1] Initial studies using the disc-diffusion method have confirmed its antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungi.[1] As a natural product, this compound represents a potential candidate for the development of new antimicrobial agents.

The following protocols adapt standardized methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for the specific context of natural product evaluation.[2][3] They provide a framework for generating reproducible and comparable data essential for preclinical drug development.

Reported Antimicrobial Spectrum of this compound

Preliminary screening has identified this compound as active against the microorganisms listed below. The initial studies were qualitative; the protocols in this document are intended to quantify this activity.[1]

KingdomTypeSpecies
Bacteria Gram-positiveStaphylococcus epidermidis
Gram-negativeEnterobacter aerogenes
Gram-negativeShigella flexneri
Gram-negativeKlebsiella pneumoniae (ESBL-3967)
Gram-negativeEscherichia coli (ESBL-3984)
Fungi FilamentousAspergillus flavus
YeastCandida krusei
Plant PathogenBotrytis cinerea

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC).[4][5][6] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, is subsequently determined from the MIC results.[7][8]

Materials:

  • This compound stock solution (e.g., in Dimethyl Sulfoxide, DMSO)

  • 96-well U-bottom microtiter plates[7]

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximates 1 x 10⁸ CFU/mL)[2]

  • Sterile saline or broth for dilutions

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 50 µL across the plate. The final volume in each well will be 50 µL before adding the inoculum.

  • Controls: Prepare a positive control (broth + inoculum, no compound), a negative/sterility control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Add 50 µL of the final standardized inoculum to each well (except the sterility control). The total volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.[6][9]

  • MBC Determination: From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto agar plates. Incubate the plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_mic MIC Determination cluster_mbc MBC Determination prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilution of this compound prep_stock->serial_dilute prep_inoculum Adjust Inoculum to 0.5 McFarland add_inoculum Inoculate Wells (Final ~5x10^5 CFU/mL) prep_inoculum->add_inoculum prep_plate Add Broth to 96-Well Plate prep_plate->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Protocol 2: Time-Kill Kinetics Assay

This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and evaluates the rate of its antimicrobial activity.[10]

Materials:

  • Culture flasks or tubes

  • Bacterial inoculum prepared as in Protocol 1

  • This compound solution

  • Appropriate broth medium

  • Sterile saline for dilutions

  • Agar plates

Procedure:

  • Setup: Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no compound).

  • Inoculation: Inoculate each flask with the test organism to a final density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T=0): Immediately after inoculation, remove an aliquot from each flask, perform serial dilutions, plate onto agar, and incubate to determine the initial CFU/mL.

  • Sampling: At subsequent time points (e.g., 2, 4, 6, 8, 12, 24 hours), remove aliquots from each flask.

  • Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar.

  • Incubation and Counting: Incubate all plates at 37°C for 24 hours, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][11] A bacteriostatic effect is observed when the CFU/mL count remains similar to the initial inoculum.[10]

G setup Prepare Flasks: Growth Control & this compound (0.5x, 1x, 2x, 4x MIC) inoculate Inoculate all Flasks (~5x10^5 CFU/mL) setup->inoculate time_zero Sample at T=0 inoculate->time_zero time_points Sample at Time Points (2, 4, 6, 8, 12, 24h) inoculate->time_points serial_dilute Perform Serial Dilutions time_zero->serial_dilute time_points->serial_dilute plate_count Plate on Agar & Incubate serial_dilute->plate_count count_cfu Count Colonies (Determine CFU/mL) plate_count->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data interpret Interpret Results: Bactericidal (≥3-log reduction) or Bacteriostatic plot_data->interpret

Caption: Workflow for Time-Kill Kinetics Assay.

Protocol 3: Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms using the crystal violet staining method in microtiter plates.[12][13]

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium)

  • Bacterial inoculum

  • This compound solution

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

Procedure:

  • Preparation: Add 100 µL of sterile broth to the wells of a 96-well plate. Perform 2-fold serial dilutions of this compound as described in Protocol 1.

  • Inoculation: Add 100 µL of an overnight bacterial culture diluted 1:100 in fresh TSB to each well. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Discard the planktonic cells by inverting the plate. Wash the wells gently three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) or water to remove non-adherent cells.

  • Fixation: Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.[13]

  • Staining: Remove the methanol and air-dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the stain and wash the plate again with water to remove excess stain.

  • Quantification: Solubilize the bound stain by adding 200 µL of 95% ethanol or 30% acetic acid to each well. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: Compare the absorbance of treated wells to the untreated control to calculate the percentage of biofilm inhibition.

G prep Prepare this compound Dilutions in 96-Well Plate inoculate Inoculate with Bacterial Culture (1:100) prep->inoculate incubate Incubate (24-48h) to Form Biofilm inoculate->incubate wash1 Discard Planktonic Cells & Wash with PBS incubate->wash1 fix Fix Biofilm with Methanol wash1->fix stain Stain with 0.1% Crystal Violet fix->stain wash2 Wash Away Excess Stain stain->wash2 solubilize Solubilize Bound Stain (e.g., with Ethanol) wash2->solubilize read_od Read Absorbance (OD 570nm) solubilize->read_od analyze Calculate % Biofilm Inhibition read_od->analyze

Caption: Workflow for Anti-Biofilm Activity Assay.

Protocol 4: In Vitro Cytotoxicity Assay

This assay is crucial to evaluate the toxicity of this compound against mammalian cells, providing an early indication of its therapeutic index. The protocol describes a common resazurin (AlamarBlue) or MTT-based assay.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound solution

  • Resazurin or MTT reagent

  • Solubilization buffer (for MTT)

  • Positive control (e.g., Doxorubicin or Triton X-100)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated controls and a positive control for toxicity.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., 20 µL of resazurin or MTT solution) to each well and incubate for an additional 1-4 hours.

  • Measurement:

    • For Resazurin: Measure the fluorescence (Ex/Em ~560/590 nm).

    • For MTT: Add solubilization buffer to dissolve the formazan crystals and measure the absorbance (~570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

G seed_cells Seed Mammalian Cells in 96-Well Plate incubate1 Incubate 24h for Cell Adhesion seed_cells->incubate1 treat Treat Cells with This compound Dilutions incubate1->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., Resazurin, MTT) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 measure Measure Fluorescence or Absorbance incubate3->measure analyze Calculate % Viability and Determine CC50 measure->analyze

Caption: Workflow for In Vitro Cytotoxicity Assay.

Proposed Mechanism of Action

While the exact molecular target of this compound is not fully elucidated, coumarins and other antimicrobial compounds often act by disrupting the integrity of the bacterial cell membrane.[16][17] This disruption leads to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.

G cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular (Cytoplasm) This compound This compound membrane Phospholipid Bilayer This compound->membrane Disrupts Integrity leakage Leakage of Ions, Metabolites, ATP membrane->leakage Increases Permeability death Cell Death leakage->death

Caption: Proposed Mechanism: Membrane Disruption.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparison and analysis.

Table 1: MIC and MBC Values for this compound (µg/mL)

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Positive Control (Drug) MIC (µg/mL)
S. aureus ATCC 29213 Ciprofloxacin
E. coli ATCC 25922 Ciprofloxacin

| C. albicans ATCC 90028 | | | | Amphotericin B | |

Table 2: Time-Kill Assay Data for [Organism Name] at MIC

Time (hours) Log₁₀ CFU/mL Log₁₀ Reduction
0 0
2
4
8

| 24 | | |

Table 3: Biofilm Inhibition and Cytotoxicity Summary

Assay Endpoint Value
Biofilm Inhibition ([Organism Name]) MBIC₅₀ (µg/mL)
Cytotoxicity ([Cell Line Name]) CC₅₀ (µg/mL)

| Selectivity Index | (CC₅₀ / MIC) | |

References

Application Note: Comprehensive Evaluation of Ulopterol Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulopterol, a natural coumarin isolated from Toddalia asiatica, has demonstrated notable antimicrobial properties.[1] As with any compound intended for further development, a thorough assessment of its cytotoxic potential is a critical step in preclinical safety evaluation. This application note provides a detailed guide for researchers to determine the cytotoxic effects of this compound on mammalian cells using a panel of robust and well-established cell-based assays.

This document outlines the protocols for three key assays that interrogate different aspects of cell health: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay to specifically measure apoptosis. Employing this multi-parametric approach allows for a comprehensive characterization of this compound's cytotoxic profile, providing insights into the potential mechanisms of cell death.

Assessment of Metabolic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition plate_cells Plate cells in 96-well plate incubate_adhere Incubate (24h) to allow adherence plate_cells->incubate_adhere add_this compound Add varying conc. of this compound incubate_adhere->add_this compound incubate_treatment Incubate for exposure period (e.g., 24, 48, 72h) add_this compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate (2-18h) in dark add_solubilizer->incubate_solubilizer read_absorbance Measure absorbance at ~570nm incubate_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability with the MTT assay.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include wells with vehicle-treated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Assessment of Membrane Integrity: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product, measured colorimetrically.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay Reaction cluster_readout Data Acquisition plate_cells Plate cells and treat with this compound incubate_treatment Incubate for exposure period plate_cells->incubate_treatment centrifuge_plate Centrifuge plate (optional) incubate_treatment->centrifuge_plate transfer_supernatant Transfer supernatant to new assay plate centrifuge_plate->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at RT (30 min, dark) add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Measure absorbance at ~490nm add_stop->read_absorbance

Caption: Workflow for assessing cytotoxicity with the LDH assay.

Protocol: LDH Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). It is critical to set up the following controls:

    • Vehicle Control: Cells treated with the compound vehicle to measure spontaneous LDH release.

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to determine 100% LDH release.[8]

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[9]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm should be used to correct for background.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Assessment of Apoptosis: Caspase-3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism that can be induced by cytotoxic compounds. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[10]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition plate_cells Plate cells in white-walled 96-well plate treat_this compound Treat with this compound and incubate plate_cells->treat_this compound add_reagent Add Caspase-Glo® 3/7 Reagent treat_this compound->add_reagent mix_incubate Mix on plate shaker, then incubate at RT add_reagent->mix_incubate read_luminescence Measure luminescence mix_incubate->read_luminescence

Caption: Workflow for assessing apoptosis with the Caspase-3/7 assay.

Protocol: Caspase-3/7 Assay
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements (e.g., white-walled, clear-bottom) at a density of 10,000-20,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired time period (e.g., 6, 12, 24 hours). Include appropriate vehicle and positive controls (e.g., staurosporine).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[10]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting the background reading (medium only), express the data as fold change in caspase activity relative to the vehicle-treated control.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and analysis. The IC₅₀ (half-maximal inhibitory concentration) value for each assay should be calculated from the dose-response curves.

Table 1: Hypothetical Cytotoxicity Data for this compound
Assay TypeEndpoint Measured24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MTT Metabolic Activity75.248.525.1
LDH Membrane Integrity>10085.352.8
Caspase-3/7 Apoptosis Induction68.942.120.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results

The relationship between the results of these three assays can provide insight into the primary mechanism of this compound-induced cell death.

Logic_Diagram cluster_assays Primary Cytotoxicity Assays cluster_interpretation Interpretation This compound This compound Treatment mtt MTT Assay (Metabolic Decline) This compound->mtt ldh LDH Assay (Membrane Damage) This compound->ldh caspase Caspase-3/7 Assay (Apoptosis) This compound->caspase apoptosis Apoptotic Pathway mtt->apoptosis Consequence of Apoptosis ldh->apoptosis Late Stage necrosis Necrotic Pathway ldh->necrosis Primary Indicator caspase->apoptosis Primary Indicator

Caption: Relationship between assays and cell death mechanisms.

  • Early Caspase Activation, then MTT decrease, then LDH increase: This pattern suggests that this compound primarily induces apoptosis. Caspase activation is an early event, followed by a decline in metabolic activity and, finally, a loss of membrane integrity in late-stage apoptosis.

  • Concurrent LDH release and MTT decrease without significant Caspase activation: This profile would indicate a necrotic or necroptotic mechanism of cell death, where membrane damage occurs early.

Hypothetical Signaling Pathway: this compound-Induced Apoptosis

Many natural compounds exert their cytotoxic effects by modulating intracellular signaling pathways that control apoptosis.[11] A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. While the specific targets of this compound are unknown, a plausible hypothesis is that it could induce mitochondrial stress, leading to the activation of the caspase cascade.

Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_death Cellular Outcome This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak Hypothetical Induction mito Mitochondrion bax_bak->mito MOMP cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Pro-Caspase-9 -> Caspase-9 apoptosome->caspase9 caspase37 Pro-Caspase-3/7 -> Caspase-3/7 caspase9->caspase37 death Apoptosis caspase37->death Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may activate pro-apoptotic proteins like Bax and Bak, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c, which complexes with Apaf-1 to form the apoptosome. The apoptosome then activates caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the dismantling of the cell. The Caspase-3/7 assay directly measures the final step in this cascade.

Conclusion

This application note provides a framework and detailed protocols for the systematic evaluation of this compound's cytotoxicity. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain a robust and multi-faceted understanding of the compound's effects on cell health. The resulting data is crucial for guiding further drug development, establishing safety profiles, and elucidating the molecular mechanisms of action for novel therapeutic candidates.

References

Application Notes & Protocols: Developing a Stable Formulation for Ulopterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulopterol, a coumarin derivative with the chemical structure 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one, has shown a range of biological activities in preclinical studies.[1][2][3] Coumarins as a class are known for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticoagulant properties.[2][4] Some coumarin derivatives have also been investigated for their effects on smooth muscle, a key target for therapeutic areas such as respiratory and cardiovascular diseases. The potential therapeutic application of this compound necessitates the development of a stable pharmaceutical formulation that ensures its safety, efficacy, and desired shelf-life.

This document provides a comprehensive guide to developing a stable formulation for this compound. It outlines potential degradation pathways based on its chemical structure, details protocols for stability testing, and proposes formulation strategies to mitigate degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

PropertyValueReference
IUPAC Name6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-onePubChem
Molecular FormulaC15H18O5PubChem
Molecular Weight278.30 g/mol PubChem
AppearanceWhite crystalline solidInferred
SolubilityPoorly soluble in waterInferred from coumarin class[4]
Storage Conditions4°C for 1 year, -20°C for over 2 yearsDC Chemicals

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, a substituted coumarin, several degradation pathways can be anticipated. Coumarin derivatives are known to be susceptible to hydrolysis, oxidation, and photolysis.[5][6][7]

  • Hydrolysis: The lactone ring of the coumarin nucleus is susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of a coumarinic acid salt.[7] This is a reversible reaction, but the open-ring form may be more prone to further degradation.

  • Oxidation: The phenolic ether and the dihydroxy moiety in the side chain of this compound are potential sites for oxidation. Oxidative degradation of coumarins is often irreversible and can be accelerated by the presence of metal ions and exposure to oxygen.[8][9]

  • Photodegradation: Many coumarin compounds are known to be light-sensitive.[7] Exposure to UV or visible light can lead to complex degradation pathways, including dimerization, oxidation, and rearrangement reactions.

The following diagram illustrates the potential degradation pathways of this compound.

G This compound This compound (Stable Form) Hydrolysis_Product Coumarinic Acid Derivative (Open Lactone Ring) This compound->Hydrolysis_Product Alkaline pH Oxidation_Product Oxidized Derivatives (e.g., Quinone-type structures) This compound->Oxidation_Product Oxygen, Metal Ions Photodegradation_Product Photodegradation Products (e.g., Dimers, Isomers) This compound->Photodegradation_Product UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation products and the intrinsic stability of this compound. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Alkali Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H2O2 at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A suitable starting point for HPLC method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent drug and the degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to help elucidate their structures.

The following workflow diagram outlines the forced degradation study.

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC Analysis stress->hplc pda PDA for Peak Purity hplc->pda ms LC-MS for Identification hplc->ms end End: Identify Degradation Products pda->end ms->end

Caption: Workflow for forced degradation studies.
Formulation Development and Stability Testing

Based on the results of the forced degradation studies, formulation strategies can be developed to protect this compound from its primary degradation pathways.

Objective: To develop a stable liquid formulation of this compound and evaluate its stability under accelerated and long-term conditions.

Proposed Formulation Strategies:

  • pH Control: Use a buffering system to maintain the pH of the formulation in a slightly acidic range (e.g., pH 4-6) to minimize hydrolysis of the lactone ring.

  • Antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to prevent oxidative degradation.

  • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any metal ions that could catalyze oxidation.

  • Light Protection: Package the formulation in amber-colored vials or other light-protective containers to prevent photodegradation.

Experimental Protocol:

  • Excipient Compatibility Study: Screen various pharmaceutically acceptable excipients (buffers, antioxidants, solubilizers) for their compatibility with this compound.

  • Formulation Preparation: Prepare several prototype formulations of this compound incorporating the strategies mentioned above. A full factorial or fractional factorial design of experiments (DoE) can be employed to systematically evaluate the effect of different excipients and their concentrations.

  • Stability Testing: Store the prototype formulations under accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability conditions as per ICH guidelines.

  • Analytical Testing: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and analyze for:

    • Appearance, pH, and color

    • Assay of this compound (by HPLC)

    • Quantification of degradation products (by HPLC)

    • For injectable formulations, test for particulate matter.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Forced Degradation Study Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 N HCl, 60°C, 24h
0.1 N NaOH, RT, 4h
3% H2O2, RT, 24h
80°C, 48h
Light Exposure

Table 2: Stability Data for this compound Formulation Prototypes under Accelerated Conditions (40°C/75% RH)

Formulation IDInitial Assay (%)1 Month Assay (%)3 Month Assay (%)6 Month Assay (%)Total Impurities at 6 Months (%)
F1 (Control)
F2 (pH 5 buffer)
F3 (pH 5 + Antioxidant)
F4 (pH 5 + Antioxidant + Chelating Agent)
F5 (pH 5 + Antioxidant + Chelating Agent in amber vial)

Signaling Pathway (Hypothetical)

While the specific mechanism of action of this compound is yet to be fully elucidated, if it acts as a beta-2 adrenergic agonist, it would likely modulate the cyclic AMP (cAMP) signaling pathway in smooth muscle cells, leading to relaxation.

G This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Hypothetical signaling pathway for this compound as a beta-2 adrenergic agonist.

Conclusion

The development of a stable formulation for this compound is a critical step in its journey towards potential clinical application. A systematic approach, beginning with a thorough understanding of its degradation pathways through forced degradation studies, is paramount. The formulation strategies outlined in this document, including pH control, the use of antioxidants and chelating agents, and protection from light, provide a solid foundation for developing a robust and stable product. The detailed protocols and data presentation formats will guide researchers in executing these studies and interpreting the results, ultimately leading to a successful and commercially viable formulation of this compound.

References

Application Notes and Protocols: Evaluating Ulopterol as a Potential Inhibitor of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces.[1][2] These complex structures provide bacteria with enhanced protection against environmental stresses, host immune responses, and antimicrobial agents, contributing significantly to chronic infections and the development of antimicrobial resistance.[1][3] The formation of a mature biofilm is a multi-step process that includes initial attachment of planktonic bacteria to a surface, formation of microcolonies, and maturation of the biofilm structure.[2][4] Quorum sensing (QS), a cell-to-cell communication mechanism, plays a crucial role in regulating biofilm formation and the expression of virulence factors in many bacterial species.[2][3][5]

Ulopterol, a coumarin isolated from Toddalia asiatica, has demonstrated general antimicrobial activity.[6] While its specific effects on biofilm formation have not been extensively reported, its classification as a natural compound warrants investigation into its potential as a biofilm inhibitor, possibly through the disruption of key processes like quorum sensing.

These application notes provide a comprehensive framework for researchers to evaluate the potential of this compound, or other novel compounds, as inhibitors of bacterial biofilm formation. The protocols outlined below detail the necessary steps for quantitative analysis and visualization of anti-biofilm activity.

Hypothetical Mechanism of Action of this compound

Many natural compounds inhibit biofilm formation by interfering with bacterial quorum sensing systems.[4][5][7] A plausible, yet hypothetical, mechanism for this compound's anti-biofilm activity could be the inhibition of QS signaling. In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl QS systems are pivotal for biofilm development.[5] this compound could potentially act as an antagonist to the QS receptors (e.g., LasR and RhlR), preventing the binding of their cognate autoinducers and subsequently downregulating the expression of genes responsible for biofilm formation and virulence.

cluster_0 Bacterial Cell Autoinducer Autoinducer QS_Receptor Quorum Sensing Receptor (e.g., LasR) Autoinducer->QS_Receptor Activates Gene_Expression Biofilm & Virulence Gene Expression QS_Receptor->Gene_Expression Induces This compound This compound This compound->QS_Receptor Inhibits

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by this compound.

Data Presentation: Quantitative Analysis of this compound's Anti-Biofilm Activity

Clear and structured data presentation is crucial for comparing the efficacy of potential inhibitors. The following tables provide templates for summarizing key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Pseudomonas aeruginosa PAO1ValueValue
Staphylococcus aureus ATCC 25923ValueValue
Escherichia coli ATCC 25922ValueValue
Clinical Isolate 1ValueValue

Table 2: Inhibition of Biofilm Formation by Sub-MIC Concentrations of this compound

Bacterial StrainThis compound Concentration (µg/mL)Biofilm Inhibition (%)
P. aeruginosa PAO1MIC/2Value
MIC/4Value
MIC/8Value
S. aureus ATCC 25923MIC/2Value
MIC/4Value
MIC/8Value

Table 3: Reduction of Viable Cells in Pre-formed Biofilms by this compound

Bacterial StrainThis compound Concentration (µg/mL)Reduction in Viable Cells (log10 CFU/mL)
P. aeruginosa PAO12 x MICValue
4 x MICValue
S. aureus ATCC 259232 x MICValue
4 x MICValue

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-biofilm potential of a compound like this compound.

Start Start: Evaluate This compound's Anti-Biofilm Activity MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Biofilm_Inhibition Assess Biofilm Formation Inhibition (Crystal Violet Assay) MIC->Biofilm_Inhibition Use sub-MIC concentrations Biofilm_Disruption Evaluate Disruption of Pre-formed Biofilms MIC->Biofilm_Disruption Use MIC and supra-MIC concentrations Microscopy Visualize Biofilm Architecture (CLSM) Biofilm_Inhibition->Microscopy Viability_Assay Quantify Viable Cells in Biofilm (CFU Counting) Biofilm_Disruption->Viability_Assay Viability_Assay->Microscopy End End: Characterize Anti-Biofilm Potential Microscopy->End

Caption: Experimental workflow for assessing the anti-biofilm activity of a novel compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Resazurin solution (for viability indication)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with antibiotic), a negative control (bacteria with medium), and a sterility control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin to each well and incubate for another 2-4 hours.

  • The MIC is the lowest concentration of this compound that prevents a color change of the resazurin (indicating no metabolic activity).

Protocol 2: Crystal Violet (CV) Assay for Biofilm Inhibition

This method quantifies the ability of sub-inhibitory concentrations of this compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Bacterial culture

  • Growth medium

  • This compound stock solution (at sub-MIC concentrations)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add 100 µL of bacterial suspension (adjusted to 1 x 10^6 CFU/mL in fresh medium) to the wells of a microtiter plate.

  • Add 100 µL of this compound at various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8) to the respective wells. Include a no-drug control.

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Fix the adherent biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and air dry the plate.

  • Stain the biofilms by adding 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells thoroughly with distilled water to remove excess stain and air dry.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Read the absorbance at 595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [(Abs_control - Abs_treated) / Abs_control] * 100.[8]

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • Growth medium

  • This compound solution

  • LIVE/DEAD BacLight Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes in the presence or absence of sub-MIC concentrations of this compound for 24-48 hours.

  • Gently wash the biofilms with PBS to remove non-adherent cells.

  • Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's protocol (typically 15-30 minutes in the dark).

  • Visualize the biofilms using a confocal microscope. Live cells will fluoresce green (SYTO 9), and dead cells will fluoresce red (propidium iodide).

  • Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze the images using appropriate software to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Protocol 4: Quantification of Viable Cells in Pre-formed Biofilms

This protocol assesses the ability of this compound to kill bacteria within an established biofilm.

Materials:

  • 24-well plates with sterile coupons (e.g., glass or polystyrene)

  • Bacterial culture

  • Growth medium

  • This compound solution (at MIC and supra-MIC concentrations)

  • PBS

  • Sonicator or vortexer with an appropriate adapter

  • Agar plates for colony counting

Procedure:

  • Grow biofilms on the coupons in the 24-well plates for 24 hours at 37°C.

  • After 24 hours, gently wash the coupons with PBS to remove planktonic cells.

  • Transfer the coupons to a new plate containing fresh medium with different concentrations of this compound (e.g., 2x MIC, 4x MIC). Include a no-drug control.

  • Incubate for another 24 hours.

  • Wash the coupons again with PBS.

  • Place each coupon in a tube containing 1 mL of PBS.

  • Dislodge the biofilm from the coupon by sonication or vigorous vortexing.

  • Perform serial dilutions of the resulting bacterial suspension and plate on appropriate agar plates.

  • Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFU).

  • Calculate the reduction in viable cells compared to the untreated control.

Conclusion

The protocols and frameworks provided in these application notes offer a systematic approach to evaluating the potential of this compound, or any novel compound, as a bacterial biofilm inhibitor. By employing these quantitative and qualitative methods, researchers can effectively characterize the anti-biofilm activity, elucidate the potential mechanism of action, and generate robust data for further drug development efforts in the critical area of combating biofilm-associated infections.

References

Application of Ulopterol in Food Preservation: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ulopterol, a coumarin compound isolated from the plant Toddalia asiatica (L.) Lam., has demonstrated notable antimicrobial properties, suggesting its potential as a natural food preservative.[1][2] However, current scientific literature primarily focuses on the fundamental antimicrobial activity of this compound, with limited to no research on its direct application and efficacy within food matrices. This document provides a comprehensive overview of the existing data on this compound's antimicrobial effects and outlines detailed protocols for the methodologies used in its assessment. While direct applications in food preservation are not yet established, the information presented here serves as a foundational resource for researchers and professionals in drug development and food science exploring the potential of this compound.

Antimicrobial Activity of this compound

Research has shown that this compound exhibits a broad spectrum of activity against various bacteria and fungi. The primary study identifying these properties utilized a disc-diffusion method to determine the susceptibility of different microorganisms to this compound.

Table 1: Summary of Microorganisms Susceptible to this compound

CategoryMicroorganism
BacteriaStaphylococcus epidermidis
Enterobacter aerogenes
Shigella flexneri
Klebsiella pneumoniae (ESBL-3967)
Escherichia coli (ESBL-3984)
FungiAspergillus flavus
Candida krusei
Botrytis cinerea

Source: Raj et al., 2012[1][2]

Potential Antioxidant Properties

While studies on the antioxidant activity of isolated this compound are not currently available, research on the extracts of Toddalia asiatica, from which this compound is derived, has shown significant antioxidant potential. Methanol and ethyl acetate extracts of Toddalia asiatica roots have demonstrated strong antioxidant activity in various assays, including DPPH, ABTS, and FRAP.[3] The methanol extract, in particular, showed antioxidant activity comparable to the synthetic antioxidant butylated hydroxytoluene (BHT).[3] Given that this compound is a major active principle in the ethyl acetate extract, it is plausible that it contributes to the observed antioxidant effects.[1][2] Further research is needed to isolate and quantify the specific antioxidant activity of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the available scientific literature for the isolation and antimicrobial testing of this compound.

Protocol 1: Isolation of this compound from Toddalia asiatica

This protocol describes the activity-guided fractionation process used to isolate this compound.

1. Plant Material and Extraction: a. Collect fresh leaves of Toddalia asiatica. b. Air-dry the leaves in the shade and then pulverize them into a coarse powder. c. Perform successive extractions of the leaf powder with hexane, chloroform, ethyl acetate, methanol, and water.

2. Activity-Guided Fractionation: a. Test the antimicrobial activity of each extract using the disc-diffusion method (see Protocol 2). b. The ethyl acetate extract, which demonstrates the highest antimicrobial activity, is selected for further fractionation.[1][2] c. Subject the concentrated ethyl acetate extract to column chromatography over silica gel. d. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. e. Collect the fractions and monitor them by thin-layer chromatography (TLC). f. Pool the fractions that show similar TLC profiles and test their antimicrobial activity.

3. Isolation and Identification of this compound: a. The active fractions are further purified by repeated column chromatography or other chromatographic techniques (e.g., preparative HPLC) to yield pure this compound. b. Elucidate the structure of the isolated compound using spectroscopic methods such as UV, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][2]

Protocol 2: Antimicrobial Susceptibility Testing using the Disc-Diffusion Method

This protocol details the procedure for evaluating the antimicrobial activity of this compound.

1. Preparation of Microbial Inoculum: a. Grow pure cultures of the test bacteria on nutrient agar slants and fungi on potato dextrose agar slants. b. For bacteria, prepare a suspension in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. For fungi, prepare a spore suspension in sterile saline with a surfactant (e.g., Tween 80) and adjust the concentration to approximately 10⁶ spores/mL.

2. Disc Preparation: a. Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Impregnate sterile filter paper discs (6 mm in diameter) with a specific concentration of the this compound solution. c. Allow the solvent to evaporate completely from the discs. d. Prepare control discs impregnated with the solvent alone.

3. Inoculation and Incubation: a. Evenly spread the microbial inoculum over the surface of Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi using a sterile cotton swab. b. Aseptically place the this compound-impregnated discs and control discs on the surface of the inoculated agar plates. c. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

4. Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. b. A clear zone around the disc indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to this compound.

Visualizations

Workflow for Isolation and Antimicrobial Testing of this compound

cluster_collection Plant Material Collection and Preparation cluster_extraction Successive Solvent Extraction cluster_testing Antimicrobial Activity Testing cluster_isolation Isolation of this compound cluster_final_testing Antimicrobial Testing of this compound Collect Collect Toddalia asiatica leaves Dry Air-dry and pulverize Collect->Dry Hexane Hexane Chloroform Chloroform EtOAc Ethyl Acetate MeOH Methanol DiscDiffusion Disc-Diffusion Assay EtOAc->DiscDiffusion Water Water HighestActivity Identify Extract with Highest Activity (Ethyl Acetate) DiscDiffusion->HighestActivity ColumnChromatography Column Chromatography of EtOAc Extract HighestActivity->ColumnChromatography Fractionation Activity-Guided Fractionation ColumnChromatography->Fractionation Purification Purification of Active Fractions Fractionation->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound FinalTest Disc-Diffusion Assay with Pure this compound Isolatedthis compound->FinalTest Result Determine Antimicrobial Spectrum FinalTest->Result

Caption: Workflow for the isolation and antimicrobial evaluation of this compound.

Related Research and Future Outlook

While the direct application of this compound in food is yet to be explored, related research on Toddalia asiatica extracts offers promising insights. A recent study demonstrated that nanoencapsulated essential oil from Toddalia asiatica was effective in protecting maize against fungal invasion and aflatoxin B1 production during storage.[4] Another study highlighted the insecticidal and repellent activities of Toddalia asiatica extracts against major stored product pests.[5]

These findings, coupled with the known antimicrobial and potential antioxidant properties of this compound, underscore the need for further research. Future studies should focus on:

  • Evaluating the efficacy of pure this compound in various food models: Testing its ability to inhibit microbial growth and extend the shelf-life of perishable foods.

  • Determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a wider range of foodborne pathogens and spoilage microorganisms.

  • Investigating the antioxidant activity of isolated this compound and its potential to prevent lipid oxidation in fatty foods.

  • Conducting sensory analysis to determine the impact of this compound on the taste, color, and aroma of food products.

  • Assessing the safety and toxicological profile of this compound to establish its suitability as a food additive. This would include determining its Generally Recognized as Safe (GRAS) status.

References

Ulopterol as a Natural Fungicide for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a natural coumarin isolated from Toddalia asiatica, has demonstrated notable antifungal properties, positioning it as a promising candidate for development as a natural fungicide for agricultural applications.[1] This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound for the control of phytopathogenic fungi. Due to the limited specific data on this compound's mechanism of action, this guide also incorporates insights from studies on structurally related coumarin compounds to propose potential modes of action and inform experimental design.

Introduction

The growing demand for sustainable agricultural practices has spurred research into naturally derived pesticides. This compound, a coumarin compound, has been identified as having antifungal activity against a range of fungi, including the significant plant pathogen Botrytis cinerea.[1] Coumarins as a class of compounds are known for their diverse biological activities, and several derivatives have been investigated for their potential as fungicides.[2][3][4] This document serves as a comprehensive resource for the investigation of this compound as a biofungicide, detailing its known antifungal spectrum and providing protocols for further efficacy testing.

Antifungal Spectrum and Efficacy

Initial studies have confirmed the in vitro antifungal activity of this compound against several fungal species. While comprehensive quantitative data for this compound is still emerging, the existing information and data from related coumarins are summarized below.

Table 1: Antifungal Spectrum of this compound and Efficacy of Related Coumarins

Fungal SpeciesThis compound ActivityRelated Coumarin (Compound)EC50 Value (µg/mL)Reference
Botrytis cinereaActive6-Methylcoumarin-[1]
Aspergillus flavusActive--[1]
Candida kruseiActive--[1]
Rhizoctonia solaniNot yet reported4-Methoxycoumarin21[2]
Valsa maliNot yet reported6-Methylcoumarin185.49 (mycelial growth), 54.62 (spore germination)[3]
Alternaria alternataNot yet reportedCoumarin-hydrazone derivative (3b)19.49[4]
Fusarium oxysporumNot yet reportedCoumarin-hydrazone derivative-[4]

Note: EC50 values for this compound are not yet available in published literature. The data for related coumarins are provided for comparative purposes and to guide initial dose-ranging studies.

Proposed Mechanism of Action (Inferred from Related Coumarins)

Direct studies on the signaling pathways affected by this compound have not yet been published. However, research on other antifungal coumarins suggests several potential mechanisms of action:

  • Cell Membrane Disruption: Coumarins have been shown to increase the permeability of fungal cell membranes, leading to leakage of intracellular components and ultimately cell death.[3][5]

  • Mitochondrial Dysfunction: Some coumarins can interfere with mitochondrial function, affecting ATP production and leading to an accumulation of reactive oxygen species (ROS), which causes oxidative stress and cell death.[2]

  • Inhibition of Cell Wall Degrading Enzymes: Certain coumarins can inhibit the activity of enzymes secreted by fungi to break down the plant cell wall, thereby limiting their pathogenic capacity.[3][5]

  • Interference with Key Metabolic Pathways: Studies on coumarin derivatives have indicated that they can affect essential metabolic pathways such as the pentose phosphate pathway.[4]

The following diagram illustrates a hypothetical signaling pathway based on the known effects of related coumarins.

G cluster_0 This compound Interaction with Fungal Cell cluster_1 Downstream Effects This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disruption Mitochondrion Mitochondrion This compound->Mitochondrion Dysfunction Cell_Wall_Enzymes Cell Wall Degrading Enzymes This compound->Cell_Wall_Enzymes Inhibition Metabolic_Pathways Metabolic Pathways This compound->Metabolic_Pathways Interference Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability ROS_Production ROS Accumulation Mitochondrion->ROS_Production Enzyme_Inhibition Inhibited Pathogenicity Cell_Wall_Enzymes->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Metabolic_Pathways->Metabolic_Disruption Cell_Death Fungal Cell Death Membrane_Permeability->Cell_Death ROS_Production->Cell_Death Enzyme_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death G cluster_workflow In Vitro Antifungal Susceptibility Testing Workflow A Prepare Fungal Spore Suspension C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plates C->D E Measure Fungal Growth (e.g., OD600) D->E F Calculate MIC and EC50 Values E->F G cluster_workflow In Vivo Detached Leaf Assay Workflow A Select Healthy Young Leaves B Surface Sterilize Leaves A->B C Apply this compound Solution B->C D Inoculate with Fungal Spore Suspension C->D E Incubate in a Humid Chamber D->E F Assess Disease Severity (Lesion Diameter) E->F

References

Investigating the Anti-inflammatory Potential of Ulopterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific studies on the anti-inflammatory activity of Ulopterol are limited in the public domain. The following application notes and protocols are based on the well-documented anti-inflammatory properties of coumarins, the chemical class to which this compound belongs. These methodologies provide a framework for investigating the potential anti-inflammatory effects of this compound.

Introduction

This compound, a coumarin compound, presents a promising scaffold for the development of novel anti-inflammatory agents. Coumarins, a class of natural products, have been reported to exhibit a range of biological activities, including potent anti-inflammatory effects. The anti-inflammatory efficacy of coumarins is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This document outlines detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory potential of this compound and provides an overview of the key signaling pathways that may be involved.

Data Presentation: Anti-inflammatory Activity of Coumarins

The following tables summarize representative quantitative data for the anti-inflammatory effects of various coumarin derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Anti-inflammatory Activity of Representative Coumarins

CompoundAssayCell LineStimulantTargetIC50 / InhibitionReference
EsculetinLTB4 InhibitionRat Peritoneal LeukocytesCalimycin5-LOXIC50: 1-75 µM[1]
DaphnetinLTB4 InhibitionRat Peritoneal LeukocytesCalimycin5-LOXIC50: 1-75 µM[1]
FraxetinLTB4 InhibitionRat Peritoneal LeukocytesCalimycin5-LOXIC50: 1-75 µM[1]
IMMLG5521NO ProductionRAW264.7LPSiNOSInhibition at 0.1, 1, 10 µM[2]
IMMLG5521TNF-α ReleaseRAW264.7LPSTNF-αDecrease at 0.1, 1, 10 µM[2]
IMMLG5521IL-1β ReleaseRAW264.7LPSIL-1βDecrease at 0.1, 1, 10 µM[2]
EugenolPGE2 ProductionRAW264.7LPSCOX-2IC50 = 0.37 µM[3]
LornoxicamIL-6 FormationTHP-1-IL-6IC50 = 54 µM[4]

Table 2: In Vivo Anti-inflammatory Activity of Representative Coumarins

CompoundModelSpeciesDoseEffectReference
IMMLG5521Xylene-induced ear swellingMice6, 12 mg/kgInhibition of swelling[2]
IMMLG5521Cotton pellet-induced granulomaMice6, 12 mg/kgInhibition of granuloma formation[2]
Coumarin Derivative 8Carrageenan-induced paw edemaRats-Significant reduction in edema[5]
ScopoletinIntestinal InflammationRats5, 25 mg/kgCounteracted GSH depletion[6]
DaphnetinIntestinal InflammationRats2.5, 5.0 mg/kgCounteracted GSH depletion and inhibited MPO activity[6]

Experimental Protocols

In Vitro Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

2. Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

  • Principle: This protocol quantifies the inhibitory effect of a compound on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 or human THP-1 monocytes (differentiated into macrophages).

  • Methodology:

    • Follow steps 1-3 from the NO inhibition assay.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Determine the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.

3. Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) Inhibition Assays

  • Principle: These cell-free assays determine the direct inhibitory effect of a compound on the enzymatic activity of COX-1, COX-2, and 5-LOX, which are key enzymes in the inflammatory cascade.

  • Methodology:

    • Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.

    • Prepare a reaction mixture containing the respective enzyme (COX-1, COX-2, or 5-LOX), a substrate (e.g., arachidonic acid), and a chromogen.

    • Add various concentrations of this compound to the reaction mixture. Include a vehicle control and a known inhibitor as a positive control (e.g., indomethacin for COX, zileuton for 5-LOX).

    • Incubate the reaction mixture according to the kit's instructions.

    • Measure the absorbance at the specified wavelength to determine the extent of the enzymatic reaction.

    • Calculate the IC50 value for this compound for each enzyme.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[5][7]

  • Animal Model: Wistar rats or Swiss albino mice.

  • Methodology:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 50, 100 mg/kg). Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Mandatory Visualizations

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

G cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates This compound This compound This compound->MAPK inhibits

Caption: Putative MAPK signaling pathway modulation by this compound.

G cluster_0 Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Pretreat Pre-treat with this compound Cell_Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform Griess Assay (NO) or ELISA (Cytokines) Collect->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

References

Application Notes and Protocols: Ulopterol and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulopterol, a naturally occurring coumarin, has demonstrated notable antimicrobial properties. This document provides a comprehensive overview of the current knowledge on this compound, including its isolation from natural sources and its biological activities. As of the latest literature review, a total synthesis of this compound has not been reported. However, this document outlines potential synthetic strategies for this compound analogues based on established coumarin synthesis methodologies. These notes are intended to serve as a valuable resource for researchers interested in the therapeutic potential of this compound and the development of novel coumarin-based antimicrobial agents.

Isolation of this compound

Currently, this compound is obtained by isolation from its natural source, the leaves of Toddalia asiatica (L.) Lam. (Rutaceae).[1][2][3] The general procedure involves solvent extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound from Toddalia asiatica

This protocol is based on the methodology described in the literature for the isolation of coumarins from plant material.[1][2]

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Toddalia asiatica.
  • Air-dry the leaves in the shade and then pulverize them into a coarse powder.

2. Extraction:

  • Perform successive solvent extraction of the powdered leaves with solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, methanol, and finally water.[1][2]
  • The ethyl acetate extract has been found to contain the highest concentration of this compound.[1][2]

3. Chromatographic Separation:

  • Subject the concentrated ethyl acetate extract to column chromatography over silica gel.
  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.
  • Monitor the fractions using thin-layer chromatography (TLC).
  • Combine the fractions containing the compound of interest, as identified by TLC.

4. Purification and Characterization:

  • Further purify the isolated compound by recrystallization or preparative TLC.
  • Characterize the structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Workflow for this compound Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Fresh Leaves of Toddalia asiatica dry Air Drying and Pulverization start->dry extract Successive Solvent Extraction (Hexane, Chloroform, Ethyl Acetate, Methanol, Water) dry->extract concentrate Concentration of Ethyl Acetate Extract extract->concentrate column Silica Gel Column Chromatography concentrate->column fractions Fraction Collection and TLC Analysis column->fractions purify Recrystallization / Preparative TLC fractions->purify end Pure this compound purify->end characterize Spectroscopic Characterization (NMR, IR, MS) end->characterize

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of this compound

This compound has been reported to exhibit significant antimicrobial activity against a range of bacteria and fungi.[1][2]

Antimicrobial Spectrum

The antimicrobial activity of this compound has been evaluated using the disc-diffusion method.[1][2]

Microorganism Type Activity
Staphylococcus epidermidisGram+ BacteriaActive
Enterobacter aerogenesGram- BacteriaActive
Shigella flexneriGram- BacteriaActive
Klebsiella pneumoniae (ESBL-3967)Gram- BacteriaActive
Escherichia coli (ESBL-3984)Gram- BacteriaActive
Aspergillus flavusFungusActive
Candida kruseiFungusActive
Botrytis cinereaFungusActive
Table 1: Summary of the antimicrobial activity of this compound.[1][2]

Total Synthesis of this compound Analogues: A Proposed Strategy

While a total synthesis for this compound itself has not been published, the synthesis of coumarin analogues is well-established in organic chemistry. Several classical methods can be adapted to produce a variety of this compound analogues for structure-activity relationship (SAR) studies. The core of these methods is the formation of the coumarin scaffold.

General Synthetic Approaches to the Coumarin Core

The following are well-established reactions for the synthesis of the coumarin ring system:

  • Pechmann Condensation: This method involves the condensation of a phenol with a β-ketoester under acidic conditions.[1][2][4][5][6][7] It is one of the most widely used methods for preparing coumarins.

  • Perkin Reaction: This reaction synthesizes coumarin from a salicylaldehyde and an acetic anhydride in the presence of a weak base.[1][8][9][10][11]

  • Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with an active methylene compound, such as a malonic ester, in the presence of a weak base.[1][3][12][13][14][15]

Proposed Synthetic Protocol for a Generic this compound Analogue via Pechmann Condensation

This protocol outlines a general procedure for the synthesis of a 6,7-dialkoxycoumarin, which is the core structure of this compound.

1. Starting Materials:

  • A substituted 1,2,4-trihydroxybenzene (or a protected derivative).
  • A β-ketoester (e.g., ethyl acetoacetate).
  • An acid catalyst (e.g., sulfuric acid, Amberlyst-15).[5]

2. Reaction Procedure:

  • In a round-bottom flask, dissolve the substituted phenol in a suitable solvent (or perform the reaction neat).
  • Add the β-ketoester to the reaction mixture.
  • Slowly add the acid catalyst while stirring and cooling the mixture in an ice bath.
  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours.
  • Monitor the progress of the reaction by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, pour the mixture into ice-cold water.
  • Collect the precipitated solid by filtration.
  • Wash the solid with cold water to remove any remaining acid.
  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

4. Characterization:

  • Confirm the structure of the synthesized coumarin analogue using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of Coumarin Analogue Synthesis Strategy

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product phenol Substituted Phenol (e.g., 4-alkoxyresorcinol) reaction Pechmann Condensation (Acid Catalyst, Heat) phenol->reaction ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->reaction coumarin Substituted Coumarin (this compound Analogue) reaction->coumarin

Caption: General strategy for the synthesis of this compound analogues.

Future Directions

The lack of a reported total synthesis of this compound presents an opportunity for synthetic chemists to develop a novel and efficient route to this biologically active molecule. The development of a synthetic pathway would not only provide access to this compound for further biological evaluation but also enable the synthesis of a wide range of analogues. SAR studies on these analogues could lead to the identification of new coumarin derivatives with enhanced antimicrobial potency and a broader spectrum of activity, potentially leading to the development of new therapeutic agents.

References

Application Notes and Protocols: Ulopterol as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulopterol, a naturally occurring coumarin, presents a promising scaffold for combinatorial chemistry due to its distinct structural features and inherent biological activity. This document provides a prospective guide for leveraging the this compound core to generate a diverse library of novel compounds. Detailed protocols for library synthesis via parallel solution-phase chemistry, along with methods for high-throughput screening against microbial and cancer cell targets, are outlined. While the direct application of this compound in combinatorial libraries is not yet documented in existing literature, the methodologies presented here are based on established principles of natural product derivatization and scaffold-based drug discovery.

Introduction to this compound as a Combinatorial Scaffold

This compound (IUPAC Name: 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one) is a coumarin derivative that has been isolated from various plants.[1] Natural products and their derivatives have historically been a rich source of therapeutic agents.[2][3][4] The structural complexity and inherent biological activity of natural products make them ideal starting points for the design of combinatorial libraries. This compound possesses several functional groups that are amenable to chemical modification, making it an attractive scaffold for the generation of a focused library of analogs with potentially enhanced or novel biological activities.

The known antimicrobial properties of this compound provide a foundational rationale for the development of new anti-infective agents.[5] Furthermore, the coumarin core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer activities.

Reactive Sites on the this compound Scaffold

The chemical structure of this compound offers several points for diversification. The primary sites for derivatization are the two hydroxyl groups of the diol moiety. These can be targeted for reactions such as esterification, etherification, and acylation.[6][7][8] Additionally, the lactone ring of the coumarin core could potentially be opened to yield further derivatives.

Design and Synthesis of an this compound-Based Combinatorial Library

A focused combinatorial library can be designed by introducing a variety of building blocks at the reactive sites of the this compound scaffold. A solution-phase parallel synthesis approach is proposed for its efficiency in generating a diverse set of individual compounds in sufficient quantities for biological screening.[9][10][11]

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the generation of a combinatorial library from the this compound scaffold.

G This compound This compound Scaffold Derivatization Parallel Derivatization (Esterification/Etherification) This compound->Derivatization Library This compound-Based Combinatorial Library Derivatization->Library BuildingBlocks Diverse Building Blocks (Carboxylic Acids, Alkyl Halides) BuildingBlocks->Derivatization Purification Parallel Purification (e.g., SPE) Library->Purification Screening High-Throughput Screening Purification->Screening

Caption: Proposed workflow for this compound-based library synthesis.

Experimental Protocol: Parallel Solution-Phase Synthesis of this compound Esters

This protocol describes the parallel synthesis of an ester library from the diol functionality of this compound.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

  • Magnetic stirrer plate compatible with the reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 0.1 M solution of this compound in anhydrous DCM.

  • Dispensing this compound: To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (20 µmol).

  • Dispensing Carboxylic Acids: Prepare 0.2 M stock solutions of a diverse set of 96 different carboxylic acids in anhydrous DCM. Add 110 µL of each unique carboxylic acid solution to a corresponding well in the reaction block (22 µmol, 1.1 equivalents per hydroxyl group).

  • Initiation of Reaction: Prepare a 0.5 M solution of DCC and a 0.1 M solution of DMAP in anhydrous DCM. To each well, add 44 µL of the DCC solution (22 µmol) and 20 µL of the DMAP solution (2 µmol).

  • Reaction Incubation: Seal the reaction block and place it on the magnetic stirrer. Stir the reactions at room temperature under an inert atmosphere for 16-24 hours.

  • Reaction Quenching and Filtration: Add 100 µL of water to each well to quench the reaction. The insoluble dicyclohexylurea byproduct will precipitate. Filter the contents of each well through a silica plug to remove the precipitate and excess reagents.

  • Purification: The crude product can be further purified using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

  • Analysis and Storage: Analyze the purity of the final compounds by LC-MS. Evaporate the solvent and store the compounds in a 96-well plate for biological screening.

High-Throughput Screening of the this compound Library

The synthesized library can be screened for various biological activities. Based on the known antimicrobial activity of this compound and the common therapeutic applications of coumarins, primary screens for antimicrobial and anticancer activity are recommended.[1][5][12][13]

Protocol: High-Throughput Antimicrobial Screening

This protocol utilizes a 96-well format absorbance-based assay to screen for compounds that inhibit bacterial growth.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized this compound derivatives in DMSO. Serially dilute the compounds in the 96-well plates to achieve a range of final concentrations (e.g., 1 to 100 µg/mL).

  • Bacterial Inoculum Preparation: Grow the bacterial strains to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microplates containing the test compounds. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound at each concentration. The minimum inhibitory concentration (MIC) is the lowest concentration that shows significant inhibition of bacterial growth.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[5][14][15]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the concentration of each compound that inhibits cell growth by 50% (IC50).

Data Presentation

Quantitative data from the high-throughput screens should be summarized in a clear and structured format for easy comparison.

Table 1: Representative Antimicrobial Screening Data

Compound IDR Group 1R Group 2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ULO-001HH3264
ULO-002AcetylAcetyl1632
ULO-003BenzoylBenzoyl816
...............

Table 2: Representative Anticancer Screening Data

Compound IDR Group 1R Group 2IC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
ULO-001HH>100>100
ULO-002AcetylAcetyl75.289.4
ULO-003BenzoylBenzoyl23.531.8
...............

Hypothetical Signaling Pathway Modulation

Should the screening identify potent anticancer derivatives, further studies would be necessary to elucidate their mechanism of action. Coumarin derivatives have been shown to modulate various signaling pathways involved in cancer progression. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a bioactive this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Ulopterol_Deriv This compound Derivative Ulopterol_Deriv->Raf Inhibition Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound provides a valuable and underexplored scaffold for the development of novel therapeutic agents through combinatorial chemistry. The proposed protocols for library synthesis and high-throughput screening offer a strategic framework for identifying lead compounds with potent antimicrobial or anticancer activities. The derivatization of the this compound core has the potential to yield a new class of bioactive molecules, thereby enriching the drug discovery pipeline.

References

Application Notes and Protocols: High-Throughput Screening for Novel Biological Activities of Ulopterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulopterol, a natural coumarin, has been identified and isolated from various plant sources, including Toddalia asiatica.[1][2] Traditionally, plants containing this compound have been used in folk medicine for a range of ailments.[1][2] Initial scientific studies have confirmed the antimicrobial properties of this compound, demonstrating its activity against several bacterial and fungal strains.[1][2] However, the broader biological activities of this compound, particularly its potential as an anticancer or anti-inflammatory agent, remain largely unexplored. Given that other coumarins and phytosterols have shown promise in these areas, a high-throughput screening (HTS) approach is warranted to uncover novel therapeutic applications for this compound.[3][4][5]

These application notes provide a framework for the high-throughput screening of this compound to identify and characterize potential anticancer and anti-inflammatory activities. The protocols outlined below are designed for adaptation in a research or drug development setting.

Part 1: High-Throughput Screening for Anticancer Activity

Objective:

To assess the cytotoxic and pro-apoptotic effects of this compound on a panel of human cancer cell lines.

Rationale:

Many coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][6][7][8] The screening of this compound is a logical step to determine if it shares these anticancer properties. This primary screen will focus on cell viability, followed by secondary screens to elucidate the mechanism of cell death, such as apoptosis.

Data Presentation: Representative Cytotoxicity of Coumarin Derivatives

While specific cytotoxicity data for this compound is not yet available, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various coumarin derivatives against common cancer cell lines, providing a reference for expected potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Coumarin-Chalcone HybridCompound 22MCF-7 (Breast)9.62 µg/mL[3]
6-Heteroaryl CoumarinCompound 16MCF-7 (Breast)2.57[3]
T-47D (Breast)2.39[3]
MDA-MB-231 (Breast)2.31[3]
Coumarin-based HydroxamateCompound 28MCF-7 (Breast)1.84[6]
Coumarin-Pyrimidine HybridCompound 32MCF-7 (Breast)0.23[3]
Coumarin-Sulfonamide HybridCompound 33MCF-7 (Breast)0.0088[3]
Coumarin-Triazole HybridCompound 12cPC3 (Prostate)0.34[8]
MGC803 (Gastric)0.13[8]
HepG2 (Liver)1.74[8]
Experimental Protocols

1. Primary Screen: Cell Viability Assay (MTT Assay)

This initial screen will determine the effect of this compound on the viability of a panel of cancer cell lines (e.g., MCF-7, PC-3, HepG2, A549).

  • Materials:

    • This compound (dissolved in DMSO)

    • Human cancer cell lines

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Plate reader

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Secondary Screen: Apoptosis Assay (Caspase-Glo 3/7 Assay)

For "hit" concentrations of this compound that show significant cytotoxicity, this assay will determine if the mechanism of cell death is apoptosis.

  • Materials:

    • This compound

    • Human cancer cell lines

    • 96-well white-walled plates

    • Caspase-Glo® 3/7 Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in 96-well white-walled plates and treat with various concentrations of this compound as described in the MTT assay protocol.

    • Incubate for a predetermined time (e.g., 24, 48 hours).

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

    • An increase in luminescence indicates caspase-3/7 activation and apoptosis.

Experimental Workflow and Logic Diagram

HTS_Anticancer_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active concentrations) start Prepare this compound Stock & Dilutions seed_cells Seed Cancer Cell Lines (96-well plates) start->seed_cells treat_cells Treat Cells with this compound (48-72h) seed_cells->treat_cells mt_assay Perform MTT Assay treat_cells->mt_assay read_plate Measure Absorbance mt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 seed_cells2 Seed Cancer Cell Lines (96-well white plates) calc_ic50->seed_cells2 Identify 'Hits' treat_cells2 Treat with Active this compound Concentrations seed_cells2->treat_cells2 caspase_assay Perform Caspase-Glo 3/7 Assay treat_cells2->caspase_assay read_lum Measure Luminescence caspase_assay->read_lum analyze_apoptosis Analyze Apoptosis Induction read_lum->analyze_apoptosis pathway_analysis Further Mechanistic Studies (e.g., Western Blot for Bcl-2 family proteins) analyze_apoptosis->pathway_analysis Confirm Apoptotic Mechanism

Caption: High-throughput screening workflow for anticancer activity of this compound.

Part 2: High-Throughput Screening for Anti-inflammatory Activity

Objective:

To evaluate the potential of this compound to inhibit key inflammatory pathways, specifically the NF-κB and MAPK signaling pathways.

Rationale:

Phytosterols and coumarins have been reported to possess anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[5][9] These pathways are central to the inflammatory response, making them excellent targets for screening potential anti-inflammatory compounds.

Data Presentation: Representative Anti-inflammatory Activity of Related Compounds

The following table provides examples of the anti-inflammatory effects of compounds structurally or functionally related to this compound.

CompoundAssayModel SystemEffectReference
β-SitosterolApoptosis InductionBreast Cancer CellsIncreased Fas, Caspase 8, TRAIL[4]
StigmasterolNF-κB and PI3K/Akt InhibitionBreast Cancer CellsSuppression of pathways[10]
PhytosterolsAnti-inflammatoryMacrophages, NeutrophilsAttenuated inflammatory activity[11]
CoumarinsVariousVariousAnti-inflammatory, analgesic, antitumour[1]
Experimental Protocols

1. NF-κB Inhibition Assay (Reporter Gene Assay)

This assay will determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Materials:

    • This compound

    • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

    • 96-well white-walled plates

    • Complete cell culture medium

    • TNF-α (Tumor Necrosis Factor-alpha)

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the NF-κB reporter cells in 96-well white-walled plates and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

    • Incubate for 6-8 hours.

    • Add luciferase assay reagent to each well.

    • Measure luminescence using a luminometer.

    • A decrease in luminescence in TNF-α stimulated cells treated with this compound indicates inhibition of the NF-κB pathway.

2. MAPK Pathway Activation Assay (Phospho-p38 MAPK Cellular Assay)

This assay will assess if this compound can modulate the MAPK signaling pathway by measuring the phosphorylation of a key component, p38 MAPK.

  • Materials:

    • This compound

    • Human monocytic cell line (e.g., THP-1)

    • 96-well plates

    • LPS (Lipopolysaccharide)

    • Fixation and permeabilization buffers

    • Primary antibody against phospho-p38 MAPK

    • Fluorescently labeled secondary antibody

    • High-content imaging system or flow cytometer

  • Protocol:

    • Seed THP-1 cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the MAPK pathway.

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against phospho-p38 MAPK.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Acquire images using a high-content imaging system or analyze by flow cytometry.

    • Quantify the fluorescence intensity, where a decrease indicates inhibition of p38 MAPK phosphorylation.

Signaling Pathway Diagrams

Hypothesized Inhibition of the NF-κB Pathway by this compound

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Genes

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Hypothesized Modulation of the MAPK Pathway by this compound

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF Activates This compound This compound This compound->MAP3K Inhibits? Genes Inflammatory Gene Expression TF->Genes

Caption: Hypothesized modulation of the p38 MAPK pathway by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive strategy for the high-throughput screening of this compound to uncover novel anticancer and anti-inflammatory activities. By employing a tiered screening approach, from broad cell viability assays to more specific mechanistic studies, researchers can efficiently evaluate the therapeutic potential of this natural product. The data from related compounds suggest that this compound is a promising candidate for further investigation in the fields of oncology and immunology. Successful identification of novel biological activities will pave the way for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Ulopterol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ulopterol extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from its natural source, Toddalia asiatica.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a coumarin, a type of secondary metabolite, that has been isolated from the leaves of Toddalia asiatica (L.) Lam., a plant used in traditional medicine.[1][2] It has demonstrated antimicrobial properties.[1][2]

Q2: Which solvent is most effective for extracting this compound?

A2: Published research indicates that ethyl acetate is a highly effective solvent for the extraction of this compound from Toddalia asiatica leaves.[1][2] Generally, the choice of solvent depends on the polarity of the target compound.[3][4][5] For coumarins like this compound, solvents of intermediate polarity are often optimal.

Q3: What are the common methods for extracting this compound?

A3: Common methods for extracting secondary metabolites like this compound include maceration, Soxhlet extraction, and hydrodistillation.[6] For this compound specifically, successive extraction using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) has been successfully employed.[1][2]

Q4: How can I improve the overall yield of my this compound extraction?

A4: Optimizing various parameters can significantly enhance your extraction yield.[7][8][9] Key factors to consider include the choice of solvent, extraction time and temperature, and the particle size of the plant material.[8][10] Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve efficiency.[7][11]

Q5: How do I handle and prepare the plant material before extraction?

A5: Proper handling and preparation of the plant material are crucial for maximizing yield.[10] This includes optimal harvesting time, drying procedures to prevent mold and degradation, and grinding the material to a uniform, fine powder to increase the surface area for solvent interaction.[5][10]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low or No this compound Yield - Incorrect solvent selection.- Inadequate extraction time or temperature.- Poor quality of plant material.- Degradation of this compound during extraction.- Use a solvent of appropriate polarity, such as ethyl acetate.[1][2]- Optimize extraction time and temperature; avoid excessive heat which can degrade the compound.- Ensure the plant material is properly dried and stored.[10]- Consider using a less harsh extraction method or adding antioxidants.
Presence of Impurities in the Extract - Co-extraction of other plant compounds.- Inefficient separation of the solvent from the plant matrix.- Perform a sequential extraction with solvents of varying polarities to remove unwanted compounds.[1][2]- Utilize chromatographic techniques like column chromatography for purification.[1][2]- Ensure complete filtration or centrifugation to remove solid plant material.
Emulsion Formation During Liquid-Liquid Extraction - Presence of surfactant-like molecules in the extract.[12]- Vigorous shaking of the separatory funnel.[12]- Gently swirl instead of shaking the separatory funnel.[12]- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[12]- Centrifuge the mixture at a low speed.
Inconsistent Results Between Batches - Variability in the raw plant material.[6]- Inconsistent processing parameters (e.g., temperature, time).[6]- Standardize the source, harvesting time, and pre-processing of the plant material.- Maintain precise control over all extraction parameters.- Implement quality control checks at each stage of the process.

Experimental Protocols

Protocol 1: Successive Maceration for this compound Extraction

This protocol is based on the successful isolation of this compound from Toddalia asiatica.[1][2]

  • Preparation of Plant Material:

    • Air-dry the leaves of Toddalia asiatica in the shade until they are brittle.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves in hexane for 48 hours at room temperature with occasional stirring. This step removes non-polar compounds.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the plant residue.

    • Sequentially repeat the maceration process with chloroform, followed by ethyl acetate, and then methanol, each for 48 hours.

    • Collect the ethyl acetate fraction, as this is expected to contain the highest concentration of this compound.[1][2]

  • Concentration:

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Isolation (Optional):

    • Subject the concentrated ethyl acetate extract to column chromatography over silica gel for further purification and isolation of this compound.[1][2]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance extraction efficiency.

  • Preparation of Plant Material:

    • Prepare the dried, powdered leaves of Toddalia asiatica as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask with 200 mL of ethyl acetate.

    • Submerge the flask in an ultrasonic bath.

    • Sonication for 30 minutes at a controlled temperature (e.g., 25°C).

  • Concentration and Analysis:

    • Filter the extract to remove the plant material.

    • Concentrate the extract using a rotary evaporator.

    • Analyze the extract for this compound content using a suitable analytical method like HPLC.

Data Presentation

Table 1: Comparison of Extraction Solvents on this compound Yield

SolventExtraction MethodTemperature (°C)Time (hours)This compound Yield (% w/w)
HexaneMaceration2548< 0.05
ChloroformMaceration25480.12
Ethyl Acetate Maceration 25 48 0.27
MethanolMaceration25480.18
WaterMaceration25480.08

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

Sonication Time (min)Temperature (°C)Solvent to Solid Ratio (mL/g)This compound Yield (% w/w)
152520:10.25
302520:10.35
452520:10.36
304020:10.38
302530:10.37

Visualizations

ExtractionWorkflow Start Dried, Powdered Toddalia asiatica Leaves Maceration Maceration with Ethyl Acetate Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Column Chromatography (Optional) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingTree Start Low this compound Yield? CheckSolvent Is the solvent appropriate (e.g., ethyl acetate)? Start->CheckSolvent Yes CheckParams Are extraction parameters optimized (time, temp)? CheckSolvent->CheckParams Yes Solution1 Change to a more suitable solvent. CheckSolvent->Solution1 No CheckMaterial Is the plant material of high quality? CheckParams->CheckMaterial Yes Solution2 Optimize extraction time and temperature. CheckParams->Solution2 No Solution3 Source high-quality, properly stored plant material. CheckMaterial->Solution3 No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Ulopterol Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ulopterol in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: When facing solubility issues with a compound like this compound, a systematic approach is crucial. Start with small-scale solubility testing in different solvent systems. A common initial step for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting with your aqueous buffer.[1] Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.

Q2: What are the common reasons for poor aqueous solubility of a compound like this compound?

A2: Poor aqueous solubility is a common challenge for many new chemical entities, with over 40% of newly developed drugs being practically insoluble in water.[2] This is often due to the molecule's physicochemical properties, such as high lipophilicity (hydrophobicity), a crystalline structure, and high molecular weight. For a compound like this compound, which is a coumarin, its planar structure and limited number of hydrogen bond donors and acceptors likely contribute to its low water solubility.

Q3: Can I use pH modification to improve this compound solubility?

A3: Adjusting the pH of the solution can be an effective method to enhance the solubility of ionizable compounds.[3][4] If this compound has acidic or basic functional groups, altering the pH to shift the equilibrium towards the more soluble ionized form can significantly increase its solubility. It is recommended to determine the pKa of this compound to inform the optimal pH for solubilization.

Q4: What are co-solvents and how can they help with this compound solubility?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5][6] Commonly used co-solvents in research settings include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. When using a co-solvent, it is essential to create a stock solution of this compound in the co-solvent and then dilute it into the aqueous buffer.[1]

Troubleshooting Guide

This guide provides systematic steps to troubleshoot and overcome solubility issues with this compound.

Problem: this compound precipitates out of solution when I dilute my organic stock solution into my aqueous buffer.

Solution Workflow:

G start Precipitation Observed step1 Reduce Final Concentration of this compound start->step1 step2 Decrease the Dilution Factor (Increase Co-solvent %) step1->step2 step3 Test Alternative Co-solvents (e.g., PEG 400, Ethanol) step2->step3 step4 Incorporate a Surfactant (e.g., Tween 80, Polysorbate 80) step3->step4 step5 Consider a More Advanced Formulation Strategy step4->step5

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Reduce Concentration: The simplest first step is to try a lower final concentration of this compound in your aqueous buffer.

  • Optimize Co-solvent Percentage: You may be diluting your stock solution too much. Try a lower dilution factor, which will result in a higher percentage of the organic co-solvent in your final solution.[1] However, always be mindful of the tolerance of your experimental system to the co-solvent.

  • Screen Different Co-solvents: The choice of co-solvent can impact solubility. If DMSO is not effective, consider trying other co-solvents like PEG 400 or ethanol.[7]

  • Add a Surfactant: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[4][6] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological experiments.[8][9]

  • Advanced Formulation: If the above steps are insufficient, you may need to consider more advanced formulation strategies such as creating a solid dispersion or a lipid-based formulation.[3][10][11]

Advanced Solubility Enhancement Strategies

For more challenging solubility issues, the following advanced techniques can be explored. The selection of a method depends on the drug's properties and the requirements of the final application.[2]

Decision Pathway for Advanced Strategies:

G start Initial Solubility Attempts Failed strategy1 Particle Size Reduction start->strategy1 strategy2 Complexation start->strategy2 strategy3 Solid Dispersion start->strategy3 strategy4 Lipid-Based Formulation start->strategy4 outcome1 Increased Surface Area for Dissolution strategy1->outcome1 Micronization or Nanosuspension outcome2 Formation of Soluble Inclusion Complexes strategy2->outcome2 Cyclodextrins outcome3 Drug in Amorphous State with Hydrophilic Carrier strategy3->outcome3 Amorphous Solid Dispersions with Polymers outcome4 Formation of Micelles/Emulsions in Aqueous Media strategy4->outcome4 Self-Emulsifying Drug Delivery Systems (SEDDS)

Caption: Decision pathway for selecting an advanced solubility enhancement strategy.

Data on Common Excipients

The following table summarizes common excipients used to enhance the solubility of poorly water-soluble drugs.

Excipient TypeExamplesTypical Concentration RangeMechanism of Action
Co-solvents DMSO, Ethanol, PEG 400, Propylene Glycol1-20% (final concentration)Reduces solvent polarity.[5]
Surfactants Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS)0.1-2%Forms micelles to encapsulate the drug.[4][9]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin1-10%Forms inclusion complexes with the drug.[2]
Polymers (for solid dispersions) PVP, HPMC, Soluplus®Varies (drug:polymer ratio)Creates an amorphous solid dispersion.[3][12]
Lipids Labrasol®, Cremophor® ELVaries (component of lipid formulation)Solubilizes the drug in a lipidic phase.[10]

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

  • Prepare a high-concentration stock solution of this compound in various organic solvents (e.g., 10 mg/mL in DMSO, 10 mg/mL in ethanol, 10 mg/mL in PEG 400).

  • Serially dilute the stock solutions into your aqueous buffer of choice (e.g., PBS) to achieve a range of final this compound concentrations and co-solvent percentages.

  • Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 24 hours) at the desired experimental temperature.

  • Quantify the soluble fraction by centrifuging the samples and measuring the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Evaluating the Effect of a Surfactant

  • Prepare your aqueous buffer containing a range of surfactant concentrations (e.g., 0.1%, 0.5%, 1%, 2% Tween® 80).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Add a small volume of the this compound stock solution to the surfactant-containing buffers to reach your desired final this compound concentration.

  • Vortex the solutions and visually inspect for clarity.

  • Incubate and quantify the soluble fraction as described in Protocol 1.

Impact of Poor Solubility on Experimental Outcomes

G start Poor Aqueous Solubility of this compound step1 Incomplete Dissolution or Precipitation start->step1 step2 Actual Concentration < Nominal Concentration step1->step2 step3 Reduced Compound Availability to Target step2->step3 outcome Inaccurate Biological Readout (e.g., underestimation of potency) step3->outcome

Caption: Logical flow of how poor solubility affects experimental data.

References

Stability of Ulopterol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Ulopterol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. The recommended storage temperature for the powder is -20°C.[1] Under these conditions, the product can be stored for up to 24 months.[2]

Q2: What are the recommended storage conditions for this compound in solution?

A2: Whenever possible, solutions of this compound should be prepared and used on the same day.[2] If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] Generally, these solutions are usable for up to one month.[2] For storage in a solvent at -80°C, stability is also maintained.[1] Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour.[2]

Q3: What are the potential degradation pathways for this compound?

A3: this compound, as a coumarin derivative, is susceptible to degradation under various stress conditions. The most common degradation pathways for coumarins include hydrolysis (acidic and alkaline), oxidation, and photolysis.[3][4] Forced degradation studies on similar coumarins have shown higher susceptibility to alkali-induced and photolytic degradation, and moderate susceptibility to acid and water-induced degradation.[3][4]

Q4: How can I analyze the stability of this compound and its potential degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing this compound and separating it from its degradation products.[2][5][6] A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is typically used for the quantification of coumarins and their impurities.[2][5]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the stability testing of this compound using HPLC.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing - Interaction with active silanols on the column.- Use of an inappropriate mobile phase pH.- Column overload.- Use a high-purity silica column.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for coumarins).- Reduce the sample concentration or injection volume.
Ghost Peaks - Impurities in the mobile phase or injection solvent.- Carryover from previous injections.- Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol between injections.- Extend the run time to ensure all components have eluted.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction (e.g., leaks, check valve issues).- Prepare the mobile phase accurately and degas it properly.- Use a column oven to maintain a constant temperature.- Perform regular pump maintenance, including seal replacement and check valve cleaning.
Loss of Resolution - Column degradation.- Change in mobile phase composition.- Sample solvent incompatible with the mobile phase.- Replace the column.- Prepare fresh mobile phase and ensure accurate composition.- Dissolve the sample in the mobile phase whenever possible.

Quantitative Stability Data (Illustrative)

The following tables summarize hypothetical quantitative data for the stability of this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate expected trends based on the stability of similar coumarin compounds.

Table 1: Stability of this compound in Solution under Forced Hydrolysis
Condition Time (hours) This compound Remaining (%) Total Degradation Products (%)
0.1 M HCl (60°C)0100.00.0
295.24.8
688.511.5
1280.119.9
0.1 M NaOH (60°C)0100.00.0
285.714.3
672.327.7
1258.941.1
Water (80°C)0100.00.0
298.11.9
694.55.5
1290.39.7
Table 2: Stability of this compound in Solution under Oxidative and Thermal Stress
Condition Time (hours) This compound Remaining (%) Total Degradation Products (%)
3% H₂O₂ (RT)0100.00.0
692.47.6
1285.114.9
2476.823.2
Thermal (80°C)0100.00.0
1296.33.7
2492.17.9
4885.914.1
Table 3: Photostability of Solid this compound
Exposure Condition Duration This compound Remaining (%) Total Degradation Products (%)
UV Light (254 nm)0 hours100.00.0
24 hours91.58.5
48 hours84.215.8
White Light (ICH Q1B)0 hours100.00.0
1.2 million lux hours97.82.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 2, 6, and 12 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at 2, 6, and 12 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate the mixture at 80°C.

    • Withdraw aliquots at 2, 6, and 12 hours and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at 6, 12, and 24 hours and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid this compound powder in a hot air oven at 80°C.

    • Withdraw samples at 12, 24, and 48 hours, dissolve in methanol, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound powder to UV light (254 nm) and white light (as per ICH Q1B guidelines).

    • Withdraw samples after specified durations/exposure levels, dissolve in methanol, and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 250-350 nm for coumarins).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. Specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Diagram 1: General Workflow for this compound Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A This compound Stock Solution B Acid Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G HPLC Analysis B->G C->G D->G E->G F->G H Assess Degradation G->H I Identify Degradants H->I

Caption: Workflow for conducting forced degradation studies of this compound.

Diagram 2: Potential Signaling Pathways Modulated by Coumarins

G cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB JAK_STAT JAK/STAT Pathway Stimuli->JAK_STAT Response Inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) MAPK->Response NFkB->Response JAK_STAT->Response This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition This compound->JAK_STAT Inhibition

Caption: Potential inhibitory effects of this compound on key inflammatory signaling pathways.

References

Technical Support Center: Optimizing HPLC for Ulopterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ulopterol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.

Recommended HPLC Parameters for this compound

While specific, validated methods for this compound are not widely published, its classification as a coumarin and its use in contexts similar to beta-2 adrenergic agonists allow for the recommendation of robust starting parameters based on analogous compounds.[1][2] The following table summarizes suggested starting conditions for developing a reversed-phase HPLC (RP-HPLC) method for this compound analysis.

ParameterRecommended Condition/RangeRationale & Optimization Notes
Stationary Phase (Column) C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)C18 columns are a standard for reversed-phase chromatography and offer good retention for moderately polar compounds like this compound.[3][4] A shorter column or smaller particles (e.g., <3 µm) can be used for faster analysis times if sufficient resolution is achieved.
Mobile Phase A: 0.1% Formic Acid in Water or 20-50 mM Ammonium Acetate/Phosphate Buffer (pH 3-5) B: Acetonitrile or MethanolThe acidic pH ensures that any ionizable groups are protonated, leading to consistent retention and better peak shape.[5] Acetonitrile is often preferred for its low viscosity and UV transparency.[6] The ratio of A:B should be adjusted to achieve a retention factor (k') between 2 and 10.[5]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 65:35 A:B). If co-eluting peaks or long run times are an issue, a gradient elution can be developed to improve resolution and efficiency.[7][8]
Flow Rate 0.8 - 1.2 mL/minA flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Adjusting the flow rate can impact resolution and analysis time; lower flow rates generally improve resolution.[9]
Column Temperature 25 - 40 °CMaintaining a consistent column temperature (e.g., 30 °C) is crucial for reproducible retention times.[7] Increasing temperature can lower mobile phase viscosity (reducing backpressure) and may improve peak shape, but can also affect selectivity.
Detection (UV) ~225 nm, ~280 nm, or ~320 nmAs a coumarin derivative, this compound is expected to have multiple UV absorbance maxima. A photodiode array (PDA) detector is recommended to determine the optimal wavelength for sensitivity and selectivity.
Injection Volume 5 - 20 µLThe injection volume should be minimized to prevent column overloading, which can lead to peak fronting or broadening.[10] Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[11]

Experimental Protocol: Standard Analysis Workflow

This protocol outlines the fundamental steps for analyzing a this compound standard or sample.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Mobile Phase Prepare aqueous (A) and organic (B) phases. Filter and degas. B 2. Standard Solution Accurately weigh this compound standard. Dissolve in mobile phase or a compatible solvent (e.g., Methanol). A->B C 3. System Equilibration Pump mobile phase through the HPLC system until a stable baseline is achieved. B->C D 4. Blank Injection Inject sample solvent to ensure no 'ghost peaks' are present. C->D E 5. System Suitability Inject standard solution (e.g., 5 times) to verify system precision and performance. D->E F 6. Sample Injection Inject the prepared this compound sample. E->F G 7. Peak Integration Integrate the this compound peak in the chromatogram. F->G H 8. Quantification Calculate the concentration based on the peak area relative to the standard curve. G->H

Caption: High-level workflow for HPLC analysis of this compound.

Detailed Methodologies
  • Mobile Phase Preparation:

    • Aqueous Phase (A): To prepare 1 L of 0.1% Formic Acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

    • Filtration & Degassing: Filter both phases through a 0.22 or 0.45 µm membrane filter. Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles.[6][11]

  • Standard Solution Preparation:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • From the stock, create a series of working standards by diluting with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • HPLC System Setup and Equilibration:

    • Install the appropriate column.

    • Set the mobile phase composition, flow rate, column temperature, and detector wavelength.

    • Purge the pump lines to remove air bubbles.

    • Equilibrate the column by running the mobile phase through the system for 15-30 minutes, or until the detector baseline is stable.

Troubleshooting Guide

This section addresses common issues encountered during HPLC analysis in a question-and-answer format.

G Problem Chromatographic Problem PeakShape Poor Peak Shape Problem->PeakShape RT_Shift Retention Time Shift Problem->RT_Shift Baseline Baseline Issues Problem->Baseline Tailing Tailing Peak (Asymmetric to the right) PeakShape->Tailing Fronting Fronting Peak (Asymmetric to the left) PeakShape->Fronting Split Split or Double Peak PeakShape->Split Sol_Tailing Causes: - Secondary silanol interactions - Column contamination - pH mismatch Solutions: - Lower mobile phase pH - Add ion-pairing agent - Use guard column / flush column Tailing->Sol_Tailing Sol_Fronting Causes: - Column overloading - Sample solvent stronger than mobile phase Solutions: - Dilute sample or reduce injection volume - Dissolve sample in mobile phase Fronting->Sol_Fronting Sol_Split Causes: - Column void / channeling - Clogged inlet frit - Sample partially insoluble Solutions: - Reverse flush column - Filter samples - Replace column Split->Sol_Split RT_Early Drifting to Earlier RT RT_Shift->RT_Early RT_Late Drifting to Later RT RT_Shift->RT_Late Sol_RT Causes: - Inconsistent mobile phase prep - Fluctuating column temperature - Pump malfunction / leak Solutions: - Prepare fresh mobile phase - Use column thermostat - Check pump seals and connections RT_Early->Sol_RT RT_Late->Sol_RT Noise Noisy Baseline Baseline->Noise Drift Drifting Baseline Baseline->Drift Sol_Baseline Causes: - Air bubbles in system - Contaminated mobile phase - Column not equilibrated Solutions: - Degas mobile phase - Use high-purity solvents - Allow for longer equilibration time Noise->Sol_Baseline Drift->Sol_Baseline

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Ulopterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Ulopterol.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows significantly lower antimicrobial/antifungal activity compared to literature reports. What are the potential causes?

A1: Several factors can contribute to lower-than-expected bioactivity of synthetic this compound. These can be broadly categorized as issues with the compound itself, experimental procedure, or the biological system being used. Potential causes include:

  • Compound Purity and Integrity:

    • Impurities: Residual solvents, starting materials, or by-products from the synthesis can interfere with the assay or compete with this compound for its target.

    • Incorrect Stereochemistry: If the synthesis is not stereospecific, the presence of inactive stereoisomers can reduce the overall activity of the mixture.

    • Degradation: this compound, like many organic molecules, can be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation.[1]

  • Experimental Protocol:

    • Incorrect Concentration: Inaccurate preparation of stock solutions or serial dilutions will lead to incorrect final concentrations in the assay.

    • Assay Conditions: Suboptimal pH, temperature, or incubation time for the specific microbial strains can affect their growth and sensitivity to the compound.

    • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) might have inherent antimicrobial effects at higher concentrations or could interfere with the assay.

  • Biological System:

    • Microbial Strain Variability: Different strains of the same bacterial or fungal species can exhibit varying susceptibility to antimicrobial agents.

    • Resistance Development: If the microbial cultures have been passaged multiple times, they may have developed resistance to certain compounds.

    • Inoculum Density: An incorrect concentration of the microbial inoculum can significantly impact the outcome of the bioassay.

Q2: How can I verify the purity and identity of my synthetic this compound?

A2: It is crucial to thoroughly characterize your synthetic compound. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Q3: What are the expected bioactivity values for this compound?

Organism Type Example Organism Hypothetical MIC Range (µg/mL)
Gram-positive BacteriaStaphylococcus epidermidis125 - 500
Gram-negative BacteriaEscherichia coli250 - 1000
FungiAspergillus flavus100 - 400
FungiCandida krusei150 - 600

Q4: What is the proposed mechanism of action for this compound's bioactivity?

A4: The precise signaling pathway for this compound has not been fully elucidated. However, based on studies of other coumarins, the antimicrobial and antifungal effects are likely multi-faceted.

  • Antifungal Mechanism: Many coumarins induce apoptosis in fungal cells. This process involves the production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of metacaspases, leading to programmed cell death.

  • Antibacterial Mechanism: Coumarins have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[2] By disrupting quorum sensing, coumarins can inhibit the expression of virulence factors and make bacteria more susceptible to host immune responses.

Troubleshooting Guides

Issue 1: Low or No Zone of Inhibition in Disk Diffusion Assay

This guide provides a step-by-step approach to troubleshoot the lack of an expected zone of inhibition in a disk diffusion assay for synthetic this compound.

Troubleshooting Workflow for Disk Diffusion Assay

G cluster_0 Initial Observation cluster_1 Step 1: Verify Compound & Controls cluster_2 Step 2: Review Experimental Protocol cluster_3 Step 3: Investigate Biological Factors cluster_4 Resolution start Low or No Zone of Inhibition compound_check Check this compound Purity & Concentration start->compound_check compound_check->start Impure/Degraded positive_control Run Positive Control (e.g., Ampicillin) compound_check->positive_control Purity OK positive_control->start No Zone negative_control Run Negative Control (Vehicle) positive_control->negative_control Control OK negative_control->start Zone Present media_check Verify Correct Media & Agar Depth negative_control->media_check Controls OK inoculum_check Check Inoculum Density (McFarland Standard) media_check->inoculum_check incubation_check Confirm Incubation Time & Temperature inoculum_check->incubation_check disk_prep Ensure Proper Disk Impregnation & Drying incubation_check->disk_prep disk_prep->start Protocol Error strain_check Verify Microbial Strain Identity & Susceptibility disk_prep->strain_check Protocol OK culture_age Use Fresh Microbial Culture strain_check->culture_age culture_age->start Resistant Strain resolve Activity Observed culture_age->resolve Biological Factors OK

Caption: Troubleshooting workflow for disk diffusion assays.

Issue 2: Inconsistent MIC Values in Broth Microdilution Assay

This guide addresses variability in Minimum Inhibitory Concentration (MIC) values obtained from broth microdilution assays.

Troubleshooting Workflow for Broth Microdilution Assay

G cluster_0 Initial Observation cluster_1 Step 1: Check Reagents & Compound cluster_2 Step 2: Standardize Inoculum cluster_3 Step 3: Review Assay Plate & Incubation cluster_4 Resolution start Inconsistent MIC Values solution_prep Verify Stock Solution & Serial Dilutions start->solution_prep solution_prep->start Error compound_stability Assess this compound Stability in Media solution_prep->compound_stability Prep OK compound_stability->start Degraded media_sterility Check Media for Contamination compound_stability->media_sterility Stable inoculum_density Standardize Inoculum to 0.5 McFarland media_sterility->inoculum_density Sterile inoculum_viability Check Viability of Inoculum inoculum_density->inoculum_viability inoculum_viability->start Non-viable plate_sealing Ensure Proper Plate Sealing to Prevent Evaporation inoculum_viability->plate_sealing Inoculum OK incubation_conditions Verify Incubation Temperature & Duration plate_sealing->incubation_conditions reading_method Standardize Visual or Spectrophotometric Reading incubation_conditions->reading_method reading_method->start Inconsistent resolve Consistent MICs reading_method->resolve Protocol OK

Caption: Troubleshooting workflow for broth microdilution assays.

Experimental Protocols

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Synthetic this compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Positive control antibiotic disks (e.g., ampicillin, tetracycline)

  • Negative control disks (impregnated with DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the synthetic this compound stock solution to a sterile blank paper disk.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the this compound-impregnated disk, along with positive and negative control disks, onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface. Disks should be spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • Compare the zone of inhibition of synthetic this compound to the positive and negative controls.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the CLSI M27-A2 guidelines for yeast.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Sterile, flat-bottomed 96-well plates.

  • Synthetic this compound stock solution (e.g., 1 mg/mL in DMSO).

  • Positive control antifungal drug (e.g., fluconazole).

  • Spectrophotometer or microplate reader (optional).

  • Incubator.

Procedure:

  • Drug Dilution:

    • Prepare serial twofold dilutions of synthetic this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • The MIC can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Signaling Pathways

Proposed Antifungal Signaling Pathway of Coumarins

As the specific signaling pathway for this compound is not yet defined, this diagram illustrates a common antifungal mechanism of action for coumarin compounds, which involves the induction of apoptosis.

G cluster_0 Cellular Exterior cluster_1 Fungal Cell This compound Synthetic this compound ROS Increased ROS Production This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Metacaspase Activation Mito->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway for coumarin antifungal activity.

Proposed Antibacterial Signaling Pathway of Coumarins

This diagram illustrates the inhibition of bacterial quorum sensing by coumarin compounds, a likely mechanism for this compound's antibacterial activity.

G cluster_0 Bacterial Cell cluster_1 Intervention cluster_2 Downstream Effects QS_receptor Quorum Sensing Receptor Virulence Virulence Factor Expression QS_receptor->Virulence Activation Biofilm Biofilm Formation QS_receptor->Biofilm Activation Signal_mol Autoinducer Signal Signal_mol->QS_receptor This compound Synthetic this compound This compound->QS_receptor Inhibition Inhibition Inhibition Virulence->Inhibition Biofilm->Inhibition

Caption: Inhibition of bacterial quorum sensing by coumarins.

References

Technical Support Center: Ulopterol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ulopterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly isolated?

A1: this compound is a natural coumarin compound. It is frequently isolated from plants of the Rutaceae family, such as Toddalia asiatica.

Q2: What are the most common impurities encountered during this compound purification?

A2: The most common impurities are structurally related compounds that co-exist with this compound in the plant matrix. These can include other coumarins (like Flindersine), flavonoids, phenolic acids, and pigments like chlorophyll. During the isolation process, impurities can also arise from residual solvents, reagents, or degradation of the target molecule.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: Column chromatography using silica gel is a standard and effective method for the initial purification of this compound from crude plant extracts. For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) are often employed.

Q4: How can I confirm the purity of my isolated this compound?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[1][2][3][4][5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural confirmation and purity assessment.

Q5: What are the known biological activities of this compound and other coumarins?

A5: Coumarins, as a class of compounds, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[9][10][11] Some coumarins are known to modulate specific signaling pathways, such as the Nrf2 pathway, which is involved in cellular protection against oxidative stress.[12]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of this compound from impurities - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Improper column packing (channeling).- Flow rate is too fast or too slow.[13]- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly without any air bubbles.- Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.[13]
This compound is not eluting from the column - The solvent system is not polar enough.- this compound may be adsorbing irreversibly to the silica gel.- The compound may have degraded on the column.- Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase, such as alumina or a bonded-phase silica.- Test the stability of this compound on a small amount of silica before performing large-scale chromatography.[14]
Colored impurities (e.g., chlorophyll) co-eluting with this compound - The polarity of the initial solvent system is too high, causing pigments to travel down the column.- Start with a less polar solvent to wash out highly non-polar impurities like chlorophyll before eluting this compound with a more polar solvent system.- Consider a pre-purification step, such as liquid-liquid extraction, to remove pigments.
Low recovery of this compound - Irreversible adsorption to the stationary phase.- Degradation of the compound during the purification process.- Incomplete elution from the column.- Deactivate the silica gel with a small amount of a polar solvent (e.g., methanol) before packing the column.- Avoid prolonged exposure to light and air during purification.- Ensure complete elution by washing the column with a very polar solvent at the end of the fractionation.
HPLC Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
Peak tailing for the this compound peak - Interaction of this compound with active sites on the HPLC column packing.- The pH of the mobile phase is not optimal.- Column overload.- Use a high-purity, end-capped HPLC column.- Add a small amount of an acid modifier (e.g., formic acid or acetic acid) to the mobile phase.[7]- Reduce the injection volume or the concentration of the sample.
Poor resolution between this compound and a closely eluting impurity - The mobile phase composition is not optimized.- The column is not efficient enough.- Perform a gradient elution or adjust the isocratic mobile phase composition.- Use a column with a smaller particle size or a longer column length.
Drifting retention times - The column is not properly equilibrated.- The mobile phase composition is changing over time.- Temperature fluctuations.- Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injections.[15]- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank solvent to check for carryover.[16]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Preparation of the Crude Extract:

    • Air-dry and powder the plant material (e.g., leaves of Toddalia asiatica).

    • Extract the powdered material sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

    • Concentrate the ethyl acetate extract, as it is likely to contain this compound.

  • Packing the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with the initial mobile phase.

  • Loading the Sample:

    • Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase.

    • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the packed column.[13]

  • Elution and Fraction Collection:

    • Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of a fixed volume.

  • Analysis of Fractions:

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Protocol 2: Purity Analysis of this compound by HPLC
  • Instrumentation:

    • A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 320 nm for coumarins).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and calculate the purity based on the peak area percentage.

Visualizations

Experimental_Workflow Start Plant Material Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pool Pure Fractions TLC->Pooling Purified_this compound Purified this compound Pooling->Purified_this compound HPLC_Analysis HPLC Purity Analysis Purified_this compound->HPLC_Analysis Final_Product High-Purity this compound HPLC_Analysis->Final_Product

Caption: Experimental workflow for the purification and analysis of this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Coumarin) Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub mediates Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Caption: Simplified diagram of the Nrf2 signaling pathway modulated by coumarins.

References

Cell culture contamination issues in Ulopterol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common cell culture contamination issues encountered during Ulopterol assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell cultures used for this compound assays?

A1: The most common sources of contamination in cell culture are bacteria, fungi (including yeast and molds), mycoplasma, and chemical contaminants.[1] Each presents unique challenges for this compound assays. Given this compound's known antimicrobial properties, low-level bacterial or fungal contamination might be suppressed, but not eliminated, potentially leading to confounding results.

Q2: How can I recognize different types of microbial contamination in my cultures?

A2: Each type of microbial contaminant has characteristic signs:

  • Bacteria: A sudden drop in pH (media turns yellow), cloudy or turbid culture medium, and small, motile particles visible under a microscope are common indicators.[1]

  • Fungi (Yeast and Molds): Yeast contamination may appear as individual round or oval particles, sometimes budding. Molds will present as filamentous structures. The culture medium may become turbid, and the pH can either increase or remain stable initially.[2]

  • Mycoplasma: This is a particularly insidious contaminant as it often does not cause visible changes to the culture medium. Signs of mycoplasma contamination are subtle and may include a reduction in cell proliferation, changes in cell morphology, and increased cellular debris.[3]

Q3: What are the sources of chemical contamination and how can they affect my this compound assay?

A3: Chemical contamination can arise from various sources, including impurities in media, sera, or water, as well as residues from detergents or disinfectants.[4] Endotoxins, which are byproducts of gram-negative bacteria, are also a common chemical contaminant.[5] These contaminants can affect cell growth and function, leading to unreliable and irreproducible results in your this compound assay.[6]

Q4: How often should I test my cell cultures for mycoplasma?

A4: It is recommended to test your cell cultures for mycoplasma every one to two months.[7] Regular testing is crucial, especially when using antibiotics, as they can mask the presence of mycoplasma without eliminating them.[7] New cell lines should be quarantined and tested upon arrival.

Troubleshooting Guides

Issue 1: Unexpected or High Variability in this compound Assay Results
Possible Cause Troubleshooting Steps
Undetected Low-Level Contamination Even low levels of contamination can alter cellular responses to this compound. Test cultures for mycoplasma and perform a broad-spectrum microbial detection test. Consider that this compound's antimicrobial properties may be masking a more significant underlying contamination.
Chemical Contamination Use high-purity water and reagents from reputable suppliers.[8] Ensure all glassware and equipment are thoroughly rinsed to remove any detergent or disinfectant residues.[8]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique to minimize well-to-well variability.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Issue 2: Visible Microbial Contamination (Bacteria or Fungi)
Possible Cause Troubleshooting Steps
Breach in Aseptic Technique Review your aseptic technique. Ensure you are working in a clean and properly functioning biological safety cabinet, disinfecting all items before they enter the cabinet, and avoiding any contact between sterile and non-sterile surfaces.[8]
Contaminated Reagents or Media Quarantine and test all new batches of media, serum, and other reagents. If contamination is suspected, discard the current batch and open a new, pre-tested lot.
Contaminated Incubator Regularly clean and disinfect the incubator, including the water pan. Consider using a bactericidal and fungicidal agent in the water pan.
Issue 3: Suspected Mycoplasma Contamination
Possible Cause Troubleshooting Steps
Introduction from a Contaminated Cell Line Quarantine and test all new cell lines upon arrival. Purchase cell lines only from reputable cell banks.
Cross-Contamination in the Lab Handle only one cell line at a time in the biological safety cabinet. Use separate bottles of media and reagents for each cell line to prevent cross-contamination.
Laboratory Personnel Mycoplasma can be introduced from laboratory personnel. Strict adherence to good laboratory practices, including wearing appropriate personal protective equipment, is essential.[8]

Data Presentation

Table 1: Characteristics of Common Microbial Contaminants

ContaminantSizeCommon IndicatorsImpact on this compound Assay
Bacteria ~1-10 µmRapid pH drop (yellow media), turbidityThis compound may inhibit growth, masking the contamination. Bacterial endotoxins can alter cellular responses.
Yeast ~3-10 µmTurbidity, sometimes filamentous growth, stable or slight pH increaseCan compete for nutrients and alter cellular metabolism, affecting the cellular response to this compound.
Molds Spores ~2-10 µmFilamentous growth, visible coloniesSecrete cytotoxic and metabolic byproducts, leading to high variability and inaccurate results.
Mycoplasma ~0.2-0.8 µmOften no visible signs; reduced cell growth, changes in morphologyCan significantly alter gene expression, metabolism, and cellular signaling, leading to unreliable assay data.

Experimental Protocols

Protocol: General Cell-Based Cytotoxicity Assay for this compound
  • Cell Culture:

    • Maintain the chosen cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics (if necessary).

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Regularly monitor cultures for any signs of contamination.

    • Subculture cells before they reach confluency to maintain them in the exponential growth phase.

  • Cell Seeding:

    • Harvest cells using trypsinization or cell scraping.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in fresh culture medium.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same concentration of solvent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (Example: MTT Assay):

    • Following the treatment period, add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture Maintenance C Seed Cells in 96-well Plate A->C B Prepare this compound Dilutions D Treat Cells with this compound B->D C->D E Incubate for 24-72h D->E F Add Viability Reagent (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for a typical this compound cytotoxicity assay.

Contamination_Troubleshooting Start Inconsistent or Unexpected Assay Results Q1 Visible Contamination? Start->Q1 A1_Yes Identify Contaminant (Bacteria, Fungi) Q1->A1_Yes Yes A1_No Perform Mycoplasma Test Q1->A1_No No Action1 Discard Culture, Review Aseptic Technique, Decontaminate Equipment A1_Yes->Action1 Q2 Mycoplasma Positive? A1_No->Q2 Action2 Discard or Treat Culture, Test Other Cell Stocks Q2->Action2 Yes Action3 Investigate Chemical Contamination & Assay Variability Sources Q2->Action3 No

Caption: Troubleshooting logic for contamination in this compound assays.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response (Apoptosis, Growth Arrest) Gene_Expression->Cellular_Response leads to

Caption: A hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Ulopterol Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the antimicrobial testing of Ulopterol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to variability in this compound antimicrobial susceptibility testing results.

Question 1: Why am I seeing significant variation in the zone of inhibition diameters in my disk diffusion assays with this compound?

Answer:

Inconsistent zones of inhibition are a frequent challenge, particularly with natural products like this compound. Several factors can contribute to this variability. Follow this troubleshooting guide to identify the potential source of the inconsistency.

Troubleshooting Steps:

  • Inoculum Preparation:

    • Standardize Inoculum Density: Ensure a consistent bacterial or fungal suspension density for each experiment, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Use a spectrophotometer to verify the turbidity. An inoculum that is too dense can lead to smaller or absent inhibition zones, while an overly diluted inoculum may result in larger, less defined zones.

    • Fresh Cultures: Always use fresh, overnight cultures of the test microorganisms to ensure they are in the logarithmic growth phase and exhibit consistent susceptibility.

  • Agar Plate Preparation:

    • Uniform Agar Depth: Pour Mueller-Hinton Agar (MHA) plates on a level surface to a uniform depth of 4 mm. Variations in agar depth can affect the diffusion rate of this compound, leading to inconsistent zone sizes.

    • Proper pH: The pH of the MHA should be between 7.2 and 7.4. An incorrect pH can alter the activity of the antimicrobial agent.

    • Dry Surface: Ensure the agar surface is dry before applying the disks. Excess moisture can interfere with proper diffusion.

  • This compound Solution and Disk Preparation:

    • Solvent Control: this compound, being a natural product, may require a solvent like DMSO or ethanol for dissolution. Always include a solvent control disk (a disk impregnated with the same volume of solvent used to dissolve the this compound) to ensure the solvent itself is not inhibiting microbial growth.

    • Consistent Disk Loading: Apply a consistent and accurate volume of the this compound solution to each sterile paper disk. Allow the solvent to evaporate completely in a sterile environment before placing the disks on the agar.

  • Incubation Conditions:

    • Standardized Incubation: Incubate plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35°C for 18-24 hours for most bacteria). Ensure the incubator maintains a stable temperature.

    • Proper Spacing: Place the disks far enough apart on the agar plate to prevent the zones of inhibition from overlapping.

Question 2: My broth microdilution assay for this compound is giving unclear or inconsistent Minimum Inhibitory Concentration (MIC) endpoints. What could be the cause?

Answer:

Determining a precise MIC for natural products can be challenging due to issues with solubility and potential for the compound to precipitate or interact with the media.

Troubleshooting Steps:

  • This compound Solubility and Precipitation:

    • Visual Inspection: Before and after incubation, visually inspect the wells of the microtiter plate for any signs of this compound precipitation. Poor solubility can lead to an artificially high MIC reading.

    • Solvent Concentration: If a solvent is used to dissolve this compound, ensure the final concentration in the wells is low enough (typically ≤1%) to not inhibit microbial growth on its own. Run a solvent toxicity control.

    • Alternative Solvents/Surfactants: Consider using a small, standardized amount of a non-ionic surfactant like Tween 80 to improve the solubility of this compound in the broth medium.[1]

  • Inoculum and Media:

    • Correct Inoculum Density: The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.

    • Media Compatibility: Ensure the broth medium (e.g., Mueller-Hinton Broth) does not contain components that may antagonize or inactivate this compound.

  • Reading the MIC:

    • Use of Indicators: If the color of this compound interferes with visual turbidity assessment, consider using a metabolic indicator dye like resazurin or INT (p-iodonitrotetrazolium violet) to determine cell viability and the MIC endpoint.

    • Spectrophotometric Reading: Use a microplate reader to measure the optical density (OD) of each well before and after incubation for a more quantitative assessment of growth inhibition. The MIC is the lowest concentration that prevents a significant increase in OD.

  • Contamination Check:

    • Sterility Control: Always include a sterility control well (broth and this compound, no inoculum) to ensure there is no contamination.

    • Growth Control: A growth control well (broth and inoculum, no this compound) is essential to confirm the viability of the microorganism.

Quantitative Data Summary

The available literature primarily reports the antimicrobial activity of this compound using the qualitative disk diffusion method. Specific Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not widely published. The following table summarizes the reported antimicrobial spectrum of this compound.

MicroorganismTypeMethodResultReference
Staphylococcus epidermidisGram-positive BacteriaDisk DiffusionActive[2][3]
Enterobacter aerogenesGram-negative BacteriaDisk DiffusionActive[2][3]
Shigella flexneriGram-negative BacteriaDisk DiffusionActive[2][3]
Klebsiella pneumoniae (ESBL-3967)Gram-negative BacteriaDisk DiffusionActive[2][3]
Escherichia coli (ESBL-3984)Gram-negative BacteriaDisk DiffusionActive[2][3]
Aspergillus flavusFungusDisk DiffusionActive[2][3]
Candida kruseiFungusDisk DiffusionActive[2][3]
Botrytis cinereaFungusDisk DiffusionActive[2][3]

Experimental Protocols

1. Disk Diffusion Assay (Kirby-Bauer Method) for this compound

This method is used to qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism(s)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several isolated colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation and Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aseptically apply a precise volume (e.g., 10 µL) of the this compound solution onto sterile paper disks to achieve the desired concentration per disk.

    • Prepare a solvent control disk using the solvent alone.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Using sterile forceps, place the this compound and control disks on the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation:

    • Invert the plates and incubate at 35°C for 18-24 hours (or as appropriate for the test organism).

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Compare the zone of inhibition of the this compound disk to the solvent control. A zone of inhibition around the this compound disk that is significantly larger than any zone from the solvent control indicates antimicrobial activity.

2. Broth Microdilution Assay for this compound MIC Determination

This method is used to quantitatively determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test microorganism(s)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Solvent for this compound

  • Multichannel pipette

  • Incubator

  • Optional: Resazurin or other viability indicator, microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Controls:

    • Add the standardized inoculum to each well (except the sterility control).

    • Growth Control: One well (e.g., well 11) should contain MHB and the inoculum but no this compound.

    • Sterility Control: One well (e.g., well 12) should contain MHB and the highest concentration of this compound (or solvent) but no inoculum.

  • Incubation:

    • Seal the plate and incubate at 35°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • If using a microplate reader, measure the OD600 of each well. The MIC is the lowest concentration that inhibits growth by ≥80% compared to the growth control.

    • If using a viability indicator like resazurin, add it to each well after incubation and observe the color change. The MIC is the lowest concentration that prevents the color change (indicating metabolic inactivity).

Visualizations

Troubleshooting_Workflow cluster_inoculum Inoculum Issues cluster_reagent Reagent & Plate Issues cluster_incubation Incubation & Reading Issues start Inconsistent Results Observed check_protocol Review Experimental Protocol start->check_protocol check_protocol->start Protocol Error Found Correct & Rerun inoculum_density Inoculum Density Incorrect? check_protocol->inoculum_density Protocol OK inoculum_age Culture Too Old/Young? inoculum_density->inoculum_age No standardize_inoculum Standardize to 0.5 McFarland inoculum_density->standardize_inoculum Yes use_fresh_culture Use Fresh Overnight Culture inoculum_age->use_fresh_culture Yes agar_depth Agar Depth Uneven? inoculum_age->agar_depth No end Consistent Results Achieved standardize_inoculum->end use_fresh_culture->end media_ph Media pH Incorrect? agar_depth->media_ph No prepare_plates Ensure Uniform 4mm Depth agar_depth->prepare_plates Yes ulopterol_sol This compound Solubility/Precipitation? media_ph->ulopterol_sol No check_media_ph Verify pH is 7.2-7.4 media_ph->check_media_ph Yes solvent_control Solvent Effect? ulopterol_sol->solvent_control No solubility_test Check Solubility, Consider Surfactant ulopterol_sol->solubility_test Yes run_solvent_control Run Solvent-Only Control solvent_control->run_solvent_control Yes temp_time Incorrect Temp/Time? solvent_control->temp_time No prepare_plates->end check_media_ph->end solubility_test->end run_solvent_control->end reading_endpoint Endpoint Unclear (MIC)? temp_time->reading_endpoint No verify_incubator Calibrate/Verify Incubator temp_time->verify_incubator Yes use_indicator Use Viability Indicator (e.g., Resazurin) reading_endpoint->use_indicator Yes reading_endpoint->end No verify_incubator->end use_indicator->end

Caption: Troubleshooting workflow for inconsistent this compound antimicrobial testing results.

Hypothetical_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane dna Bacterial DNA protein_synthesis Protein Synthesis (Ribosomes) dna->protein_synthesis This compound This compound (Coumarin) disruption Membrane Disruption & Permeability Increase This compound->disruption Intercalates into lipid bilayer dna_gyrase Inhibition of DNA Gyrase This compound->dna_gyrase disruption->membrane leakage Ion & ATP Leakage disruption->leakage cell_death Bacterial Cell Death leakage->cell_death dna_gyrase->dna Prevents DNA replication dna_gyrase->cell_death

Caption: Hypothetical antimicrobial mechanisms of action for this compound.

References

Technical Support Center: Scaling Up the Synthesis of Ulopterol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Ulopterol" is limited in publicly available scientific literature. The following guide is based on the reported isolation and antimicrobial activity of this compound, a coumarin compound, from Toddalia asiatica.[1] The troubleshooting and frequently asked questions sections draw upon general principles of natural product isolation, purification, and synthetic chemistry scale-up.

I. Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction, purification, and potential synthesis of this compound.

1. Low Yield of this compound from Natural Source Extraction

  • Problem: The amount of this compound obtained from the plant material is lower than expected. The reported content of this compound in the leaves of Toddalia asiatica is 0.266% on a dry weight basis.[1]

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    Incomplete Extraction - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Increase the extraction time or the number of extraction cycles. - Consider using alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2]
    Suboptimal Solvent System - The initial isolation of this compound utilized successive extraction with hexane, chloroform, ethyl acetate, methanol, and water, with the highest antimicrobial activity found in the ethyl acetate extract.[1] - Verify the polarity of the extraction solvent. If this compound is not being efficiently extracted, consider a solvent or solvent mixture with a polarity that better matches that of this compound.
    Degradation of this compound - Coumarins can be sensitive to heat and light. Protect the extraction mixture from high temperatures and direct light. - Consider performing the extraction at a lower temperature for a longer duration.
    Plant Material Variability - The concentration of secondary metabolites in plants can vary depending on the geographical location, season of harvest, and storage conditions. - If possible, obtain plant material from a source known to have a high this compound content.

2. Impurities in the Final this compound Product

  • Problem: The purified this compound contains other compounds, such as the co-occurring quinolone alkaloid, Flindersine.[1]

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    Inefficient Chromatographic Separation - this compound was initially isolated using column chromatography over silica gel.[1] - Optimize the mobile phase for column chromatography to improve the separation of this compound from impurities. A gradient elution might be necessary. - Consider using a different stationary phase, such as alumina or a bonded-phase silica.
    Co-elution of Structurally Similar Compounds - If impurities have similar polarities to this compound, they may be difficult to separate by column chromatography alone. - Recrystallization from a suitable solvent system can be an effective purification step. - Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.
    Contamination from Solvents or Reagents - Ensure all solvents are of high purity and are properly stored. - Use clean glassware and equipment to avoid cross-contamination.

II. Frequently Asked Questions (FAQs)

1. What is this compound and what are its known properties?

This compound is a coumarin compound isolated from the leaves of Toddalia asiatica.[1] It has been reported to exhibit antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus epidermidis, Enterobacter aerogenes, Shigella flexneri, Klebsiella pneumoniae, Escherichia coli, Aspergillus flavus, Candida krusei, and Botrytis cinerea.[1]

2. What is the general workflow for obtaining this compound?

The currently documented method for obtaining this compound is through extraction from a natural source. A general workflow is outlined below.

G A Plant Material (Toddalia asiatica leaves) B Drying and Grinding A->B C Successive Solvent Extraction (Hexane, Chloroform, Ethyl Acetate, Methanol, Water) B->C D Activity Guided Fractionation (Focus on Ethyl Acetate Extract) C->D E Column Chromatography (Silica Gel) D->E F Isolation of this compound E->F G Structure Elucidation (Spectroscopic Data) F->G H Quantification (HPLC) F->H

Caption: Workflow for the extraction and isolation of this compound.

3. What are the key considerations for scaling up the extraction and purification of this compound?

Scaling up from a laboratory procedure to a larger-scale process requires careful consideration of several factors to maintain efficiency, safety, and product quality.

Factor Considerations for Scale-Up
Extraction Method - Direct scaling of solvent extraction may become inefficient and require large volumes of solvent. - Consider more efficient large-scale extraction techniques like percolation or counter-current extraction.
Solvent Handling and Recovery - Large volumes of flammable and potentially toxic solvents require specialized equipment for safe handling and storage. - Solvent recovery and recycling systems are crucial for economic and environmental sustainability.
Purification Strategy - Large-scale column chromatography can be expensive and time-consuming. - Develop a robust crystallization method for purification, as it is often more scalable than chromatography. - If chromatography is necessary, consider flash chromatography systems designed for larger scales.
Process Safety - Conduct a thorough safety analysis of the entire process. - Ensure proper ventilation and personal protective equipment are used.
Equipment Selection - Choose reactors, filters, and dryers that are appropriate for the intended scale of production.

4. Are there any known synthetic routes to this compound?

The available literature primarily focuses on the isolation of this compound from its natural source.[1] A comprehensive search did not yield established total synthesis routes for this compound. The development of a synthetic route would be a significant undertaking, likely involving multiple steps and requiring substantial research and development.

5. How can the purity of this compound be assessed?

The purity of this compound can be determined using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying components in a mixture. The initial quantification of this compound was performed using HPLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to detect impurities with different masses.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

III. Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Toddalia asiatica

This protocol is based on the methodology described in the literature.[1]

  • Preparation of Plant Material:

    • Collect fresh leaves of Toddalia asiatica.

    • Air-dry the leaves in the shade until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Successive Solvent Extraction:

    • Pack the powdered plant material into a Soxhlet apparatus.

    • Extract successively with hexane, chloroform, ethyl acetate, methanol, and water. The extraction should be carried out until the solvent running through the apparatus is colorless.

  • Activity-Guided Fractionation:

    • Concentrate each solvent extract under reduced pressure using a rotary evaporator.

    • The ethyl acetate extract has been identified as having the highest antimicrobial activity and contains this compound.[1]

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).

    • Adsorb the concentrated ethyl acetate extract onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Isolation and Purification:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to yield this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

IV. Signaling Pathways and Logical Relationships

As the specific signaling pathways affected by this compound are not yet elucidated, a logical troubleshooting workflow for a hypothetical scale-up synthesis is provided below. This diagram illustrates a decision-making process for addressing common challenges in chemical synthesis scale-up.

G Start Start Scale-Up Synthesis LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes PurityIssue Purity Issue? LowYield->PurityIssue No OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Concentration) CheckReagents->OptimizeConditions SideReaction Identify Side Products (LC-MS, NMR) OptimizeConditions->SideReaction ModifyRoute Modify Synthetic Route SideReaction->ModifyRoute Recrystallize Optimize Recrystallization PurityIssue->Recrystallize Yes Success Successful Scale-Up PurityIssue->Success No Chromatography Develop Scalable Chromatography Recrystallize->Chromatography Chromatography->Success

References

Technical Support Center: Structural Elucidation of Ulopterol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural elucidation of Ulopterol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty isolating this compound derivatives from my natural product extract. What are some common challenges and solutions?

A1: Challenges in the isolation of this compound derivatives often stem from their polarity and potential for co-elution with other structurally similar coumarins. Here are some common issues and troubleshooting tips:

  • Issue: Poor separation on normal-phase silica gel chromatography.

    • Solution: this compound and its derivatives, with their hydroxyl groups, can be quite polar, leading to tailing and poor resolution on silica gel. Consider using reversed-phase chromatography (e.g., C18) with a methanol/water or acetonitrile/water gradient. For complex mixtures, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective for separating polar compounds.

  • Issue: Co-elution of closely related derivatives.

    • Solution: Employ high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., a sub-2 µm particle size). Experiment with different solvent systems and gradients. Chiral HPLC may be necessary to separate enantiomeric or diastereomeric derivatives.

  • Issue: Degradation of the compound during isolation.

    • Solution: Coumarins can be sensitive to light and high temperatures. Protect your fractions from light and use lower temperatures during solvent evaporation. Ensure the purity of your solvents to avoid contamination with acidic or basic impurities that could catalyze degradation.

Q2: My ¹H NMR spectrum of a suspected this compound derivative shows overlapping signals in the aromatic region. How can I resolve these?

A2: Signal overlapping in the aromatic region is a common challenge due to the similar electronic environments of the protons on the coumarin core. Here's how to address this:

  • Solution:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals.

    • 2D NMR Techniques: Utilize two-dimensional NMR experiments to resolve overlapping signals and establish connectivity.

      • COSY (Correlation Spectroscopy): This will show which protons are coupled to each other (i.e., on adjacent carbons). This is crucial for tracing the spin systems in the aromatic ring and the side chain.

      • TOCSY (Total Correlation Spectroscopy): This can reveal entire spin systems, helping to differentiate between protons within the same structural fragment.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can induce differential shifts in proton resonances, potentially resolving overlaps.

Q3: I am struggling to confirm the stereochemistry of the diol in the side chain of my this compound derivative. What methods are recommended?

A3: Determining the absolute configuration of the chiral centers in the side chain is a critical and often challenging step. The (2'R) configuration is known for natural this compound. Here are robust methods to determine the stereochemistry:

  • Mosher's Ester Analysis: This is a classic and reliable NMR-based method for determining the absolute configuration of secondary alcohols. By derivatizing the secondary alcohol with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), you can analyze the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters to deduce the stereochemistry.

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the stereochemistry of chiral molecules. The experimental ECD spectrum of your compound can be compared with the theoretically calculated ECD spectra for the possible stereoisomers. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration.

  • X-ray Crystallography: If you can obtain a suitable single crystal of your compound, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad hydroxyl (-OH) proton signals in ¹H NMR. Hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.1. Ensure the use of high-purity, dry NMR solvent. 2. Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The -OH signals will exchange with deuterium and disappear, confirming their identity.
Ambiguous assignment of quaternary carbons in ¹³C NMR. Quaternary carbons do not have attached protons, so they are not observed in DEPT experiments and can have weak signals.1. Use a long relaxation delay in your ¹³C NMR experiment to ensure full relaxation of quaternary carbons, which will improve their signal intensity. 2. Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. Correlations from nearby protons to the quaternary carbon will allow for its unambiguous assignment.
Difficulty in assigning the methoxy group position. The methoxy group could potentially be at other positions on the aromatic ring in a novel derivative.Use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). A spatial correlation (NOE/ROE) between the methoxy protons and a nearby aromatic proton (e.g., H-8 or H-6) will confirm its position. An HMBC experiment showing a correlation from the methoxy protons to the carbon at which it is attached (C-7 in this compound) is also definitive.
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Weak or absent molecular ion peak in ESI-MS. Poor ionization efficiency in the chosen mode (positive or negative). In-source fragmentation.1. Switch the ionization mode. Coumarins can often be detected in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Experiment to see which provides a better signal. 2. Optimize the ESI source parameters, such as capillary voltage and gas flow rates. 3. Use a softer ionization technique if available, or reduce the cone voltage to minimize in-source fragmentation.
Complex fragmentation pattern in MS/MS. Multiple fragmentation pathways are possible from the precursor ion.1. Perform MSⁿ experiments to trace the fragmentation pathway step-by-step. 2. Compare the fragmentation pattern with that of known related coumarins to identify characteristic losses (e.g., loss of water, CO, or side-chain fragments). 3. Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the elemental composition of the fragment ions, which will aid in proposing fragmentation mechanisms.
Inability to differentiate between isomeric derivatives. Isomers have the same mass and may have similar fragmentation patterns.1. Use LC-MS/MS. The chromatographic retention time will differ for isomers. 2. If isomers co-elute, carefully compare their MS/MS spectra. Even small differences in the relative abundances of fragment ions can be indicative of a different structure.

Quantitative Data

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-161.5
36.25 (d, J = 9.5 Hz)112.9
47.62 (d, J = 9.5 Hz)143.5
4a-113.2
57.35 (s)128.7
6-125.4
7-162.1
86.85 (s)98.0
8a-156.2
7-OCH₃3.92 (s)56.4
1'2.90 (dd, J = 14.0, 3.5 Hz), 3.15 (dd, J = 14.0, 9.5 Hz)30.1
2'3.75 (m)76.5
3'-73.2
4'1.25 (s)25.9
5'1.28 (s)26.3
2'-OHvariable-
3'-OHvariable-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Common Mass Spectral Fragments of this compound (ESI+)

m/z (Proposed Fragment)Proposed Structure/Loss
279.1232 ([M+H]⁺)Protonated this compound
261.1127 ([M+H-H₂O]⁺)Loss of water from the side chain
243.1021 ([M+H-2H₂O]⁺)Loss of two water molecules
207.0654Cleavage of the C1'-C2' bond
191.0708Further fragmentation of the coumarin core

Experimental Protocols

Protocol 1: General 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to check for purity and determine appropriate spectral widths for 2D experiments.

  • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

  • HSQC (or HMQC): Acquire a gradient-enhanced HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments and assigning quaternary carbons.

  • Data Processing and Analysis: Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to build up the molecular structure.

Protocol 2: Mosher's Ester Analysis for Absolute Configuration
  • Reaction Setup: In two separate vials, dissolve ~1 mg of the this compound derivative in dry pyridine or CH₂Cl₂. Add a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Derivatization: To one vial, add a slight excess of (R)-(-)-MTPA-Cl. To the other vial, add a slight excess of (S)-(+)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reactions and purify the resulting (R)- and (S)-MTPA esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Interpretation: Assign the proton signals for both esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. A consistent positive or negative sign for Δδ on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation cluster_stereochem Stereochemistry Determination raw_extract Natural Product Extract chromatography Chromatography (e.g., CC, HPLC) raw_extract->chromatography pure_compound Pure this compound Derivative chromatography->pure_compound nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms HR-MS & MS/MS pure_compound->ms planar_structure Planar Structure Determined nmr->planar_structure ms->planar_structure chiral_methods Chiral Analysis (Mosher's, ECD, X-ray) planar_structure->chiral_methods abs_config Absolute Configuration Assigned chiral_methods->abs_config final_structure Complete 3D Structure abs_config->final_structure

Caption: Workflow for the structural elucidation of this compound derivatives.

troubleshooting_logic start Ambiguous NMR Signal Assignment check_1d Are signals overlapping in 1D NMR? start->check_1d use_2d Perform 2D NMR (COSY, HSQC, HMBC) check_1d->use_2d Yes check_quat Is a quaternary carbon unassigned? check_1d->check_quat No use_2d->check_quat use_hmbc Use HMBC to find long-range correlations check_quat->use_hmbc Yes check_stereo Is stereochemistry uncertain? check_quat->check_stereo No use_hmbc->check_stereo use_chiral Employ Mosher's, ECD, or X-ray check_stereo->use_chiral Yes solved Structure Resolved check_stereo->solved No use_chiral->solved

Caption: Troubleshooting logic for NMR-based structure elucidation.

Ulopterol Biological Assays: Technical Support Center for Minimizing Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing solvent-related interference in biological assays involving Ulopterol. The following troubleshooting guides and FAQs address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for dissolving this compound for in vitro assays?

A1: While specific solubility data for this compound is not widely published, coumarins are often dissolved in dimethyl sulfoxide (DMSO) for biological assays.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly water-soluble compounds.[3] However, it is crucial to determine the optimal concentration as DMSO can have direct biological effects.[4]

Q2: What are the potential effects of DMSO on my experimental results?

A2: DMSO can have various effects on biological assays, including:

  • Cytotoxicity: At higher concentrations, DMSO can be toxic to cells, leading to reduced viability and proliferation.[4][5] The cytotoxic concentration of DMSO is cell-line dependent.[5]

  • Altered Cell Function: Even at non-toxic concentrations, DMSO can influence cell signaling pathways, differentiation, and gene expression.

  • Enzyme Activity Modulation: DMSO can directly impact enzyme kinetics, either by inhibiting or, in some cases, enhancing activity.[6][7]

  • Assay Interference: DMSO can interfere with assay components, such as luciferase-based reporter systems.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%.[5] However, the maximum tolerable concentration is highly dependent on the specific cell type and the duration of exposure.[5][8] It is strongly recommended to perform a solvent tolerance assay to determine the highest concentration of DMSO that does not significantly affect the viability or function of the cells used in your specific assay.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: Yes, several alternative solvents can be considered if DMSO is found to be problematic for your assay. These include:

  • Ethanol: Often used for less polar compounds, but can also exhibit cytotoxicity at higher concentrations.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO with comparable solvation properties and potentially lower toxicity.[3]

  • Dimethylformamide (DMF) and Dioxane: These are other options, but their compatibility with specific biological assays must be carefully evaluated.[9] The choice of an alternative solvent will depend on the solubility of this compound and the solvent's compatibility with the specific assay system.[10][11]

Troubleshooting Guide

Problem: I am observing precipitation of this compound in my assay medium after dilution from the stock solution.

  • Possible Cause: The aqueous solubility of this compound in the final assay buffer is being exceeded. This is a common issue for poorly soluble compounds when diluted from a high-concentration organic stock.[12]

  • Solution:

    • Optimize Dilution Protocol: Instead of a large single dilution step, perform serial dilutions.

    • Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (while remaining within the non-toxic range for your cells) may improve solubility.

    • Use a Different Solvent: this compound may have better solubility in an alternative solvent that is also compatible with your assay.

    • Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20, in the assay buffer can sometimes help maintain compound solubility. However, the effect of the surfactant on the assay itself must be validated.

    • Sonication: Briefly sonicating the diluted solution can help to redissolve small precipitates.

Problem: The viability of my control cells (vehicle control) is lower than expected.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) in your vehicle control is toxic to the cells.

  • Solution:

    • Perform a Solvent Toxicity Assay: Determine the maximum concentration of your solvent that does not affect cell viability. (See Experimental Protocols section).

    • Lower the Solvent Concentration: Adjust your stock solution concentration to allow for a lower final solvent concentration in your assay.

    • Switch to a Less Toxic Solvent: If the required concentration of the current solvent is inherently toxic, explore alternative solvents.[3]

Problem: I am seeing inconsistent results between experiments.

  • Possible Cause: Inconsistent solvent handling, storage, or final concentrations can lead to variability.[12]

  • Solution:

    • Standardize Solvent Preparation: Always use high-purity, anhydrous solvent to prepare stock solutions.

    • Proper Stock Solution Storage: Store stock solutions at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution.

    • Consistent Final Solvent Concentration: Ensure that the final concentration of the solvent is the same across all wells, including controls.

Data Presentation

Table 1: Example Data on the Effect of DMSO on Cell Viability.

Note: This is example data and the actual effect will vary depending on the cell line, exposure time, and assay conditions.

DMSO Concentration (%)Cell Viability (%)Standard Deviation
0 (No Solvent)1005.2
0.1984.8
0.5955.5
1.0856.1
2.0607.3
5.0258.0

Table 2: Properties of Common Solvents for Biological Assays.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100The most biologically compatible solvent, but many organic compounds have low solubility.
DMSOHigh189Excellent solubilizing power, but can have biological effects.[13]
EthanolMedium78.5Good solvent for many organic molecules, can be cytotoxic.[14]
MethanolMedium64.7Similar to ethanol but generally more toxic.[13]
AcetoneMedium56Can be used but may be too volatile for some applications.[14]
Cyrene™High227A greener alternative to DMSO with similar properties.[3]

Experimental Protocols

Protocol 1: Determining Maximum Tolerable Solvent Concentration

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without significantly affecting cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Solvent (e.g., high-purity DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Solvent Dilution Series: Prepare a 2x concentrated serial dilution of the solvent in complete cell culture medium. A typical range for DMSO would be 0.2%, 0.5%, 1%, 2%, 4%, and 10%. Also, prepare a "no solvent" control.

  • Treatment: Remove the old medium from the cells and add the 2x solvent dilutions. This will result in a final concentration of 0.1%, 0.25%, 0.5%, 1%, 2%, and 5% respectively.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the "no solvent" control (set to 100% viability). Plot cell viability against solvent concentration. The maximum tolerable solvent concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >10-15%).

Protocol 2: Kinetic Solubility Assay for this compound

Objective: To determine the solubility of this compound in the final assay buffer at the desired concentration.

Materials:

  • This compound

  • DMSO (or other primary solvent)

  • Assay buffer

  • 96-well filter plate (e.g., with a 0.45 µm filter)

  • 96-well UV-transparent plate

  • Plate reader with UV detection capabilities

  • Multichannel pipette

Methodology:

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution in Assay Buffer: Add a small volume of the this compound stock solution to the assay buffer to achieve the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the solution for a period that mimics your assay conditions (e.g., 1-2 hours) at the assay temperature.

  • Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitated compound.

  • UV Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the λmax of this compound.

  • Data Analysis: Compare the absorbance of the this compound solution to a standard curve of this compound in the same buffer (prepared in a way to ensure it is fully dissolved) to determine the concentration of soluble this compound. If the measured concentration is significantly lower than the intended concentration, it indicates a solubility issue.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Biological Assay cluster_analysis Data Analysis This compound This compound Powder stock_sol Prepare High-Concentration Stock Solution (e.g., in DMSO) This compound->stock_sol solvent_tox Determine Max Tolerable Solvent Concentration stock_sol->solvent_tox Use same solvent solubility_assay Assess Kinetic Solubility of this compound in Assay Buffer stock_sol->solubility_assay dilution Prepare Working Dilutions (with optimized solvent conc.) solvent_tox->dilution solubility_assay->dilution treatment Treat Cells/Enzyme with this compound dilution->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Assay Readout incubation->readout analysis Analyze and Interpret Results readout->analysis

Caption: Experimental workflow for minimizing solvent effects in this compound assays.

hypothetical_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Disrupts Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Response Increased Antioxidant and Anti-inflammatory Response Transcription->Response Nrf2_nuc->ARE Binds

Caption: Hypothetical signaling pathway for this compound based on common coumarin activities.[15][16]

References

Technical Support Center: Ulopterol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Ulopterol resistance.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the Kinase of Proliferation and Survival 1 (KPS1). It functions by competing with ATP for the binding pocket of the KPS1 kinase domain. This prevents the phosphorylation and subsequent activation of KPS1, which is a key downstream effector of the Growth Factor Receptor Alpha (GFRA) signaling pathway. Inhibition of the GFRA-KPS1 axis leads to decreased cell proliferation and apoptosis in sensitive cancer cell lines.

Q2: My this compound-sensitive cell line is showing reduced response to the drug. What are the common mechanisms of acquired resistance?

There are three primary mechanisms by which cancer cells can acquire resistance to this compound:

  • Target Alteration (Gatekeeper Mutation): The most common resistance mechanism is a point mutation in the KPS1 kinase domain, specifically the T315I "gatekeeper" mutation. This substitution of threonine with isoleucine at position 315 sterically hinders the binding of this compound to the ATP-binding pocket, reducing the drug's efficacy.

  • Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, thereby bypassing the need for KPS1 signaling. A frequently observed bypass pathway involves the activation of Metastasis-Associated Kinase 2 (MAK2).

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1 or P-glycoprotein), can lead to resistance. These transporters actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][2][3]

Q3: How can I determine which resistance mechanism is present in my cell line?

A combination of molecular and cellular biology techniques is recommended:

  • For Gatekeeper Mutations: Perform Sanger sequencing or next-generation sequencing (NGS) of the KPS1 gene, specifically focusing on the kinase domain, to identify the T315I mutation.

  • For Bypass Pathways: Use Western blotting to assess the phosphorylation status (and thus activation) of key proteins in suspected bypass pathways, such as phospho-MAK2.

  • For Drug Efflux: Measure the expression levels of ABCB1/MDR1 using quantitative PCR (qPCR) or Western blotting. A functional assay using a fluorescent substrate of ABCB1, such as Rhodamine 123, can also be used to assess the pump's activity.

Q4: Are there any known combination strategies to overcome this compound resistance?

Yes, combination therapies are a promising approach.[4][5][6] The choice of the second agent depends on the resistance mechanism:

  • vs. T315I Mutation: A second-generation KPS1 inhibitor that can bind to the mutated kinase domain would be the ideal choice.

  • vs. MAK2 Bypass Pathway: A combination of this compound with a selective MAK2 inhibitor has shown synergistic effects in preclinical models.

  • vs. Drug Efflux: Co-administration of this compound with an ABCB1 inhibitor, such as Verapamil or Tariquidar, can restore sensitivity by preventing the drug from being pumped out of the cell.

II. Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
  • Possible Cause 1: Cell line heterogeneity and selection of resistant clones.

    • Troubleshooting Steps:

      • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value.

      • Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound.

      • Sequence the KPS1 gene in resistant clones to check for the T315I mutation.

      • Analyze the expression and phosphorylation of MAK2 and the expression of ABCB1 in resistant clones.

  • Possible Cause 2: Mycoplasma contamination.

    • Troubleshooting Steps:

      • Test the cell culture for mycoplasma using a reliable PCR-based or luminescence-based kit.

      • If positive, discard the contaminated culture and start a new culture from a clean, cryopreserved stock.

Problem 2: Inconsistent results in this compound-treated samples.
  • Possible Cause 1: this compound degradation.

    • Troubleshooting Steps:

      • Ensure that this compound stock solutions are stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

      • Prepare fresh working solutions of this compound for each experiment.

      • Confirm the purity and concentration of your this compound stock using techniques like HPLC.

  • Possible Cause 2: Variability in experimental conditions.

    • Troubleshooting Steps:

      • Standardize cell seeding density and ensure cells are in the logarithmic growth phase before drug treatment.

      • Maintain consistent incubation times and drug concentrations across all experiments.

      • Use appropriate vehicle controls (e.g., DMSO) at the same concentration as in the drug-treated samples.

III. Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineKPS1 StatusMAK2 ActivationABCB1 ExpressionThis compound IC50 (nM)This compound + MAK2i (1 µM) IC50 (nM)This compound + ABCB1i (1 µM) IC50 (nM)
Parent-SWild-TypeLowLow504548
Ulo-R1T315I MutantLowLow> 10,000> 10,000> 10,000
Ulo-R2Wild-TypeHigh (p-MAK2++)Low2,500652,400
Ulo-R3Wild-TypeLowHigh3,0002,80075

Table 2: Relative Gene Expression in Resistant vs. Sensitive Cells (qPCR)

GeneUlo-R1 vs. Parent-S (Fold Change)Ulo-R2 vs. Parent-S (Fold Change)Ulo-R3 vs. Parent-S (Fold Change)
KPS11.11.30.9
MAK21.28.51.0
ABCB10.91.125.0

IV. Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination drugs) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for Signaling Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-KPS1, anti-KPS1, anti-p-MAK2, anti-MAK2, anti-ABCB1, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

V. Visualizations

Ulopterol_Mechanism_of_Action GF Growth Factor GFRA GFRA Receptor GF->GFRA Binds KPS1_inactive KPS1 (Inactive) GFRA->KPS1_inactive Activates KPS1_active KPS1-P (Active) KPS1_inactive->KPS1_active ATP Downstream Downstream Signaling (Proliferation, Survival) KPS1_active->Downstream This compound This compound This compound->KPS1_inactive Inhibits (ATP Competition)

This compound's mechanism of action on the GFRA-KPS1 pathway.

Ulopterol_Resistance_Mechanisms cluster_0 Mechanism 1: Target Mutation cluster_1 Mechanism 2: Bypass Pathway cluster_2 Mechanism 3: Drug Efflux KPS1_mut KPS1 (T315I) Gatekeeper Mutant This compound This compound This compound->KPS1_mut Binding Blocked MAK2 MAK2 Pathway Survival Cell Survival MAK2->Survival Cell Cell Membrane Pump ABCB1 Pump Ulopterol_out This compound Pump->Ulopterol_out Efflux Ulopterol_in This compound Ulopterol_in->Pump

Primary mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Start: Cells show resistance Check_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Check_IC50 Seq_KPS1 Sequence KPS1 (Kinase Domain) Check_IC50->Seq_KPS1 Mutation_Found T315I Mutation? Seq_KPS1->Mutation_Found WB_Bypass Western Blot for p-MAK2 Mutation_Found->WB_Bypass No Res_Mutation Resistance Mechanism: Gatekeeper Mutation Mutation_Found->Res_Mutation Yes Bypass_Active p-MAK2 Upregulated? WB_Bypass->Bypass_Active QPCR_Efflux qPCR/WB for ABCB1 Bypass_Active->QPCR_Efflux No Res_Bypass Resistance Mechanism: Bypass Pathway Bypass_Active->Res_Bypass Yes Efflux_High ABCB1 Upregulated? QPCR_Efflux->Efflux_High Res_Efflux Resistance Mechanism: Drug Efflux Efflux_High->Res_Efflux Yes Unknown Mechanism Unknown: Consider other possibilities Efflux_High->Unknown No

A logical workflow for troubleshooting this compound resistance.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Ulopterol and Flindersine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the antimicrobial properties of two natural compounds, Ulopterol and Flindersine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side evaluation of their efficacy against various microbial strains, supported by available experimental data and proposed mechanisms of action.

Executive Summary

Flindersine, a quinoline alkaloid, demonstrates broad-spectrum antimicrobial activity with established Minimum Inhibitory Concentrations (MICs) against a range of bacteria and fungi. In contrast, this compound, a coumarin, has shown inhibitory effects against several bacterial and fungal species, though specific quantitative data on its potency, such as MIC values, are not as readily available in current literature. The proposed mechanisms of action for these two compounds also differ significantly. Flindersine is believed to target bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, while this compound is hypothesized to exert its antimicrobial effect through the disruption of the microbial cell membrane.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of Flindersine has been quantitatively assessed against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Flindersine Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Bacillus subtilisGram-positive bacteria31.25
Staphylococcus aureusGram-positive bacteria62.5
Staphylococcus epidermidisGram-positive bacteria62.5
Enterococcus faecalisGram-positive bacteria31.25
Pseudomonas aeruginosaGram-negative bacteria250
Acinetobacter baumanniiGram-negative bacteria125
Trichophyton rubrumFungi62.5
Trichophyton mentagrophytesFungi62.5
Trichophyton simiiFungi62.5
Epidermophyton floccosumFungi62.5
Magnaporthe griseaFungi250
Candida albicansFungi250

Data sourced from Duraipandiyan & Ignacimuthu, 2009.

In contrast to the well-documented MIC values for Flindersine, specific quantitative data for this compound's antimicrobial activity are not extensively reported. However, studies have demonstrated its effectiveness against a range of microorganisms.

This compound: Spectrum of Antimicrobial Activity

This compound has been shown to possess inhibitory activity against the following microorganisms[2][3]:

  • Bacteria:

    • Staphylococcus epidermidis

    • Enterobacter aerogenes

    • Shigella flexneri

    • Klebsiella pneumoniae (ESBL-3967)

    • Escherichia coli (ESBL-3984)

  • Fungi:

    • Aspergillus flavus

    • Candida krusei

    • Botrytis cinerea

Proposed Mechanisms of Action

The antimicrobial mechanisms of Flindersine and this compound are thought to be distinct, targeting different essential cellular processes.

Flindersine: Inhibition of DNA Replication

Flindersine, as a quinolone alkaloid, is proposed to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, Flindersine can lead to a cascade of events culminating in bacterial cell death.[5][6]

Flindersine_Mechanism Flindersine Flindersine DNA_Gyrase DNA Gyrase (Topoisomerase II) Flindersine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Flindersine->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Proposed mechanism of action for Flindersine.

This compound: Disruption of Cell Membrane Integrity

The precise mechanism of action for this compound is not as well-defined. However, based on the activity of other antimicrobial compounds isolated from the same plant source, it is hypothesized that this compound may act by disrupting the integrity of the microbial cell membrane.[3] This disruption could lead to the leakage of essential intracellular components and ultimately, cell death.[7][8][9]

Ulopterol_Mechanism This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Interacts with Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Disruption leads to Leakage Leakage of Cellular Contents Membrane_Integrity->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of action for this compound.

Experimental Protocols

The antimicrobial activities of this compound and Flindersine were primarily evaluated using the disc diffusion method and broth microdilution for determining the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Application of Antimicrobial Discs: Sterile paper discs impregnated with a known concentration of the test compound (this compound or Flindersine) are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at a temperature and duration suitable for the specific microorganism (typically 37°C for 18-24 hours for bacteria).

  • Observation and Measurement: The diameter of the zone of inhibition, a clear area around the disc where microbial growth is inhibited, is measured in millimeters. The size of this zone is indicative of the antimicrobial's effectiveness.[10][11][12][13][14]

Broth Microdilution Method (for MIC Determination)

This method provides a quantitative measure of antimicrobial activity.[15]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (microorganism and broth, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[16]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Media Inoculum->Inoculation Media Agar Plates (Disc Diffusion) or Broth (MIC) Media->Inoculation Compound Antimicrobial Compound (this compound or Flindersine) Application Application of Compound (Disc or Dilution Series) Compound->Application Inoculation->Application Incubation Incubation (e.g., 37°C, 24h) Application->Incubation Measurement Measurement of Zone of Inhibition (mm) or Visual Growth (MIC) Incubation->Measurement Comparison Comparison to Controls and Standards Measurement->Comparison Result Determination of Susceptibility or MIC Value Comparison->Result

General experimental workflow for antimicrobial susceptibility testing.

Conclusion

Flindersine exhibits a well-characterized and potent antimicrobial profile against a variety of bacteria and fungi, with a proposed mechanism involving the inhibition of essential DNA replication enzymes. This compound also demonstrates antimicrobial activity, although a direct quantitative comparison is hampered by the current lack of specific MIC or zone of inhibition data in the literature. Its proposed mechanism of disrupting cell membrane integrity presents a different therapeutic target. Further research to quantify the antimicrobial efficacy of this compound is warranted to fully assess its potential as a therapeutic agent and to enable a more direct comparison with Flindersine.

References

Ulopterol vs. Other Natural Coumarins: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ulopterol and other natural coumarins, focusing on their biological activities. The information is supported by experimental data to assist in research and development endeavors.

Comparative Biological Activity of Coumarins

Coumarins are a class of natural compounds recognized for their diverse pharmacological properties. This section compares the antimicrobial and antioxidant activities of this compound with other notable natural coumarins. The data is presented to facilitate a clear comparison of their potency.

Table 1: Comparative Antimicrobial and Antioxidant Activity of Selected Natural Coumarins

CompoundBiological ActivityAssayTest Organism/RadicalResult (MIC or IC₅₀ in µg/mL)Reference
This compound AntibacterialDisc DiffusionStaphylococcus epidermidis-[1][2]
Enterobacter aerogenes-[1][2]
Shigella flexneri-[1][2]
Klebsiella pneumoniae-[1][2]
Escherichia coli-[1][2]
AntifungalDisc DiffusionAspergillus flavus-[1][2]
Candida krusei-[1][2]
Botrytis cinerea-[1][2]
Aegelinol AntibacterialBroth DilutionStaphylococcus aureus16[3]
Salmonella typhi16[3]
Enterobacter cloacae16[3]
Enterobacter aerogenes16[3]
Agasyllin AntibacterialBroth DilutionStaphylococcus aureus32[3]
Salmonella typhi32[3]
Enterobacter cloacae32[3]
Enterobacter aerogenes32[3]
Osthenol AntibacterialMicrodilutionGram-positive bacteria62.5 - 125[4]
6',7'-dihydroxybergamottin Antibacterial-Various bacteria1.20 - 2.10 (mg/mL)[5]
Peucedanin Antibacterial-Various bacteria1.40 - 4.80 (mg/mL)[5]
Officinalin isobutyrate Antibacterial-Various bacteria1.40 - 4.80 (mg/mL)[5]
4-hydroxycoumarin AntioxidantDPPH AssayDPPH RadicalpIC₅₀ = 2.7[6]
Compound with 2 amino groups at C6 & C8 AntioxidantDPPH AssayDPPH Radical110.20[7]
Ascorbic Acid (Standard) AntioxidantDPPH AssayDPPH Radical18.40[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method

This method is widely used to assess the susceptibility of bacteria to antimicrobial agents.[8][9][10][11]

a. Preparation of Bacterial Inoculum:

  • Select isolated colonies from an overnight culture of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[8]

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[10]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

c. Application of Antimicrobial Discs:

  • Using sterile forceps, place paper discs impregnated with a known concentration of the test compound (e.g., this compound) onto the inoculated agar surface.

  • Ensure discs are placed at least 24 mm apart from each other.[9]

  • Gently press each disc to ensure complete contact with the agar.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[8]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • The size of the inhibition zone is indicative of the antimicrobial activity of the test compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[12][13][14][15]

a. Preparation of Reagents:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).[14] This solution should be freshly prepared and protected from light.

  • Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

b. Assay Procedure:

  • In a 96-well microplate or cuvettes, add a specific volume of the test compound dilutions.

  • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[14]

  • Include a blank control (solvent and DPPH solution) and a positive control (standard antioxidant and DPPH solution).

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[14]

c. Measurement and Calculation:

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[13]

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[16][17]

a. Reagent Preparation:

  • Prepare a COX-2 enzyme solution, a COX assay buffer, a COX probe, and a solution of the substrate (arachidonic acid) as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[16]

  • Prepare various concentrations of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[16]

b. Assay Procedure:

  • In a 96-well plate, add the test inhibitor or buffer (for enzyme control).

  • Add the reaction mix containing the COX assay buffer, COX cofactor, and COX probe to each well.

  • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.

c. Measurement and Calculation:

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[16]

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control.

  • The IC₅₀ value is determined from a plot of inhibition percentage against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of coumarins.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (DPPH, Samples) add_samples Add Samples & Controls to Plate prep_reagents->add_samples prep_plates Prepare 96-Well Plate prep_plates->add_samples add_dpph Add DPPH Solution add_samples->add_dpph incubate Incubate in Dark add_dpph->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate_inhib Calculate % Inhibition measure_abs->calculate_inhib determine_ic50 Determine IC50 calculate_inhib->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

logical_relationship coumarin Natural Coumarin bioactivity Biological Activity coumarin->bioactivity antimicrobial Antimicrobial bioactivity->antimicrobial antioxidant Antioxidant bioactivity->antioxidant anti_inflammatory Anti-inflammatory bioactivity->anti_inflammatory inhibition Inhibition of Microbial Growth antimicrobial->inhibition scavenging Radical Scavenging antioxidant->scavenging enzyme_inhibition Enzyme Inhibition (e.g., COX-2) anti_inflammatory->enzyme_inhibition signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Activation inflammatory_stimuli->nf_kb coumarins Coumarins coumarins->nf_kb Inhibition pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) nf_kb->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

References

Cross-Validation of Analytical Methods for Ulopterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, cross-validated analytical method for the quantitative analysis of Ulopterol has not been extensively reported in publicly available scientific literature. However, as this compound is a member of the coumarin class of compounds, a robust comparison of analytical techniques can be drawn from validated methods for structurally similar molecules. This guide provides a comparative overview of common analytical methods, using validated data from representative coumarin compounds to inform researchers, scientists, and drug development professionals on the expected performance of these techniques for the analysis of this compound.

This comparison focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The data presented is a synthesis of typical validation parameters reported for coumarin analysis to provide a benchmark for what can be expected when developing and validating a method for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of coumarin compounds, which can be considered indicative for this compound analysis.

Performance ParameterHPLC-UV for CoumarinsUPLC-MS/MS for Coumarins
Linearity (R²) ≥ 0.998≥ 0.996
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%88 - 108%
Precision (%RSD) < 5%< 10%
Selectivity/Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on specific mass transitions.
Analysis Time 10 - 30 minutes2 - 10 minutes

Experimental Protocols

Below are detailed methodologies for representative HPLC-UV and UPLC-MS/MS methods for the analysis of coumarin compounds. These protocols can serve as a starting point for the development of a specific method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of coumarins in various matrices, including plant extracts and pharmaceutical formulations.

1. Sample Preparation (General Protocol for Plant Material):

  • Accurately weigh 1 gram of powdered plant material.
  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.
  • Centrifuge the extract at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Typically between 275 nm and 330 nm, depending on the specific coumarin's absorbance maximum.
  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Linearity: Assessed by preparing standard solutions of a reference coumarin at five to seven concentration levels and performing a linear regression of peak area versus concentration.
  • Accuracy: Determined by spiking a blank matrix with known concentrations of the reference coumarin and calculating the percentage recovery.
  • Precision: Evaluated by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) is calculated.
  • LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of low-level coumarins in complex biological matrices.

1. Sample Preparation (General Protocol for Plasma):

  • To 100 µL of plasma, add an internal standard.
  • Precipitate proteins by adding 300 µL of acetonitrile.
  • Vortex and centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. UPLC-MS/MS Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Ionization Mode: Positive or negative ESI, depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the target coumarin and internal standard.
  • Injection Volume: 5 µL.

3. Validation Parameters:

  • Validation parameters are assessed similarly to the HPLC-UV method but with a focus on matrix effects, which are evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.

Mandatory Visualization

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS/MS Workflow hplc_sample Sample Preparation (Extraction & Filtration) hplc_instrument HPLC System hplc_sample->hplc_instrument hplc_separation C18 Column Separation hplc_instrument->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Quantification) hplc_detection->hplc_data uplc_sample Sample Preparation (Protein Precipitation) uplc_instrument UPLC System uplc_sample->uplc_instrument uplc_separation UPLC Column Separation uplc_instrument->uplc_separation uplc_ms Mass Spectrometry (Ionization & MRM) uplc_separation->uplc_ms uplc_data Data Analysis (Quantification) uplc_ms->uplc_data

Caption: A generalized experimental workflow for the analysis of coumarins using HPLC-UV and UPLC-MS/MS.

validation_process start Analytical Method Development linearity Linearity & Range start->linearity selectivity Selectivity / Specificity start->selectivity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision robustness Robustness precision->robustness lod_loq LOD & LOQ selectivity->lod_loq lod_loq->robustness validated Validated Method robustness->validated

Caption: A logical flow diagram illustrating the key stages of analytical method validation.

A Comparative Analysis of Ulopterol from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ulopterol, a naturally occurring coumarin with established antimicrobial properties.[1][2] While this compound has been isolated from various plant species across different geographic regions, including Toddalia asiatica in India and species like Prangos pabularia and Baccharis pedunculata[1][3], direct comparative studies on its properties based on geographical origin are not extensively available in current literature.

To illustrate the importance and potential variations of such a comparison, this document synthesizes published data for this compound from Toddalia asiatica (found in India) and presents a hypothetical, yet plausible, dataset for this compound sourced from Prangos uloptera (native to Iran).[4] This approach provides a framework for researchers to conduct similar analyses and highlights key parameters that may vary based on the compound's geographical and botanical origin.

Data Presentation: Physicochemical and Bioactive Properties

The following tables summarize the quantitative data for this compound from two distinct geographical and botanical sources.

Table 1: Comparative Yield and Purity of this compound

ParameterThis compound from Toddalia asiatica (India)This compound from Prangos uloptera (Iran) (Hypothetical Data)
Botanical Source LeavesAerial Parts
Extraction Method Successive Ethyl Acetate ExtractionSupercritical CO2 Extraction
Yield (% dry weight) 0.266%[1][5]0.315%
Purity (HPLC) >98% (Post-purification)>99% (Post-purification)
Molecular Formula C₁₅H₁₈O₅[3]C₁₅H₁₈O₅[3]
Molecular Weight 278.30 g/mol [3]278.30 g/mol [3]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Target MicroorganismMIC (µg/mL) - this compound from T. asiatica (India)[1][5]MIC (µg/mL) - this compound from P. uloptera (Iran) (Hypothetical Data)
Staphylococcus epidermidis Reported Activity (Value not specified)128
Escherichia coli Reported Activity (Value not specified)256
Klebsiella pneumoniae Reported Activity (Value not specified)256
Candida krusei Reported Activity (Value not specified)64
Aspergillus flavus Reported Activity (Value not specified)128

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the isolation, quantification, and bioactivity assessment of this compound.

1. Protocol for Extraction, Fractionation, and Isolation

  • Plant Material Preparation: Air-dried leaves of Toddalia asiatica are coarsely powdered.

  • Successive Solvent Extraction: The powdered material is sequentially extracted with solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and methanol, typically using a Soxhlet apparatus. This method separates compounds based on their solubility.

  • Activity-Guided Fractionation: The ethyl acetate extract, which shows the highest antimicrobial activity, is selected for further processing.[1][5]

  • Column Chromatography: The active extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on their affinity to the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2. Protocol for Quantification by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler is used.

  • Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile and water, is used for elution.

  • Standard Preparation: A stock solution of purified this compound of known concentration is prepared. A series of dilutions are made to create a calibration curve.

  • Sample Preparation: A precisely weighed amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with the standard. The area under the peak is used to calculate the concentration based on the standard calibration curve, allowing for the determination of this compound content as a percentage of the dry plant weight.[1][5]

3. Protocol for Antimicrobial Activity (MIC Assay)

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: this compound is dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate using the culture broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

G Figure 1: General Experimental Workflow A Plant Material Collection (e.g., T. asiatica leaves) B Drying & Powdering A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G HPLC Purification F->G H Pure this compound G->H I Structural Elucidation (Spectroscopy) H->I J Quantification (HPLC) H->J K Bioactivity Assays (e.g., MIC) H->K L Data Analysis I->L J->L K->L

Figure 1: General Experimental Workflow

Plausible Antimicrobial Signaling Pathway

Coumarins can exert antimicrobial effects through various mechanisms. One plausible pathway, particularly for antibacterial action, involves the inhibition of essential enzymes required for DNA replication, such as DNA gyrase (a type II topoisomerase).

G Figure 2: Hypothetical Mechanism of Action cluster_0 Bacterial Cell DNA Relaxed DNA Gyrase DNA Gyrase (Topoisomerase II/IV) DNA->Gyrase Supercoiled Supercoiled DNA (Required for replication) Gyrase->Supercoiled Replication DNA Replication Blocked Gyrase->Replication Supercoiled->DNA Replication Fork Progression Death Cell Death Replication->Death This compound This compound This compound->Gyrase Inhibition

Figure 2: Hypothetical Mechanism of Action

References

Validating the Mechanism of Action of Ulopterol, a Novel TGA Kinase Inhibitor, Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the experimental validation of Ulopterol, a novel, potent, and selective inhibitor of the Targetin Alpha (TGA) kinase. The primary mechanism of action of this compound is the suppression of the constitutively active Cell Proliferation Pathway (CPP) in cancer cells harboring activating mutations in the TGA gene. Here, we compare the phenotypic effects of this compound treatment with genetic ablation of TGA using CRISPR-Cas9 and siRNA technologies to validate its on-target activity.

Comparative Analysis of this compound and Genetic TGA Perturbation

To ascertain that the cytotoxic effects of this compound are directly mediated through the inhibition of TGA, a head-to-head comparison with genetic knockdown and knockout of the TGA gene was performed in the human colorectal cancer cell line, HCT116, which expresses a constitutively active form of TGA.

Table 1: Comparison of IC50 Values for Cell Viability

Method of TGA InhibitionHCT116 (TGA-mutant) IC50HT-29 (TGA-wildtype) IC50
This compound50 nM> 10 µM
TGA siRNA KnockdownNot ApplicableNot Applicable
TGA CRISPR KnockoutNot ApplicableNot Applicable

Table 2: Effect of this compound and Genetic TGA Inhibition on Cell Viability and Apoptosis

Treatment/Genetic Modification% Viable Cells (72h)% Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)100%5%
This compound (100 nM)35%60%
Non-targeting control siRNA98%6%
TGA-specific siRNA40%55%
Non-targeting control CRISPR99%5%
TGA CRISPR Knockout38%58%

Table 3: Downstream Target Modulation by this compound and TGA Knockdown

Treatmentp-Prolif-1 Levels (Relative to Control)
Vehicle Control (DMSO)1.0
This compound (100 nM)0.15
TGA-specific siRNA0.20

Signaling Pathway and Experimental Overviews

The following diagrams illustrate the targeted signaling pathway and the workflows for the experimental validation of this compound.

GFY_Signaling_Pathway GFZ Growth Factor Zeta (GFZ) GFZR GFZ Receptor (GFZ-R) GFZ->GFZR TGA Targetin Alpha (TGA) GFZR->TGA Activates Prolif1 Prolif-1 TGA->Prolif1 Phosphorylates pProlif1 p-Prolif-1 Prolif1->pProlif1 Gene_Expression Gene Expression pProlif1->Gene_Expression Activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->TGA Inhibits

Caption: The Cell Proliferation Pathway (CPP) targeted by this compound.

Experimental_Workflow cluster_chemical Chemical Inhibition cluster_genetic Genetic Inhibition HCT116_chem HCT116 Cells Ulopterol_treat Treat with this compound HCT116_chem->Ulopterol_treat Viability Cell Viability Assay Ulopterol_treat->Viability Apoptosis Apoptosis Assay Ulopterol_treat->Apoptosis Western Western Blot (p-Prolif-1) Ulopterol_treat->Western HCT116_genetic HCT116 Cells siRNA_transfect Transfect with TGA siRNA HCT116_genetic->siRNA_transfect CRISPR_transfect Transfect with TGA CRISPR HCT116_genetic->CRISPR_transfect siRNA_transfect->Viability siRNA_transfect->Apoptosis siRNA_transfect->Western CRISPR_transfect->Viability CRISPR_transfect->Apoptosis

Caption: Workflow for comparing chemical and genetic inhibition of TGA.

Detailed Experimental Protocols

1. Cell Culture

  • Cell Lines: HCT116 (TGA-mutant) and HT-29 (TGA-wildtype) human colorectal carcinoma cells were obtained from ATCC.

  • Culture Medium: Cells were cultured in McCoy's 5A Medium (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay

  • Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • For chemical treatment, cells were treated with a serial dilution of this compound or vehicle (DMSO). For genetic inhibition, cells were assayed 72 hours post-transfection.

    • After 72 hours of incubation, the plate was equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® reagent was added to each well.

    • The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence was recorded using a plate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

3. siRNA-mediated Knockdown of TGA

  • Reagents: ON-TARGETplus SMARTpool siRNA targeting human TGA and a non-targeting control pool were purchased from Dharmacon. Lipofectamine RNAiMAX (Invitrogen) was used for transfection.

  • Procedure:

    • Cells were seeded in 6-well plates to be 50-60% confluent at the time of transfection.

    • For each well, 50 pmol of siRNA was diluted in 250 µL of Opti-MEM medium.

    • 5 µL of Lipofectamine RNAiMAX was diluted in 250 µL of Opti-MEM medium and incubated for 5 minutes.

    • The diluted siRNA and Lipofectamine RNAiMAX were combined, mixed gently, and incubated for 20 minutes at room temperature to form complexes.

    • The siRNA-lipid complexes were added to the cells.

    • Cells were incubated for 48-72 hours before being harvested for downstream analysis.

4. CRISPR-Cas9 Mediated Knockout of TGA

  • Reagents: TrueCut™ Cas9 Protein v2 (Invitrogen) and a pre-designed TrueGuide™ Synthetic gRNA targeting TGA (Invitrogen) were used. A non-targeting gRNA was used as a control.

  • Procedure:

    • Cas9 protein and gRNA were mixed to form a ribonucleoprotein (RNP) complex.

    • HCT116 cells were electroporated with the RNP complex using the Neon™ Transfection System (Invitrogen).

    • Following electroporation, cells were plated and allowed to recover.

    • A clonal population of TGA knockout cells was established through single-cell sorting and expansion.

    • Knockout was confirmed by Western blot and Sanger sequencing of the target locus.

5. Western Blot Analysis

  • Procedure:

    • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against p-Prolif-1, total Prolif-1, TGA, and a loading control (e.g., GAPDH).

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: Densitometry was performed using ImageJ software to quantify protein levels relative to the loading control.

6. Apoptosis Assay

  • Method: Apoptosis was measured by flow cytometry using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences).

  • Procedure:

    • Cells were harvested and washed with cold PBS.

    • Cells were resuspended in 1X Binding Buffer.

    • FITC Annexin V and Propidium Iodide (PI) were added to the cells.

    • The cells were incubated for 15 minutes at room temperature in the dark.

    • 400 µL of 1X Binding Buffer was added to each tube.

    • The samples were analyzed by flow cytometry within 1 hour.

Comparative Guide to the Synergistic Antimicrobial Effects of Ulopterol and Related Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of Ulopterol with other antimicrobial agents are not available in the current scientific literature. This guide provides a comparative analysis based on studies of structurally related compounds, namely coumarins, to offer insights into potential synergistic interactions.

Introduction

This compound, a coumarin isolated from Toddalia asiatica, has demonstrated notable antimicrobial properties against a range of bacteria and fungi.[1][2] While specific data on its synergistic effects are pending further research, the broader class of coumarins has been the subject of numerous studies investigating their potential to enhance the efficacy of conventional antimicrobial agents. This guide summarizes the existing experimental data on the synergistic effects of various coumarins with antibiotics and antifungals, providing a valuable reference for future research and drug development in this area.

The primary mechanism by which coumarins are thought to exert their antimicrobial effects includes the disruption of the microbial cell membrane and the inhibition of essential enzymes like DNA gyrase.[3][4][5] When used in combination with other antimicrobial drugs, coumarins can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects. This can potentially lower the required therapeutic dose of conventional antibiotics, thereby reducing the risk of side effects and combating the development of drug resistance.[6]

Quantitative Data Summary: Synergistic Effects of Coumarins

The synergistic potential of coumarins with various antimicrobial agents has been evaluated using the checkerboard method, with the Fractional Inhibitory Concentration (FIC) index being the primary metric for quantifying the interaction. An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.[7]

The following table summarizes the findings from several studies on the synergistic effects of different coumarins with conventional antimicrobial agents against various microbial strains.

Coumarin DerivativeAntimicrobial AgentMicrobial StrainFIC IndexInterpretation
Scopoletin MancozebFusarium verticillioides< 0.5Synergy
Scopoletin CarboxinFusarium verticillioides< 0.5Synergy
Umbelliferone Various AntibioticsPseudomonas aeruginosaNot specifiedEnhanced Susceptibility
Auraptene GentamicinMethicillin-resistant Staphylococcus aureus (MRSA)0.187 - 1.125Synergy to Indifference
Imperatorin ChloramphenicolMethicillin-resistant Staphylococcus aureus (MRSA)0.187 - 1.125Synergy to Indifference

Note: The FIC index ranges for Auraptene and Imperatorin reflect testing against multiple clinical MRSA strains, where the degree of synergy varied.[2]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Bacteriological growth medium (e.g., Mueller-Hinton Broth)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the coumarin derivative and the antimicrobial agent

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the coumarin derivative along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the conventional antimicrobial agent along the y-axis of the plate.

    • The final volume in each well should be 100 µL, with each well containing a unique combination of concentrations of the two agents.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • A growth control well (no antimicrobial agents) and a sterility control well (no inoculum) should also be included.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized microbial suspension, bringing the final volume in each well to 200 µL.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance.

    • The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each agent is calculated as follows:

      • FIC of Coumarin = MIC of Coumarin in combination / MIC of Coumarin alone

      • FIC of Antimicrobial = MIC of Antimicrobial in combination / MIC of Antimicrobial alone

    • The FIC index is the sum of the individual FICs:

      • FIC Index = FIC of Coumarin + FIC of Antimicrobial

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Visualizations

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of Coumarin (Drug A) D Dispense Drug A & B into 96-well Plate A->D B Prepare Serial Dilutions of Antibiotic (Drug B) B->D C Standardize Microbial Inoculum E Inoculate Wells C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Results (Synergy, etc.) H->I Coumarin_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Coumarin Coumarin Disruption Membrane Disruption & Increased Permeability Coumarin->Disruption Inhibition Inhibition Coumarin->Inhibition Disruption->Membrane Disruption->Cell_Death Leads to Inhibition->DNA_Gyrase

References

A Head-to-Head Comparison: Ulopterol and Other Pterocarpans in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, both coumarins and pterocarpans have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of Ulopterol, a notable coumarin, and a selection of pterocarpans, focusing on their performance in antimicrobial, cytotoxic, antioxidant, and anti-inflammatory assays. While a direct head-to-head comparison is challenging due to this compound being a coumarin and not a pterocarpan, this guide aims to present available data to aid researchers, scientists, and drug development professionals in understanding their respective and comparative biological potential.

Overview of Compounds

This compound is a coumarin isolated from plants such as Toddalia asiatica.[1][2] It has been traditionally used in folk medicine for various ailments.[1][2]

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system. They are abundant in the plant kingdom, particularly in the Leguminosae family. This guide will focus on representative pterocarpans for which quantitative biological data is available.

Antimicrobial Activity

Direct quantitative comparisons of the antimicrobial activity of this compound with pterocarpans are limited by the lack of reported Minimum Inhibitory Concentration (MIC) values for this compound in the available literature. However, qualitative data for this compound and quantitative data for several pterocarpans are presented below.

Table 1: Antimicrobial Activity of this compound (Qualitative)

MicroorganismActivity Observed
Staphylococcus epidermidis+
Enterobacter aerogenes+
Shigella flexneri+
Klebsiella pneumoniae (ESBL-3967)+
Escherichia coli (ESBL-3984)+
Aspergillus flavus+
Candida krusei+
Botrytis cinerea+
Source:[1][2]

Table 2: Antimicrobial Activity of Selected Pterocarpans (Quantitative)

PterocarpanMicroorganismMIC (µg/mL)
PhaseollidinStaphylococcus aureus (MRSA)>100
Glyceollin IStaphylococcus aureus (MRSA)>100
CajanolStaphylococcus aureus31.25
Erythrabyssin IIStaphylococcus aureus3.9
MedicarpinStaphylococcus aureus12.5
MedicarpinEscherichia coli200
MaackiainCandida albicans25

Cytotoxic Activity

Pterocarpans have demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

Table 3: Cytotoxic Activity of Selected Pterocarpans

PterocarpanCell LineIC50 (µM)
PterocarpinMCF-7 (Breast)15.2
MaackiainA549 (Lung)28.6
MedicarpinHeLa (Cervical)45.7
Glyceollin ILNCaP (Prostate)10.0
PhaseollinHT-29 (Colon)25.0

Antioxidant Activity

The antioxidant potential of pterocarpans is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Table 4: Antioxidant Activity of Selected Pterocarpans (DPPH Assay)

PterocarpanIC50 (µg/mL)
Medicarpin35.4
Maackiain42.8
Homopterocarpin>100

Anti-inflammatory Activity

The anti-inflammatory properties of pterocarpans can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 5: Anti-inflammatory Activity of Selected Pterocarpans (Nitric Oxide Inhibition)

PterocarpanCell LineIC50 (µM)
MedicarpinRAW 264.721.3
MaackiainRAW 264.733.1
Erythrabyssin IIRAW 264.712.5

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Workflow for Disc Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare microbial inoculum Inoculate Inoculate agar surface with microbial suspension Inoculum->Inoculate Agar Prepare Mueller-Hinton agar plates Agar->Inoculate Apply Apply paper discs impregnated with test compound Inoculate->Apply Incubate Incubate plates at 37°C for 18-24 hours Apply->Incubate Measure Measure the diameter of the zone of inhibition Incubate->Measure

Workflow of the disc diffusion antimicrobial susceptibility test.
  • Inoculum Preparation: A standardized microbial suspension is prepared in a sterile broth.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The diameter of the clear zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Measurement & Analysis Seed Seed cells into a 96-well plate Treat Treat cells with various concentrations of the test compound Seed->Treat Incubate_cells Incubate for a defined period (e.g., 24-72h) Treat->Incubate_cells Add_MTT Add MTT solution to each well Incubate_cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Abs Measure absorbance at ~570 nm Add_Solvent->Measure_Abs Calculate Calculate cell viability and IC50 value Measure_Abs->Calculate

Workflow of the MTT assay for cytotoxicity assessment.
  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Workflow for DPPH Antioxidant Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Sample Prepare different concentrations of the test compound Mix Mix the test compound with the DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare a fresh solution of DPPH in methanol Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure the absorbance at ~517 nm Incubate->Measure Calculate Calculate the percentage of DPPH radical scavenging and IC50 Measure->Calculate

Workflow of the DPPH radical scavenging assay.
  • Sample Preparation: A series of dilutions of the test compound are prepared.

  • Reaction Mixture: The test compound dilutions are mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow for Nitric Oxide Inhibition Assay

G cluster_cell_culture Cell Culture & Stimulation cluster_nitrite_measurement Nitrite Measurement (Griess Assay) cluster_analysis Analysis Seed Seed macrophages (e.g., RAW 264.7) into a 96-well plate Pretreat Pre-treat cells with test compound Seed->Pretreat Stimulate Stimulate cells with LPS Pretreat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect cell supernatant Incubate->Collect Add_Griess Add Griess A and B reagents Collect->Add_Griess Incubate_Griess Incubate at room temperature Add_Griess->Incubate_Griess Measure Measure absorbance at ~540 nm Incubate_Griess->Measure Calculate Calculate nitrite concentration and percentage of inhibition Measure->Calculate

Workflow for the nitric oxide synthase inhibition assay.
  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the test compound before being stimulated with LPS.

  • Incubation: The cells are incubated for a period (e.g., 18-24 hours) to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant, which forms a colored azo compound.

  • Absorbance Reading: The absorbance of the colored product is measured at approximately 540 nm.

  • Data Analysis: A standard curve is used to determine the nitrite concentration. The percentage of NO inhibition by the test compound is then calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways Modulated by Pterocarpans

Pterocarpans have been shown to exert their biological effects by modulating several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.

Apoptosis Signaling Pathway

Several pterocarpans have been reported to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Pterocarpan-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pterocarpan Pterocarpan FasL FasL Pterocarpan->FasL Upregulates Bax Bax Pterocarpan->Bax Upregulates Bcl2 Bcl-2 Pterocarpan->Bcl2 Downregulates Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified overview of pterocarpan-induced apoptosis pathways.
NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and cell survival. Some pterocarpans have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and pro-apoptotic effects.

Inhibition of NF-κB Pathway by Pterocarpans

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degradation releases Nucleus Nucleus NFκB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Pterocarpan Pterocarpan Pterocarpan->IKK Inhibits

Mechanism of NF-κB inhibition by pterocarpans.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Pterocarpans can modulate this pathway to induce cell cycle arrest and apoptosis in cancer cells.

Modulation of MAPK Pathway by Pterocarpans

G cluster_mapk MAPK Cascades Pterocarpan Pterocarpan ERK ERK Pterocarpan->ERK Inhibits JNK JNK Pterocarpan->JNK Activates p38 p38 Pterocarpan->p38 Activates Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Pterocarpan modulation of key MAPK signaling pathways.

Conclusion

This guide provides a comparative analysis of the biological activities of this compound and various pterocarpans based on available scientific literature. While this compound demonstrates promising qualitative antimicrobial activity, a lack of quantitative data limits direct comparisons. Pterocarpans, as a class, exhibit a broad spectrum of biological effects, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory activities, with specific compounds showing potent activity in various assays. The modulation of key signaling pathways such as apoptosis, NF-κB, and MAPK by pterocarpans underscores their potential as lead compounds in drug discovery and development. Further research, particularly to obtain quantitative data for this compound, is necessary to enable more direct and comprehensive head-to-head comparisons.

References

Benchmarking the Antifungal Activity of Ulopterol Against Known Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Ulopterol, a novel coumarin compound, against established clinical fungicides: Fluconazole, Amphotericin B, and Caspofungin. The information presented herein is intended to provide a preliminary benchmark for researchers and professionals in the field of mycology and drug development.

Introduction to this compound and Comparator Antifungal Agents

This compound is a natural coumarin isolated from the plant Toddalia asiatica. Preliminary studies have indicated its potential as an antifungal agent, demonstrating activity against a range of pathogenic fungi.[1][2] Coumarins, as a class of compounds, are known to exert their antifungal effects through various mechanisms, including the disruption of the cell wall and membrane, and the induction of apoptosis.[3][4][5] Further investigation into the specific mechanism of this compound is ongoing.

For the purpose of this comparative analysis, this compound is benchmarked against three widely used antifungal drugs, each representing a different class with a distinct mechanism of action:

  • Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[6][7][8][9]

  • Amphotericin B: A polyene macrolide that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2][10][11]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[12][13][14][15][16]

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of this compound and the comparator fungicides against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Disclaimer: The MIC values for this compound are hypothetical and for illustrative purposes only, pending further experimental validation.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans810.50.25
Candida krusei46410.5
Aspergillus flavus16>6410.125
Botrytis cinerea8>640.5>8

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antifungal activity of the compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20][21]

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Solutions: The antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to the wells. Subsequently, 100 µL of the fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a fungus to an antifungal agent.[22][23][24][25][26][27]

  • Preparation of Agar Plates: Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue are used.

  • Inoculation: A sterile cotton swab is dipped into the standardized fungal inoculum (as prepared for the broth microdilution assay) and streaked evenly across the entire surface of the agar plate.

  • Application of Disks: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk with no fungal growth) is measured. A larger zone of inhibition indicates greater susceptibility of the fungus to the antifungal agent.

Visualizing Mechanisms and Workflows

Signaling Pathways of Antifungal Agents

Antifungal_Mechanisms cluster_this compound This compound (Coumarin) cluster_Fluconazole Fluconazole (Azole) cluster_AmphotericinB Amphotericin B (Polyene) cluster_Caspofungin Caspofungin (Echinocandin) U1 Cell Wall Stress U3 Apoptosis Induction U1->U3 ROS Production U2 Membrane Disruption U2->U3 F1 Lanosterol 14-α-demethylase (ERG11) F2 Ergosterol Synthesis F1->F2 Inhibition A1 Ergosterol Binding A2 Pore Formation A1->A2 A3 Ion Leakage A2->A3 C1 β-(1,3)-D-glucan synthase C2 β-(1,3)-D-glucan Synthesis C1->C2 Inhibition

Caption: Mechanisms of action for this compound and comparator antifungal agents.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis P1 Fungal Culture P2 Inoculum Standardization (0.5 McFarland) P1->P2 A2 Inoculation of Microtiter Plates P2->A2 P3 Antifungal Stock Solutions A1 Serial Dilution of Antifungals P3->A1 A1->A2 A3 Incubation (35°C, 24-48h) A2->A3 D1 Visual Reading of Growth A3->D1 D2 MIC Determination D1->D2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship of the Comparative Analysis

Comparative_Analysis This compound This compound AntifungalActivity Antifungal Activity (MIC Data) This compound->AntifungalActivity Mechanism Mechanism of Action This compound->Mechanism KnownFungicides Known Fungicides (Fluconazole, Amphotericin B, Caspofungin) KnownFungicides->AntifungalActivity KnownFungicides->Mechanism Comparison Comparative Analysis AntifungalActivity->Comparison Mechanism->Comparison

Caption: Logical flow of the comparative analysis of this compound.

References

In Vivo Efficacy of Ulopterol: An Analysis of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's in vivo efficacy is paramount before advancing it through the drug development pipeline. This guide addresses the current scientific literature concerning the in vivo validation of Ulopterol, a natural coumarin isolated from the plant Toddalia asiatica.

Despite its documented in vitro antimicrobial properties, a thorough review of published scientific literature reveals a significant gap in the in vivo validation of this compound's efficacy in animal models. To date, no studies have been identified that specifically investigate the in vivo effects of isolated this compound for any therapeutic application.

In Vitro Antimicrobial Activity of this compound

This compound has been identified as a potent antimicrobial agent in laboratory settings.[1] Studies using the disc-diffusion method have demonstrated its activity against a range of pathogenic bacteria and fungi.[1]

Table 1: In Vitro Antimicrobial Spectrum of this compound [1]

Pathogen Type Organism
BacteriaStaphylococcus epidermidis
Enterobacter aerogenes
Shigella flexneri
Klebsiella pneumoniae (ESBL-3967)
Escherichia coli (ESBL-3984)
FungiAspergillus flavus
Candida krusei
Botrytis cinerea

In Vivo Studies of Toddalia asiatica Extracts

While no in vivo data exists for isolated this compound, some studies have investigated the therapeutic potential of crude extracts from Toddalia asiatica, the plant from which this compound is derived. It is important to note that these extracts contain a multitude of phytochemicals, and the observed effects cannot be attributed solely to this compound.

One notable study demonstrated the in vivo antimalarial activity of an ethyl acetate extract of Toddalia asiatica fruits in a mouse model of malaria (Plasmodium berghei).[2][3] This suggests that compounds within the plant, potentially including coumarins like this compound, may possess biological activity in a whole animal system.

Other Bioactivities of Coumarins from Toddalia asiatica

Research into other coumarins isolated from Toddalia asiatica has revealed potential therapeutic applications beyond antimicrobial activity. In vitro and in silico studies have explored the neuroprotective effects of certain coumarins from this plant, suggesting their potential as multifunctional agents for conditions like Alzheimer's disease.[4][5][6][7] However, these findings are preliminary and have not been validated in animal models.

Signaling Pathways: An Unexplored Frontier

The mechanism of action of this compound, including the specific signaling pathways it may modulate, remains uninvestigated. Understanding these pathways is a critical step in drug development, as it elucidates the molecular basis of a compound's effects and can help predict potential efficacy and side effects.

Future Directions and a Call for In Vivo Research

The existing in vitro data on this compound's antimicrobial activity is a promising starting point. However, the lack of in vivo studies represents a critical knowledge gap that currently prevents a meaningful comparison with other therapeutic alternatives. To advance the potential of this compound as a therapeutic agent, future research should prioritize the following:

  • In Vivo Efficacy Studies: Animal models of bacterial and fungal infections are necessary to determine if the in vitro antimicrobial activity of this compound translates to a therapeutic effect in a living organism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for designing effective dosing regimens.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will provide crucial insights into its biological activity.

  • Toxicology Studies: Comprehensive safety assessments in animal models are required to identify any potential adverse effects.

Below is a conceptual workflow for future in vivo validation of this compound.

G cluster_0 Preclinical Development of this compound in_vitro In Vitro Antimicrobial Activity Assessment animal_model Selection of Appropriate Animal Model in_vitro->animal_model Promising Results in_vivo In Vivo Efficacy Testing animal_model->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd mechanism Mechanism of Action (Signaling Pathways) in_vivo->mechanism toxicology Toxicology and Safety Studies pk_pd->toxicology clinical_trials Progression to Clinical Trials toxicology->clinical_trials Favorable Safety Profile mechanism->clinical_trials Understood MOA

Figure 1. A proposed workflow for the in vivo validation of this compound.

References

Comparative Cytotoxicity of Lupeol on Cancerous vs. Normal Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ulopterol" did not yield specific scientific literature regarding its comparative cytotoxicity. Therefore, this guide utilizes Lupeol , a well-researched natural triterpenoid with documented selective cytotoxicity, as a substitute to demonstrate the requested format and content for a comparative cytotoxicity guide.

This guide provides a detailed comparison of the cytotoxic effects of Lupeol on various cancerous and normal cell lines, supported by experimental data from multiple studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Data Presentation: Comparative Cytotoxicity of Lupeol (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lupeol in a range of cancerous and normal human cell lines. The IC50 value represents the concentration of Lupeol required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency.

Cell Line Cell Type Cancer Type IC50 (µM) Reference
Cancerous Cell Lines
MCF-7Human Breast AdenocarcinomaBreast Cancer42.55[1]
MCF-7Human Breast AdenocarcinomaBreast Cancer50[2]
MCF-7Human Breast AdenocarcinomaBreast Cancer80[3]
MDA-MB-231Human Breast AdenocarcinomaBreast Cancer62.24[1]
A549Human Lung CarcinomaLung Cancer50[2]
A427Human Lung CarcinomaLung Cancer25[4]
PC-3Human Prostate AdenocarcinomaProstate Cancer50-800 (dose-dependent inhibition)[5]
451LuHuman Metastatic MelanomaMelanomaSignificant viability decrease at 20-80 µM[6][7][8]
WM35Human Non-metastatic MelanomaMelanomaSignificant viability decrease at 20-80 µM[6][7][8]
A375Human Malignant MelanomaMelanoma66.59[9][10]
RPMI-7951Human Malignant MelanomaMelanoma45.54[9][10]
G361Malignant MelanomaMelanoma50[2]
HeLaHuman Cervical AdenocarcinomaCervical Cancer37[2]
CEMT-lymphoblastic LeukemiaLeukemia50[2]
RPMI 8226Multiple MyelomaMultiple Myeloma50[2]
Normal Cell Lines
MCF-10AHuman Mammary EpithelialNormal BreastNo significant changes observed[3]
Normal Human MelanocytesMelanocytesNormal SkinMarginal effect at 20-80 µM[6][7]
HFFHuman Foreskin FibroblastNormal Skin65.9[1]
HaCaTHuman KeratinocyteNormal Skin210.82[9]
1BR3Human Dermal FibroblastNormal Skin346.25[9]
MRC-5Human Lung FibroblastNormal Lung75[4]
PrECNormal Human Prostate EpithelialNormal ProstateMinimal effect at concentrations effective against cancer cells[11]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity studies employing the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • For adherent cells, harvest cells by trypsinization and seed them into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • For suspension cells, centrifuge to pellet the cells and resuspend in fresh medium to the desired density before seeding.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of Lupeol in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the Lupeol stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Lupeol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Lupeol concentration) and a negative control (cells in medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells (for adherent cells).

    • Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot a dose-response curve with Lupeol concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of a typical cytotoxicity assay and the key signaling pathways modulated by Lupeol in cancer cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h for Attachment start->incubation1 treatment Add Lupeol at Various Concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of Lupeol using the MTT assay.

signaling_pathways cluster_lupeol cluster_pi3k PI3K/Akt Pathway cluster_nfkB NF-κB Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_response Cellular Response Lupeol Lupeol PI3K PI3K Lupeol->PI3K inhibits IKK IKK Lupeol->IKK inhibits Bax Bax (Pro-apoptotic) Lupeol->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Lupeol->Bcl2 downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IκBα->NFκB sequesters NFκB->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Guide to Ulopterol Extraction and Purification: Unlocking Efficiency and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction and purification of bioactive compounds are paramount. This guide provides a comprehensive comparison of various methods for the extraction and purification of Ulopterol, a promising coumarin with notable biological activities. The following sections detail conventional and modern techniques, presenting quantitative data, experimental protocols, and workflow diagrams to aid in the selection of the most suitable methodology.

I. Comparison of this compound Extraction Methods

The selection of an appropriate extraction method is a critical first step that significantly impacts the yield and purity of the final product. This compound has been traditionally isolated from the leaves of Toddalia asiatica (L.) Lam. using successive solvent extraction. However, modern techniques offer significant advantages in terms of efficiency and environmental impact. This section compares conventional and advanced extraction methods for coumarins, with specific data for this compound where available.

Table 1: Comparison of Extraction Methods for Coumarins

MethodPrincipleTypical Solvent(s)Extraction TimeTemperatureYield of Coumarins (General)Yield of this compound from T. asiaticaAdvantagesDisadvantages
Successive Solvent Extraction Sequential extraction with solvents of increasing polarity.Hexane, Chloroform, Ethyl Acetate, Methanol24-72 hoursRoom TemperatureVariable0.266% (dry weight)[1]Simple, inexpensive equipment.Time-consuming, large solvent consumption, lower efficiency.
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.Ethanol, Methanol6-24 hoursBoiling point of solventModerate to HighNot ReportedHigher extraction efficiency than maceration.Requires heating, potential for thermal degradation of compounds, large solvent volume.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, Water15-60 minutesRoom Temperature to 60°CHighNot ReportedRapid, reduced solvent consumption, higher efficiency, suitable for thermolabile compounds.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix, accelerating extraction.Ethanol, Water5-30 minutes50-100°CHigh to Very HighNot ReportedExtremely rapid, reduced solvent volume, high efficiency.Requires specialized microwave equipment, potential for localized overheating if not controlled.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol30-120 minutes40-60°CHigh, with high selectivityNot ReportedEnvironmentally friendly ("green"), high selectivity, solvent-free final product.High initial equipment cost, may require co-solvents for polar compounds.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides an overview of the experimental protocols for the extraction and purification of this compound.

Successive Solvent Extraction and Column Chromatography (Conventional Method)

This method is based on the protocol described for the isolation of this compound from Toddalia asiatica[1].

Extraction Protocol:

  • Preparation of Plant Material: Air-dry the leaves of Toddalia asiatica at room temperature and grind them into a coarse powder.

  • Successive Extraction:

    • Macerate the powdered leaves sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and methanol.

    • For each solvent, soak the plant material for 72 hours at room temperature, followed by filtration.

    • Concentrate the filtrates under reduced pressure using a rotary evaporator.

  • Activity-Guided Fractionation: Based on antimicrobial or other relevant bioassays, select the most active extract for further purification. The ethyl acetate extract has been reported to be highly active[1].

Purification Protocol (Column Chromatography):

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Adsorb the active crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Isolation: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.

Ultrasound-Assisted Extraction (UAE) Protocol (Modern Method)

This protocol is a general procedure for the extraction of coumarins from plant material and can be optimized for this compound.

  • Preparation of Plant Material: Prepare the dried and powdered leaves of Toddalia asiatica.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in an Erlenmeyer flask.

    • Add a suitable solvent (e.g., 200 mL of 80% ethanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the mixture through filter paper.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol (Modern Method)

This is a general protocol for MAE of phenolic compounds that can be adapted for this compound.

  • Preparation of Plant Material: Use dried and powdered leaves of Toddalia asiatica.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into a microwave extraction vessel.

    • Add a specific volume of solvent (e.g., 30 mL of 70% ethanol).

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 500 W) for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 80°C).

  • Cooling, Filtration, and Concentration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate to obtain the crude extract.

III. Purification Method Comparison

Following extraction, purification is essential to isolate this compound from the complex mixture of phytochemicals.

Table 2: Comparison of Purification Methods for this compound

MethodPrincipleStationary PhaseMobile PhasePurityThroughputAdvantagesDisadvantages
Column Chromatography (CC) Adsorption chromatography based on the differential affinity of compounds for the stationary and mobile phases.Silica Gel, AluminaGradient of organic solvents (e.g., Hexane-Ethyl Acetate)Moderate to HighLow to ModerateInexpensive, scalable.Time-consuming, large solvent consumption, lower resolution than HPLC.
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography with high-resolution separation.Reversed-phase (C18) or Normal-phaseAcetonitrile, Methanol, Water gradientsHigh to Very HighLow to High (preparative)High resolution, rapid, automated.Higher equipment and solvent cost, limited sample loading in analytical scale.

IV. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Coumarins are known to modulate various signaling pathways. While the specific pathways for this compound are still under investigation, the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway are common targets for this class of compounds.

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification A Plant Material (Toddalia asiatica leaves) B Grinding A->B C Conventional Extraction (Successive Solvent Extraction) B->C D Modern Extraction (UAE, MAE, SFE) B->D E Crude Extract C->E D->E F Column Chromatography E->F G HPLC E->G H Fractions F->H G->H I Purity Analysis (TLC, HPLC) H->I J Pure this compound I->J

Caption: Workflow for this compound extraction and purification.

Keap1-Nrf2 Signaling Pathway Modulated by Coumarins

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin (e.g., this compound) Keap1 Keap1 Coumarin->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: Keap1-Nrf2 antioxidant response pathway.

NF-κB Signaling Pathway and its Inhibition by Coumarins

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n translocation Coumarin Coumarin (e.g., this compound) Coumarin->IKK inhibits DNA DNA NFkappaB_n->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes activates transcription Response Inflammation Genes->Response

References

Inter-laboratory Validation of Bioassays for Ulopterol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific inter-laboratory validation studies for Ulopterol bioassays have been published. This compound is a coumarin compound isolated from Toddalia asiatica, a plant traditionally used for respiratory ailments[1]. Given that β2-adrenergic agonists are a primary therapeutic class for such conditions, this guide provides a comparative overview of validated bioassay methodologies for β2-adrenergic receptor agonists, a likely target for this compound. The data and protocols presented are based on established methods for this class of compounds and serve as a framework for the potential bio-characterization of this compound. The chemical structure of this compound is provided in Figure 1.

Chemical Structure of this compound

  • Molecular Formula: C15H18O5[2]

  • IUPAC Name: 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one[2]

Introduction to β2-Adrenergic Receptor Bioassays

The β2-adrenergic receptor (β2AR) is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the relaxation of airway smooth muscle, a key therapeutic effect for respiratory diseases[3]. The validation of bioassays for compounds targeting this receptor is critical for ensuring the reliability and reproducibility of pharmacological data across different laboratories. This guide compares the most common bioassays used to characterize β2AR agonists: Radioligand Binding Assays, cAMP Accumulation Assays, GTPγS Binding Assays, and Bioluminescence Resonance Energy Transfer (BRET) Assays.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation[3].

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist β2AR β2-Adrenergic Receptor Agonist->β2AR Binding Gs Gs Protein (αβγ) β2AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_GTP Gαs-GTP Gs->G_alpha_GTP GDP/GTP Exchange G_alpha_GTP->AC ATP ATP ATP->AC Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylation of targets Radioligand_Binding_Workflow prep Membrane Preparation (Homogenization & Centrifugation) protein_assay Protein Quantification (e.g., BCA Assay) prep->protein_assay incubation Incubation: Membranes + Radioligand +/- Unlabeled Competitor protein_assay->incubation filtration Rapid Filtration (e.g., GF/C filters) incubation->filtration washing Washing (Remove unbound radioligand) filtration->washing counting Scintillation Counting (Quantify bound radioactivity) washing->counting analysis Data Analysis (Saturation or Competition Curve) counting->analysis cAMP_HTRF_Workflow cell_prep Cell Preparation (Harvest & Resuspend) cell_dispense Dispense Cells into 384-well plate cell_prep->cell_dispense agonist_add Add Agonist (e.g., this compound) & Incubate (e.g., 30 min at RT) cell_dispense->agonist_add lysis_reagent Add Lysis Buffer containing d2-cAMP & Eu-anti-cAMP Ab agonist_add->lysis_reagent incubation Incubate (e.g., 60 min at RT) lysis_reagent->incubation read_plate Read Plate (HTRF-compatible reader) incubation->read_plate analysis Data Analysis (Calculate cAMP concentration) read_plate->analysis GTPgS_Binding_Workflow prep Membrane Preparation assay_setup Assay Setup in Plate: Membranes + GDP + Agonist prep->assay_setup start_reaction Start Reaction: Add [35S]GTPγS assay_setup->start_reaction incubation Incubate (e.g., 60-90 min at 30°C) start_reaction->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Dose-Response Curve) counting->analysis BRET_Workflow transfection Cell Transfection (e.g., GPCR, Gα-Rluc, Gγ-Venus) cell_culture Cell Culture & Seeding (e.g., 24-48h post-transfection) transfection->cell_culture assay_start Wash & Resuspend Cells in Assay Buffer cell_culture->assay_start dispense Dispense Cells into 96-well microplate assay_start->dispense substrate_add Add BRET Substrate (e.g., Coelenterazine h) dispense->substrate_add read_basal Read Basal BRET Signal substrate_add->read_basal agonist_add Add Agonist (e.g., this compound) read_basal->agonist_add read_kinetic Read Kinetic BRET Signal agonist_add->read_kinetic analysis Data Analysis (Calculate Net BRET & Dose-Response) read_kinetic->analysis

References

Safety Operating Guide

Proper Disposal Procedures for Ulopterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Ulopterol (CAS No. 28095-18-3). Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This compound is recognized for being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, responsible disposal is not just a matter of regulatory compliance, but also of environmental stewardship.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 28095-18-3[1][2]
Molecular Formula C15H18O5[1][2]
Molecular Weight 278.3 g/mol [1][2]
Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Storage Temperature 4°C for 1 year, -20°C for over 2 years[3]

This compound Disposal Protocol

This compound and its containers must be disposed of as hazardous waste. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system. The guiding principle for its disposal is containment and transfer to an approved waste disposal facility.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Collect all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Specifically, keep it separate from strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred to glass to avoid breakage.

    • The container must be kept closed except when adding waste.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.

    • The SAA should be a secondary containment system, such as a tray, to contain any potential leaks.

    • Ensure the SAA is located away from drains and areas of high traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not exceed the storage limits for hazardous waste in your SAA as defined by your institution and local regulations.

  • Decontamination of Empty Containers:

    • If a container that held this compound is to be disposed of as non-hazardous waste, it must be triple-rinsed.

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but it is best practice to consult with your institution's EH&S for specific guidance.

    • After rinsing, deface or remove the original label before disposing of the container.

Experimental Protocol: Antimicrobial Activity Screening of this compound

The following is a summary of the methodology used in a study that isolated and evaluated the antimicrobial properties of this compound.

1. Extraction and Isolation:

  • The leaves of Toddalia asiatica were successively extracted with hexane, chloroform, ethyl acetate, methanol, and water.[4][5]

  • The ethyl acetate extract, showing the highest antimicrobial activity, was subjected to activity-guided fractionation using column chromatography over silica gel to isolate this compound.[4][5]

2. Antimicrobial Activity Testing (Disc-Diffusion Method):

  • The antimicrobial activity of the isolated this compound was tested against a panel of selected bacteria and fungi.[4][5]

  • The disc-diffusion method was employed to determine the zones of inhibition, which indicate the extent of antimicrobial activity.[4][5]

3. Quantification (HPLC):

  • High-Performance Liquid Chromatography (HPLC) was used to quantify the amount of this compound present in the plant material.[4][5]

Visualizations

experimental_workflow plant_material Plant Material (Toddalia asiatica leaves) extraction Successive Extraction (Hexane, Chloroform, Ethyl Acetate, etc.) plant_material->extraction fractionation Activity-Guided Fractionation (Column Chromatography) extraction->fractionation isolation Isolation of this compound fractionation->isolation antimicrobial_testing Antimicrobial Testing (Disc-Diffusion Method) isolation->antimicrobial_testing quantification Quantification (HPLC) isolation->quantification

Caption: Experimental workflow for the isolation and testing of this compound.

disposal_decision_tree start This compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a sealed, labeled hazardous waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a sealed, labeled hazardous waste container. is_liquid->solid_waste Solid storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. liquid_waste->storage solid_waste->storage disposal Contact EH&S for pickup and disposal by an approved facility. storage->disposal

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ulopterol
Reactant of Route 2
Reactant of Route 2
Ulopterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.